4-amino-N-[2-(dimethylamino)ethyl]benzamide
Description
BenchChem offers high-quality 4-amino-N-[2-(dimethylamino)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-[2-(dimethylamino)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXIUIPADQFJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330247 | |
| Record name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188758-93-2 | |
| Record name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a key intermediate in pharmaceutical development. The document details two primary synthetic strategies: a conventional two-step method involving a nitro-intermediate and a more recent, direct amidation approach. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and considerations for process optimization. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering practical insights and a robust reference for the laboratory-scale synthesis of this important benzamide derivative.
Introduction and Strategic Overview
4-amino-N-[2-(dimethylamino)ethyl]benzamide is a molecule of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of various therapeutic agents. Its structural similarity to procainamide, an antiarrhythmic drug, underscores its potential as a building block for novel pharmaceuticals.[1][2] The presence of a primary aromatic amine, a tertiary aliphatic amine, and an amide linkage provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The synthesis of this compound can be approached through several routes. The most established and widely documented method proceeds through a two-step sequence:
-
Amide Bond Formation: Acylation of N,N-dimethylethylenediamine with 4-nitrobenzoyl chloride to form the intermediate, N-[2-(dimethylamino)ethyl]-4-nitrobenzamide.
-
Nitro Group Reduction: Subsequent reduction of the nitro-intermediate to yield the final product, 4-amino-N-[2-(dimethylamino)ethyl]benzamide.[3]
An alternative, more atom-economical approach involves the direct amide coupling of 4-aminobenzoic acid with N,N-dimethylethylenediamine.[4] This method, while requiring more forcing conditions, offers a greener synthetic route. This guide will elaborate on both methodologies, providing the necessary details for their successful implementation.
Two-Step Synthesis via a Nitro-Intermediate
This classical approach is favored for its high yields and the relative ease of purification of the intermediate and final product. The strategy relies on the use of the nitro group as a masked form of the amine, which is deprotected in the final step.
Rationale and Mechanistic Considerations
The initial acylation of N,N-dimethylethylenediamine with 4-nitrobenzoyl chloride is a nucleophilic acyl substitution reaction. The more nucleophilic primary amine of N,N-dimethylethylenediamine selectively attacks the electrophilic carbonyl carbon of the acyl chloride.[1] A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]
The subsequent reduction of the aromatic nitro group to a primary amine is a common transformation in organic synthesis.[6] Various reducing agents can be employed, with catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid systems (e.g., iron in acidic media) being the most prevalent.[1][7] The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and desired reaction conditions.
Experimental Protocols
Step 1: Synthesis of N-[2-(dimethylamino)ethyl]-4-nitrobenzamide
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N,N-dimethylethylenediamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[8]
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the 4-nitrobenzoyl chloride solution to the N,N-dimethylethylenediamine solution dropwise, maintaining the temperature at 0 °C.
-
Add a base, such as triethylamine (1.1 equivalents), to the reaction mixture to scavenge the HCl formed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude N-[2-(dimethylamino)ethyl]-4-nitrobenzamide can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
-
Dissolve the N-[2-(dimethylamino)ethyl]-4-nitrobenzamide intermediate (1.0 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C), to the solution.[1]
-
Subject the mixture to hydrogenation with hydrogen gas (H₂) at a suitable pressure (typically 1-3 atm) until the reaction is complete, as monitored by TLC.
-
Alternatively, the reduction can be carried out using iron powder in the presence of an acid like acetic acid or hydrochloric acid, followed by heating.[7]
-
After the reaction is complete, filter the catalyst (if used) through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the 4-amino-N-[2-(dimethylamino)ethyl]benzamide by recrystallization or column chromatography.
Data Presentation
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 1 | 4-nitrobenzoyl chloride, N,N-dimethylethylenediamine | Triethylamine | Dichloromethane | >90% |
| 2 | N-[2-(dimethylamino)ethyl]-4-nitrobenzamide | H₂, 10% Pd/C | Ethanol | >85% |
Visualization of the Synthetic Pathway
Caption: Two-step synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Direct Amidation: A Green Chemistry Approach
This method offers a more sustainable alternative by directly coupling 4-aminobenzoic acid with N,N-dimethylethylenediamine, avoiding the use of a nitro-intermediate and the associated reduction step.
Rationale and Mechanistic Considerations
Direct amidation of a carboxylic acid with an amine is a condensation reaction that eliminates a molecule of water. This reaction is typically thermodynamically unfavorable under standard conditions and requires a significant energy input, such as high temperatures and pressures, to proceed.[4] The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid.[4] The use of a polar aprotic solvent can facilitate this process.
Experimental Protocol
-
In a high-pressure autoclave, combine 4-aminobenzoic acid (1.0 equivalent) and N,N-dimethylethylenediamine (1.0 equivalent).[4]
-
Add a suitable solvent, such as ethanol.[4]
-
Seal the autoclave and heat the mixture to 160°C for approximately 6 hours.[4]
-
Monitor the internal pressure during the reaction.
-
After the reaction time, cool the autoclave to room temperature and carefully release the pressure.
-
Transfer the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
| Reactants | Conditions | Solvent | Typical Yield | Reference |
| 4-aminobenzoic acid, N,N-dimethylethylenediamine | 160°C, 6 hours, Autoclave | Ethanol | 78% | [4] |
Visualization of the Synthetic Pathway
Caption: Direct amidation synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Synthesis of Starting Materials
The primary starting materials for these syntheses are commercially available. However, for instances where they need to be synthesized in-house, the following protocols are provided.
Synthesis of 4-nitrobenzoyl chloride
4-nitrobenzoyl chloride is typically synthesized from 4-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9]
Protocol:
-
In a fume hood, carefully add thionyl chloride (as both reagent and solvent) to 4-nitrobenzoic acid in a round-bottom flask.[9]
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-nitrobenzoyl chloride, which can be used directly or purified by vacuum distillation.
Synthesis of 4-aminobenzoyl chloride
The synthesis of 4-aminobenzoyl chloride is more challenging due to the presence of the reactive amino group, which can lead to polymerization. One approach is to use a large excess of a chlorinating agent.
Protocol:
-
Add 4-aminobenzoic acid to a large excess of thionyl chloride.[10]
-
Heat the solution to reflux for an extended period (e.g., 16 hours).[10]
-
Remove the excess thionyl chloride under a vacuum to yield the 4-aminobenzoyl chloride hydrochloride salt.[11]
Characterization and Analytical Methods
The identity and purity of the synthesized 4-amino-N-[2-(dimethylamino)ethyl]benzamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the amide, and the N-H bend of the amide.
-
Melting Point Analysis: To assess the purity of the final product.
-
Elemental Analysis: To determine the elemental composition of the compound.
Safety Considerations
-
4-nitrobenzoyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Thionyl chloride is a toxic and corrosive liquid that reacts violently with water. All operations should be conducted in a well-ventilated fume hood.[11]
-
Hydrogen gas is highly flammable. Hydrogenation reactions should be performed with appropriate safety measures in place.
-
High-pressure reactions in an autoclave require specialized equipment and training. Ensure the equipment is properly maintained and operated within its pressure limits.
Conclusion
The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide can be effectively achieved through multiple synthetic routes. The two-step method involving a nitro-intermediate is a robust and high-yielding approach suitable for most laboratory applications. The direct amidation method, while requiring more specialized equipment, offers a more environmentally friendly alternative. The choice of synthetic strategy will depend on the available resources, scale of the synthesis, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable pharmaceutical intermediate.
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Organic Syntheses. (n.d.). SYNTHESIS OF PROCAINAMIDE METABOLITES. N-ACETYL DESETHYLPROCAINAMIDE AND DESETHYLPROCAINAMIDE. Retrieved from [Link]
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MDPI. (2023). Synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. Retrieved from [Link]
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Molbase. (n.d.). Synthesis of N-[2-(Dimethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
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YouTube. (2020). Anti arrhythmic agents 1 | Medicinal Chemistry | III B Pharm V Semester - unit 3. Retrieved from [Link]
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SciSpace. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
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YouTube. (2023). Procainamide Hydrochloride | Antiarrhythmic Agents | Pharmaceutical Chemistry | D. Pharm. Retrieved from [Link]
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Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its Analogs
Abstract
This technical guide provides a comprehensive examination of the mechanism of action for the chemical class represented by 4-amino-N-[2-(dimethylamino)ethyl]benzamide. Due to the extensive characterization and clinical relevance of its close analog, Procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), this document will focus on its well-established pharmacology as the archetypal mechanism for this structural family. We will dissect the molecular interactions with primary cardiac ion channel targets, the resultant electrophysiological consequences, and the experimental methodologies used to elucidate these effects. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this Class Ia antiarrhythmic agent.
Introduction and Chemical Context
The compound 4-amino-N-[2-(dimethylamino)ethyl]benzamide belongs to a class of benzamide derivatives that have garnered significant attention for their biological activities. The core structure, featuring a 4-aminobenzamide moiety linked to a dialkylaminoethyl group, is pivotal to its pharmacological profile. The most extensively studied and clinically significant member of this family is Procainamide, which is classified as a Class Ia antiarrhythmic agent under the Vaughan Williams classification system.[1][2] Its primary therapeutic utility lies in the management of cardiac arrhythmias, including both ventricular and supraventricular tachycardias.[2]
The mechanism of action, which is the central focus of this guide, is not attributable to a single target but rather a dual interaction with key voltage-gated ion channels that govern the cardiac action potential. This multi-channel blockade is characteristic of Class Ia agents and is responsible for both their therapeutic efficacy and potential proarrhythmic risks.[1][3]
Core Mechanism of Action: A Dual Ion Channel Blockade
The antiarrhythmic effect of the Procainamide scaffold is primarily mediated by the inhibition of two critical ion currents in cardiomyocytes: the fast inward sodium current (INa) and the rapid component of the delayed rectifier potassium current (IKr).[3][4]
Target 1: Voltage-Gated Sodium Channels (Nav1.5)
The primary target for Procainamide is the cardiac voltage-gated sodium channel, Nav1.5, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[5][6]
-
Nature of the Block: Procainamide exhibits a state-dependent blockade , preferentially binding to the Nav1.5 channel when it is in the open or inactivated states rather than the resting (closed) state.[7][8] This property is known as "use-dependence," meaning the degree of block is more pronounced at faster heart rates, where channels spend more time in the open and inactivated states.[1]
-
Binding Site and Access: As a charged, hydrophilic molecule, Procainamide accesses its binding site from the intracellular side of the cell membrane.[4][7] It is proposed to interact with a hydrophobic binding pocket formed by amino acid residues within the S6 transmembrane segment of the channel's inner pore.[7][9] This intracellular access requires the channel to be in an open conformation.[7]
-
Electrophysiological Consequence: By blocking INa, Procainamide decreases the maximum upstroke velocity (Vmax) of Phase 0 of the action potential.[4][8] This directly translates to a slowing of impulse conduction velocity through the cardiac tissue (e.g., atria, ventricles, and the His-Purkinje system).[2][10]
Target 2: hERG Potassium Channels (Kv11.1)
In addition to its effects on sodium channels, Procainamide also inhibits the IKr current, which is conducted by the Kv11.1 channel, commonly known as the hERG channel.[4] This current is crucial for the repolarization (Phase 3) of the cardiac action potential.[5]
-
Nature of the Block: Similar to its action on sodium channels, Procainamide's blockade of hERG channels is contingent on channel gating, demonstrating a preference for the open/activated state .[9]
-
Electrophysiological Consequence: Inhibition of the outward potassium current during Phase 3 slows the rate of repolarization. This leads to a prolongation of the Action Potential Duration (APD) .[1][5] The combined effect of slowed conduction and prolonged APD increases the Effective Refractory Period (ERP) of the cardiac tissue, making it less susceptible to re-entrant arrhythmias.[8][11]
The diagram below illustrates the phases of the cardiac action potential and the primary sites of action for Procainamide.
Caption: Procainamide's dual blockade of INa and IKr currents.
The Role of the Active Metabolite: N-acetylprocainamide (NAPA)
A critical aspect of Procainamide's pharmacology is its metabolism in the liver via acetylation to form N-acetylprocainamide (NAPA) .[1][4] NAPA is not an inert metabolite; it is an active antiarrhythmic agent with a distinct mechanistic profile.
-
Pharmacological Shift: NAPA is considered a Class III antiarrhythmic agent .[6][12] It has significantly weaker effects on sodium channels (INa) compared to the parent compound but retains potent blocking activity on potassium channels, particularly IKr.[4][8]
-
Clinical Implications: The conversion to NAPA means that a patient on Procainamide therapy is exposed to a combination of Class Ia and Class III antiarrhythmic activity. The rate of this acetylation is genetically determined, leading to "slow" and "rapid" acetylator phenotypes in the population, which can influence the drug's overall effect and side-effect profile.[1][13] The primary effect of NAPA is to prolong the APD and the QT interval on an electrocardiogram, with minimal impact on the QRS duration.[12]
Quantitative Analysis of Ion Channel Inhibition
The potency of a compound is a key parameter in drug development. For channel blockers like Procainamide, this is typically expressed as the half-maximal inhibitory concentration (IC50). These values are determined experimentally using techniques such as whole-cell patch-clamp electrophysiology.
| Compound | Target Channel | Potency (IC50) | Primary Electrophysiological Effect | Reference |
| Procainamide | hERG (Kv11.1) | ~139 µM | Prolongs Action Potential Duration (APD) | [9] |
| Procainamide | Nav1.5 (Peak) | Less potent than Class Ic | Decreases Vmax, Slows Conduction | [2][4] |
| N-acetylprocainamide (NAPA) | hERG (Kv11.1) | Active (Class III) | Potently Prolongs APD | [4][12] |
| N-acetylprocainamide (NAPA) | Nav1.5 (Peak) | Weaker than Procainamide | Minimal effect on Vmax | [8][14] |
Note: Specific IC50 values can vary depending on experimental conditions (e.g., temperature, voltage protocol). The table reflects the relative potencies and primary activities.
Experimental Elucidation of Mechanism
The mechanistic details described above are primarily elucidated using the whole-cell patch-clamp technique. This gold-standard electrophysiological method allows for the precise control of a cell's membrane potential (voltage-clamp) while measuring the minute ionic currents that flow through its channels.[15][16]
Workflow for Characterizing Ion Channel Blockade
The following diagram outlines the typical workflow for assessing a compound's effect on cardiac ion channels.
Caption: A stepwise workflow from cell preparation to potency determination.
Detailed Protocol: Whole-Cell Voltage-Clamp Analysis
This protocol provides a representative methodology for determining the IC50 of a test compound on the hERG channel.
Objective: To quantify the inhibitory potency of a test compound on the IKr current mediated by hERG channels stably expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
External (Bath) Solution (Tyrode's): (in mM) 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 15 NaHCO3, 1 Na2HPO4, 11 Glucose. Gassed with 95% O2/5% CO2 to maintain pH 7.4.[4]
-
Internal (Pipette) Solution: (in mM) 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, 40 HEPES. pH adjusted to 7.2 with KOH.[17]
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (resistance 2-5 MΩ).
-
Test compound stock solution and appropriate vehicle.
Methodology:
-
Cell Plating: Plate hERG-HEK293 cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Seal Formation: Under microscopic view, carefully approach a single, healthy cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[17]
-
Causality: The gigaseal is crucial as it electrically isolates the patch of membrane under the pipette, ensuring that the measured currents originate only from this patch and minimizing electrical noise.
-
-
Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive continuity between the pipette interior and the cell cytoplasm.[15]
-
Voltage-Clamp Protocol: Set the amplifier to voltage-clamp mode. To measure hERG current, a specific voltage protocol is applied. A common protocol involves:
-
Holding the cell at a negative potential (e.g., -80 mV) to keep the channels in a closed state.
-
Applying a depolarizing step (e.g., to +20 mV for 1-2 seconds) to activate and then inactivate the hERG channels.
-
Repolarizing to a negative potential (e.g., -50 mV) to relieve inactivation, which results in a large outward "tail current" as channels move from the open to the closed state. This tail current is what is typically measured.[18][19]
-
Causality: This specific pulse sequence is designed to isolate the hERG current from other potential currents and to measure it at a consistent point in its gating cycle, allowing for reliable quantification of drug block.
-
-
Baseline Recording: Perfuse the cell with the external solution and apply the voltage protocol repeatedly (e.g., every 15 seconds) until a stable baseline current is recorded.
-
Compound Application: Apply increasing concentrations of the test compound via the perfusion system, allowing the current to reach a new steady-state at each concentration.[18]
-
Data Analysis:
-
Measure the peak amplitude of the tail current at each concentration.
-
Normalize the data by expressing the current in the presence of the drug as a percentage of the baseline control current.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Conclusion
The mechanism of action of 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its clinically relevant analog, Procainamide, is a well-defined example of multi-ion channel pharmacology. Its Class Ia antiarrhythmic properties stem from a state-dependent blockade of both Nav1.5 and hERG channels. This dual action slows cardiac conduction and prolongs the effective refractory period, which is effective in terminating re-entrant arrhythmias. The biotransformation to NAPA, an active metabolite with a distinct Class III profile, adds a layer of complexity to its in vivo effects. A thorough understanding of these molecular interactions, elucidated through rigorous electrophysiological techniques like the whole-cell patch-clamp, is fundamental for the rational development and safe clinical application of this important class of therapeutic agents.
References
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Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle. Brazilian Journal of Medical and Biological Research.[Link]
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Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-deca. SciELO.[Link]
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Antiarrhythmic Drugs - Class 1A agents (Procainamide). YouTube.[Link]
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Procainamide. StatPearls - NCBI Bookshelf.[Link]
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Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences.[Link]
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Comprehensive in vitro pro‐arrhythmic assays demonstrate that omecamtiv mecarbil has low pro‐arrhythmic risk. National Institutes of Health (NIH).[Link]
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Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide. PubMed.[Link]
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N-Acetylprocainamide kinetics and clinical response during repeated dosing. PubMed.[Link]
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Introduction: Characterizing a Procainamide Analog for Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
In the landscape of pharmaceutical research, the meticulous characterization of a molecule's physicochemical properties is the bedrock upon which successful drug development is built. These intrinsic attributes—solubility, lipophilicity, and ionization state (pKa)—govern a compound's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a close structural analog of the well-known antiarrhythmic drug procainamide.
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, offering a deeper, field-proven perspective on why specific experimental choices are made and how to interpret the resulting data. The protocols described herein are robust and self-validating, providing a framework for rigorous scientific inquiry.
Section 1: Chemical Identity and Structural Attributes
A precise understanding of a compound's structure is the starting point for all physicochemical analysis. 4-amino-N-[2-(dimethylamino)ethyl]benzamide is identified by several key descriptors that ensure unambiguous communication in research and regulatory contexts.
| Identifier | Value | Source |
| IUPAC Name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | [1] |
| CAS Number | 188758-93-2 | [1][2] |
| Molecular Formula | C₁₁H₁₇N₃O | [1][2] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| Canonical SMILES | CN(C)CCNC(=O)C1=CC=C(C=C1)N | [1] |
| InChIKey | AOXIUIPADQFJLG-UHFFFAOYSA-N | [1][2] |
Section 2: Ionization Constant (pKa) - The pH-Dependent Behavior
Expertise & Experience: The Criticality of pKa
The pKa value dictates the extent of a molecule's ionization at a given pH. For a drug candidate, this is paramount. The gastrointestinal tract presents a dynamic pH gradient, from the highly acidic stomach (pH ~1.5-3.5) to the more neutral small intestine (pH ~6.0-7.4). A compound's ionization state directly influences its ability to permeate biological membranes; the neutral, uncharged form is typically more lipophilic and thus more readily absorbed. 4-amino-N-[2-(dimethylamino)ethyl]benzamide possesses two key ionizable centers: the aromatic amine and the tertiary aliphatic amine. Understanding their respective pKa values is essential for predicting its absorption profile and potential for formulation.
Predicted pKa Values:
| Ionizable Group | Predicted pKa | Comment |
| Tertiary Amine | 9.3 (Basic) | Will be predominantly protonated (charged) at physiological pH (7.4). |
| Aromatic Amine | 3.7 (Basic) | Will be predominantly neutral at physiological pH. |
Note: These values are computationally predicted and serve as a strong basis for experimental design. Experimental verification is always the gold standard.
Authoritative Protocol: pKa Determination by Potentiometric Titration
This method is a highly precise and widely accepted technique for pKa determination.[3][4][5] The principle involves monitoring pH changes in a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is identified as the pH at the half-equivalence point on the resulting titration curve.
Methodology:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/methanol co-solvent system for sparingly soluble compounds) to prepare a stock solution.
-
Dilute the stock solution to a final concentration of approximately 1 mM.[3] A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[3][5]
-
To maintain a consistent ionic environment, add a background electrolyte such as 0.15 M potassium chloride (KCl) to the solution.[3]
-
-
Titration Setup:
-
Titration Process:
-
For a basic compound like this, the solution is first made acidic (pH 1.8-2.0) by adding 0.1 M HCl.[3]
-
Begin the titration by adding small, precise increments of a standardized 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the inflection point(s) of the curve, which correspond to the equivalence points.
-
The pKa is the pH value at the point where half the volume of titrant required to reach the first equivalence point has been added. This represents the midpoint of the buffer region.[3]
-
Self-Validation: The protocol's integrity is maintained by the initial three-point pH meter calibration, the use of standardized titrants, and running a blank titration (without the analyte) to correct for any background effects.
Workflow Visualization:
Caption: Potentiometric titration workflow for pKa determination.
Section 3: Lipophilicity (logP) - Gauging Membrane Permeability
Expertise & Experience: The Balance of Lipophilicity
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross cell membranes. It is quantified by the partition coefficient (P), typically measured between n-octanol and water. The logarithm of this value, logP, is a cornerstone of medicinal chemistry, famously incorporated into Lipinski's Rule of Five for predicting drug-likeness. An optimal logP (often between 1 and 3) is sought; too low, and the compound may not cross membranes effectively, too high, and it may have poor aqueous solubility or be rapidly metabolized. For an ionizable compound, the distribution coefficient (logD) is measured at a specific pH (usually 7.4) and is more physiologically relevant as it accounts for both the ionized and neutral species.
Predicted Lipophilicity:
| Parameter | Predicted Value | Comment |
| XLogP3 | 0.1 | This value suggests the compound is relatively hydrophilic. |
Source: PubChem.[1] This computed value indicates that at physiological pH, where the tertiary amine is protonated, the molecule will have a preference for the aqueous phase, which has significant implications for its ADME profile.
Authoritative Protocol: logP/logD Determination by the Shake-Flask Method
The shake-flask method is the gold standard for experimental logP determination, recommended by the OECD.[6] It directly measures the partitioning of a compound between two immiscible liquid phases.
Methodology:
-
Phase Preparation:
-
Prepare a phosphate buffer solution (e.g., PBS at pH 7.4 for logD measurement).[7][8]
-
Pre-saturate the n-octanol by shaking it with the aqueous buffer for 24 hours. Likewise, pre-saturate the aqueous buffer with n-octanol. This prevents volume changes during the experiment.[7][9]
-
Allow the phases to separate completely.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). A 10 mM stock is common.[7]
-
Add a small, known amount of the stock solution to a vial containing precise volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer. The phase volume ratio can be adjusted depending on the expected lipophilicity.[8]
-
-
Equilibration:
-
Cap the vial securely and shake it vigorously to ensure thorough mixing and facilitate partitioning.
-
Place the vial on a shaker at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) until equilibrium is reached.[10]
-
Allow the mixture to stand undisturbed overnight (approx. 16 hours) or centrifuge it to ensure complete separation of the two phases.[9][10]
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase. Extreme care must be taken to avoid cross-contamination.[6]
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the partition coefficient (P) or distribution coefficient (D) using the formula: P or D = [Concentration in n-octanol] / [Concentration in aqueous buffer]
-
The final value is expressed as the base-10 logarithm: logP or logD.
-
Self-Validation: The protocol relies on pre-saturation of solvents to ensure thermodynamic accuracy. Analysis of both phases provides a mass balance check, and the inclusion of reference compounds with known logP values in each experimental run validates the accuracy of the setup.
Workflow Visualization:
Caption: Shake-flask method workflow for logP/logD determination.
Section 4: Aqueous Solubility - The Prerequisite for Efficacy
Expertise & Experience: Kinetic vs. Thermodynamic Solubility
Aqueous solubility is a critical gatekeeper for drug efficacy. A compound must first dissolve in biological fluids to be absorbed and reach its target. In early drug discovery, kinetic solubility is often measured. This high-throughput assay assesses how a compound, typically dissolved in DMSO, behaves when rapidly diluted into an aqueous buffer.[11][12] It provides a rapid assessment of potential solubility issues. In contrast, thermodynamic solubility is the true equilibrium solubility of the solid compound in a buffer, measured over a longer period (e.g., 24 hours).[13][14] It is considered the gold standard and is essential for lead optimization and formulation development.
Reported Solubility:
Authoritative Protocol: High-Throughput Kinetic Solubility Assay
This method is ideal for early-stage screening, providing a rapid and resource-efficient way to flag compounds with potential solubility liabilities.[14][15]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Setup:
-
Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[15]
-
Include wells for a blank (DMSO only) and positive/negative control compounds with known high and low solubility.
-
-
Dilution and Incubation:
-
Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1-2%).[12]
-
Seal the plate and mix thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1.5 to 2 hours.[12][15]
-
-
Precipitation Analysis (Nephelometry Option):
-
After incubation, measure the turbidity (light scattering) in each well using a nephelometer. An increase in light scattering compared to the blank indicates the formation of a precipitate.[11]
-
-
Quantification (Direct UV Option):
-
Alternatively, separate any undissolved precipitate by filtering the contents of each well through a solubility filter plate.[11]
-
Measure the UV absorbance of the filtrate in a UV-compatible microplate at the compound's λ_max.
-
Quantify the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a DMSO/buffer mixture that prevents precipitation.
-
-
Data Reporting: The result is reported as the soluble concentration of the compound under the specific kinetic assay conditions.
Self-Validation: The inclusion of high and low solubility controls ensures the assay is performing as expected. The standard curve provides a robust basis for quantification, and running replicates (n=2 or 3) ensures the precision of the measurement.
Workflow Visualization:
Caption: Kinetic solubility assay workflow (Direct UV method).
Section 5: Summary and Conclusion
The physicochemical properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide paint a picture of a relatively polar, water-soluble molecule. Its dual basic centers mean its charge state, and therefore its properties, will be highly dependent on the pH of its environment.
Summary of Physicochemical Properties:
| Property | Value | Implication for Drug Development |
| Molecular Weight | 207.27 g/mol | Favorable; well within Lipinski's guidelines (<500). |
| pKa (Tertiary Amine) | ~9.3 (Predicted) | Mostly ionized at physiological pH, which enhances solubility but may hinder passive membrane diffusion. |
| pKa (Aromatic Amine) | ~3.7 (Predicted) | Neutral at physiological pH. |
| logP (XLogP3) | 0.1 (Predicted) | Indicates hydrophilicity. May lead to lower membrane permeability but good aqueous solubility. |
| Solubility | Soluble in water[2] | Favorable for formulation, but requires quantitative confirmation. |
| H-Bond Donors | 2 | Favorable (Lipinski's <5). |
| H-Bond Acceptors | 3 | Favorable (Lipinski's <10). |
This compound's profile suggests that while it may not be an ideal candidate for passive oral absorption due to its low predicted lipophilicity and high degree of ionization at physiological pH, its high water solubility is advantageous for formulation. Further investigation into its potential as a substrate for active transport mechanisms would be a logical next step. The experimental protocols provided in this guide offer a robust framework for obtaining the empirical data necessary to confidently advance this, or any, compound through the drug discovery pipeline.
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PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 4-aminobenzamide Derivatives in Cardiovascular Research: Focus on Procainamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-aminobenzamide derivatives, with a primary focus on the well-characterized antiarrhythmic agent, Procainamide. Due to the limited publicly available data on 4-amino-N-[2-(dimethylamino)ethyl]benzamide (CAS Number 188758-93-2), this guide will leverage the extensive research on its close structural analog, Procainamide, to provide in-depth insights into the potential synthesis, mechanism of action, and biological activity of this class of compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of 4-aminobenzamide derivatives in cardiovascular disease.
Introduction: The Therapeutic Potential of 4-Aminobenzamide Derivatives
The 4-aminobenzamide scaffold is a key pharmacophore in a variety of biologically active compounds.[1] Its structural versatility allows for modifications that can significantly impact a molecule's therapeutic efficacy and target specificity.[1] One of the most notable examples of a clinically significant 4-aminobenzamide derivative is Procainamide, a Class IA antiarrhythmic agent that has been used for decades in the management of cardiac arrhythmias.[2][3]
This guide will delve into the rich history of research surrounding Procainamide to provide a foundational understanding of this class of compounds. While direct research on 4-amino-N-[2-(dimethylamino)ethyl]benzamide is not extensively documented in peer-reviewed literature, its structural similarity to Procainamide suggests that it may share a similar mechanism of action and biological activity. This document will therefore use Procainamide as a reference compound to explore the potential therapeutic applications of its dimethyl analog.
Physicochemical Properties and Synthesis
The physicochemical properties of 4-aminobenzamide derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles. A comparison of the properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide and Procainamide is presented below.
| Property | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | Procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide) |
| CAS Number | 188758-93-2[4][5][6][7] | 51-06-9[2][8] |
| Molecular Formula | C11H17N3O[4][5][9] | C13H21N3O[2][8] |
| Molecular Weight | 207.27 g/mol [1][4][5][9] | 235.33 g/mol [8] |
| IUPAC Name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide[9] | 4-amino-N-[2-(diethylamino)ethyl]benzamide[8] |
Synthesis of 4-Aminobenzamide Derivatives: A General Overview
The synthesis of 4-aminobenzamide derivatives like Procainamide typically involves the acylation of a substituted ethylenediamine with a p-substituted benzoyl chloride.[10] A common synthetic route for Procainamide starts with the reaction of p-nitrobenzoyl chloride with N,N-diethylethylenediamine, followed by the reduction of the nitro group to an amino group.[11] A similar strategy could be employed for the synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, by substituting N,N-diethylethylenediamine with N,N-dimethylethylenediamine.
A more contemporary and "green" synthesis approach involves a one-step direct amidation reaction between 4-aminobenzoic acid and N,N-dimethylethylenediamine under elevated temperature and pressure.[1] This method offers a higher yield and avoids the use of hazardous reagents.[1]
DOT Diagram: General Synthesis of 4-aminobenzamide Derivatives
Caption: Generalized synthetic pathway for 4-aminobenzamide derivatives.
Mechanism of Action: Insights from Procainamide
Procainamide is a classic example of a Class IA antiarrhythmic drug, primarily exerting its effects by blocking voltage-gated sodium channels in cardiomyocytes.[2][3][12] This action decreases the influx of sodium ions during phase 0 of the cardiac action potential, leading to a slowing of conduction velocity and an increase in the effective refractory period.[3]
In addition to its sodium channel blocking activity, Procainamide also inhibits the delayed rectifier potassium current (IKr).[2] This dual action contributes to its efficacy in treating a wide range of cardiac arrhythmias.[3] Given the structural similarity, it is highly probable that 4-amino-N-[2-(dimethylamino)ethyl]benzamide also functions as a sodium channel blocker, although the specific kinetics and potency may differ due to the smaller dimethylamino group.
DOT Diagram: Mechanism of Action of Procainamide
Caption: Simplified signaling pathway of Procainamide's antiarrhythmic action.
Metabolism and Pharmacokinetics of Procainamide
Procainamide is primarily metabolized in the liver through acetylation to its active metabolite, N-acetylprocainamide (NAPA).[2][8][13] The rate of this acetylation is genetically determined, leading to "fast" and "slow" acetylator phenotypes in the population.[2] NAPA also possesses antiarrhythmic properties, contributing to the overall therapeutic effect of Procainamide.[8]
The elimination half-life of Procainamide is approximately 2.5 to 4.5 hours, with both the parent drug and its metabolites being excreted primarily through the kidneys.[2][12][13] The pharmacokinetic profile of 4-amino-N-[2-(dimethylamino)ethyl]benzamide is expected to be similar, although potential differences in the rate of metabolism and renal clearance should be considered in any future preclinical or clinical investigations.
Potential Therapeutic Applications and Future Research Directions
While Procainamide has been a valuable tool in the management of cardiac arrhythmias, its use has declined due to a relatively narrow therapeutic index and the potential for adverse effects, including drug-induced lupus erythematosus.[10] Research into new 4-aminobenzamide derivatives is therefore warranted to identify compounds with improved safety and efficacy profiles.
Derivatives of 4-amino-N-[2-(dimethylamino)ethyl]benzamide have shown potential in other therapeutic areas, including antimicrobial and anticancer applications.[1] This suggests that this scaffold may have broader biological activity beyond its effects on cardiac ion channels. Further research is needed to explore the full therapeutic potential of this class of compounds.
Experimental Protocols for a Preclinical Assessment
For researchers interested in investigating the biological activity of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, the following experimental workflow is recommended:
-
In Vitro Electrophysiology:
-
Objective: To determine the effects of the compound on cardiac ion channels.
-
Methodology: Patch-clamp electrophysiology on isolated cardiomyocytes or cell lines expressing specific cardiac ion channels (e.g., Nav1.5, Kv11.1).
-
Endpoints: IC50 values for channel blockade, effects on channel gating kinetics.
-
-
In Vivo Arrhythmia Models:
-
Objective: To assess the antiarrhythmic efficacy of the compound in a living organism.
-
Methodology: Use of established animal models of cardiac arrhythmia (e.g., coronary artery ligation-induced arrhythmias in rodents).
-
Endpoints: Reduction in the incidence and duration of arrhythmias, effects on electrocardiogram (ECG) parameters.
-
-
Pharmacokinetic and Toxicological Studies:
-
Objective: To determine the ADME profile and potential toxicity of the compound.
-
Methodology: Administration of the compound to laboratory animals followed by analysis of plasma and tissue concentrations over time. Acute and chronic toxicity studies to identify potential adverse effects.
-
Endpoints: Half-life, bioavailability, clearance, and identification of any target organ toxicity.
-
DOT Diagram: Preclinical Research Workflow
Caption: A streamlined workflow for the preclinical evaluation of novel 4-aminobenzamide derivatives.
Conclusion
The 4-aminobenzamide scaffold, exemplified by the well-studied antiarrhythmic drug Procainamide, represents a promising area for cardiovascular drug discovery. While direct research on 4-amino-N-[2-(dimethylamino)ethyl]benzamide is limited, its close structural relationship to Procainamide provides a strong rationale for its investigation as a potential antiarrhythmic agent. The information and experimental protocols outlined in this guide are intended to facilitate further research into this and other novel 4-aminobenzamide derivatives, with the ultimate goal of developing safer and more effective therapies for cardiovascular disease.
References
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Procainamide - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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A Technical Guide to the Biological Activity of 4-amino-N-[2-(dimethylamino)ethyl]benzamide: A Procainamide Analogue with Therapeutic Potential
Abstract
This technical guide provides an in-depth exploration of the predicted biological activities of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a close structural analogue of the well-characterized antiarrhythmic and DNA methyltransferase (DNMT) inhibitor, procainamide. While direct experimental data on this specific dimethylated compound is limited, this document synthesizes information from related benzamide derivatives to project its therapeutic potential, particularly in oncology and infectious diseases. We will delve into the probable mechanisms of action, focusing on epigenetic modulation via DNMT1 inhibition. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to validate these predicted activities, including cytotoxicity, antimicrobial efficacy, and direct enzymatic inhibition assays. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising compound.
Introduction and Molecular Context
4-amino-N-[2-(dimethylamino)ethyl]benzamide belongs to the aminobenzamide class of compounds.[1] Its structure is notably similar to procainamide, with the only difference being the substitution of two methyl groups for the two ethyl groups on the terminal nitrogen of the diaminoethyl side chain.[1][2] This seemingly minor structural change can have significant implications for the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity for biological targets, metabolic stability, and cell permeability.[3]
The parent compound, procainamide, is a well-established pharmaceutical agent used to treat cardiac arrhythmias through its action as a sodium channel blocker.[1][2] More recently, procainamide has been identified as a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[4][5][6] This discovery has opened new avenues for its potential application in cancer therapy, as aberrant DNA methylation is a hallmark of many cancers.[4][7] Given the structural similarity, it is highly probable that 4-amino-N-[2-(dimethylamino)ethyl]benzamide shares this DNMT-inhibiting activity.
This guide will, therefore, focus on the potential of 4-amino-N-[2-(dimethylamino)ethyl]benzamide as a modulator of epigenetic pathways and explore its predicted cytotoxic and antimicrobial effects.
Structural Comparison
The structural relationship between 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its analogues is critical for understanding its potential biological activity.
Caption: Proposed mechanism of DNMT1 inhibition.
Anticancer Activity
By inhibiting DNMT1, 4-amino-N-[2-(dimethylamino)ethyl]benzamide is expected to exhibit cytotoxic effects on cancer cells. The reactivation of silenced tumor suppressor genes can re-establish critical cell cycle checkpoints and apoptotic pathways, leading to the selective death of malignant cells. [7]Derivatives of this compound class have been noted for their potential anticancer applications. [8]
Antimicrobial Activity
Benzamide derivatives have been investigated for their antimicrobial properties. [8]The precise mechanism is often target-specific to the microorganism, but can involve the inhibition of essential enzymes or disruption of cell membrane integrity. The cationic nature of the dimethylaminoethyl side chain at physiological pH may facilitate interaction with negatively charged bacterial cell walls.
Experimental Protocols for Activity Validation
To validate the predicted biological activities, a series of well-established in vitro assays are recommended. The following protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability. [9] Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, can be quantified spectrophotometrically after solubilization. Step-by-Step Protocol:
-
Cell Plating: Seed a human cancer cell line (e.g., HCT116 colorectal carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of desired concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [9]6. Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible. [10]7. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well. [10]8. Absorbance Reading: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. 9. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: MTT assay experimental workflow.
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism. [3][11][12] Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no turbidity (bacterial growth) is observed. [11] Step-by-Step Protocol:
-
Inoculum Preparation: Culture a bacterial strain (e.g., E. coli or S. aureus) overnight. Suspend colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to each well. Prepare a 2x concentrated solution of the test compound and add 50 µL to the first well of a row. Perform a two-fold serial dilution across the row.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final compound concentrations.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth, as observed by the absence of turbidity. [3]
Direct Enzymatic Target Validation: DNMT Activity Assay
This assay directly measures the ability of the compound to inhibit the activity of the DNMT enzyme. [13][14] Principle: This is a colorimetric ELISA-like assay. A DNA substrate is coated on the plate wells. In the presence of the DNMT enzyme and the methyl donor AdoMet, the DNA becomes methylated. An antibody specific for methylated DNA is then used for detection with a color-developing secondary antibody. The intensity of the color is proportional to DNMT activity. [13] Step-by-Step Protocol:
-
Reagent Preparation: Prepare all buffers and reagents as per the manufacturer's instructions (e.g., Abcam's DNMT Activity Assay Kit ab113467). [13]2. Reaction Setup: To each well, add the DNMT assay buffer, the AdoMet cofactor, and the purified DNMT1 enzyme.
-
Inhibitor Addition: Add varying concentrations of 4-amino-N-[2-(dimethylamino)ethyl]benzamide to the sample wells. Include a known DNMT inhibitor (e.g., procainamide or 5-azacytidine) as a positive control and a no-inhibitor control.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60-120 minutes to allow for DNA methylation.
-
Detection: Wash the wells and add the capture antibody (anti-5-methylcytosine). Incubate at room temperature.
-
Secondary Antibody and Development: Wash the wells and add the enzyme-conjugated detection antibody. After incubation and washing, add the developer solution and incubate until color develops.
-
Stop Reaction and Read: Add the stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of DNMT inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value.
Data Presentation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Predicted Bioactivity Profile of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
| Biological Activity | Predicted Outcome | Key Parameter | Suggested Assay |
| Anticancer Cytotoxicity | Dose-dependent reduction in cell viability | IC50 (µM) | MTT Assay |
| Antimicrobial Efficacy | Inhibition of bacterial growth | MIC (µg/mL) | Broth Microdilution |
| DNMT1 Inhibition | Direct inhibition of enzymatic activity | IC50 (µM) | DNMT Activity Assay |
Conclusion
4-amino-N-[2-(dimethylamino)ethyl]benzamide is a compound of significant interest due to its close structural relationship to procainamide, a known DNMT1 inhibitor. [4][5]The predicted biological activities—specifically anticancer and antimicrobial effects mediated through epigenetic modulation—warrant thorough experimental investigation. The protocols detailed in this guide provide a robust framework for researchers to elucidate the therapeutic potential of this compound. Successful validation of these activities could position 4-amino-N-[2-(dimethylamino)ethyl]benzamide as a lead compound for the development of novel epigenetic drugs.
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An In-Depth Technical Guide to 4-amino-N-[2-(dimethylamino)ethyl]benzamide Derivatives and Analogs: From Synthesis to Therapeutic Mechanisms
Abstract
The 4-aminobenzamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a remarkably diverse range of therapeutic agents. At the heart of this chemical family is the parent compound, 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a versatile building block whose derivatives have demonstrated significant pharmacological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals, charting the journey from fundamental synthesis to complex biological mechanisms. We will explore the archetypal derivative, the antiarrhythmic drug procainamide, before delving into the cutting-edge applications of newer analogs as potent anticancer agents acting through diverse mechanisms, including epigenetic modulation via HDAC and DNMT1 inhibition, induction of apoptosis, and targeting of DNA repair pathways. Furthermore, the emerging antimicrobial potential and critical structure-activity relationships are examined to provide a holistic view of this important pharmacological class.
Part 1: The Core Scaffold - Synthesis and Characterization
The Benzamide Moiety: A Privileged Structure in Drug Discovery
The benzamide group, consisting of a benzene ring attached to an amide functional group, is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a stable framework for orienting functional groups to interact with biological targets, while the amide bond itself is a key hydrogen bond donor and acceptor, facilitating strong and specific binding to enzyme active sites and receptors. The amenability of the aromatic ring to substitution allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal starting point for drug design.
Synthetic Pathways to 4-Aminobenzamide Derivatives
The synthesis of 4-amino-N-substituted benzamide derivatives is typically achieved through robust and well-established chemical reactions. A common and efficient strategy involves the coupling of a benzoic acid derivative with a desired amine. To facilitate this, the carboxylic acid is often "activated" to make it more susceptible to nucleophilic attack by the amine.
A widely used two-step approach begins with a 4-nitrobenzoic acid precursor. The nitro group is a key strategic element; it is electron-withdrawing, which can influence the reactivity of the ring, and more importantly, it can be reliably reduced to the crucial 4-amino group in a later step. The general workflow involves:
-
Activation and Amide Bond Formation: The 4-nitrobenzoic acid is converted into a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). This acyl chloride is then reacted with the desired N-substituted amine (in this case, N,N-dimethylethylenediamine or its analogs) to form the N-substituted 4-nitrobenzamide intermediate.[1][2]
-
Nitro Group Reduction: The nitro group of the intermediate is reduced to the primary amine. This can be accomplished through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂).[1][2]
This versatile pathway allows for the synthesis of a wide library of compounds by simply varying the amine component in the first step and the substituents on the initial benzoic acid ring.
Caption: General synthetic workflow for 4-aminobenzamide derivatives.
Protocol: General Synthesis of 4-amino-N-aryl/alkyl Benzamide Derivatives
This protocol provides a generalized, two-step procedure based on common laboratory practices for synthesizing N-substituted 4-aminobenzamides.[1][2]
Step 1: Synthesis of N-Substituted 4-Nitrobenzamide Intermediate
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitrobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, ~5-10 eq).
-
Gently reflux the mixture for 2-3 hours. The solid should dissolve, indicating the formation of 4-nitrobenzoyl chloride.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure (in a fume hood). The resulting crude 4-nitrobenzoyl chloride is often used directly in the next step.
-
Amide Coupling: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.
-
In a separate flask, dissolve the desired amine (e.g., N,N-dimethylethylenediamine, 1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (~1.5 eq) in the same anhydrous solvent.
-
Cool the amine solution in an ice bath (0 °C) and add the solution of 4-nitrobenzoyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted 4-nitrobenzamide, which can be purified by recrystallization or column chromatography.
Step 2: Reduction to 4-amino-N-Substituted Benzamide
-
Reaction Setup: Dissolve the N-substituted 4-nitrobenzamide intermediate (1.0 eq) from Step 1 in a suitable solvent such as ethanol (EtOH) or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-5 eq).
-
Heat the mixture to reflux (around 70-80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Extract the aqueous layer multiple times with ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final 4-amino-N-substituted benzamide product by column chromatography or recrystallization.
Analytical Characterization
Structural confirmation and purity assessment of the synthesized compounds are critical. Standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of protons and carbon atoms, respectively. For instance, the formation of the amide bond can be confirmed by the appearance of a characteristic NH proton signal and shifts in the signals of adjacent carbons and protons.[3][4]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[3]
-
Infrared (IR) Spectroscopy: Used to identify functional groups. Key stretches include the N-H and C=O vibrations of the amide group and the N-H vibrations of the 4-amino group.[4]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with MS (LC-MS), HPLC is used to determine the purity of the compound and for quantitative analysis in biological matrices like plasma or serum.[5][6]
Part 2: Pharmacological Landscape of Benzamide Derivatives
The Archetype: Procainamide and its Antiarrhythmic Action
The most well-known analog in this class is procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), a canonical Class IA antiarrhythmic agent.[7] Its mechanism provides a foundational understanding of how this scaffold can interact with ion channels.
Procainamide exerts its effect by blocking ion channels crucial to the cardiac action potential.[7]
-
Sodium Channel Blockade: It primarily blocks fast sodium channels (I-Na) in cardiomyocytes. This action decreases the rate of depolarization (Phase 0 of the action potential), which slows the conduction velocity of the electrical impulse through the heart.[6]
-
Potassium Channel Blockade: Procainamide also moderately blocks potassium channels (specifically the I-Kr current), which delays repolarization (Phase 3). This prolongs the action potential duration and increases the effective refractory period, making the heart muscle less excitable and reducing the likelihood of premature beats that can trigger arrhythmias.[7]
The combined effect is a stabilization of cardiac electrical activity, making it effective for treating both ventricular and supraventricular arrhythmias.[7]
Caption: Procainamide's effect on the cardiac action potential phases.
Procainamide is metabolized in the liver, primarily by N-acetylation, to form N-acetylprocainamide (NAPA). NAPA is not an inert metabolite; it also possesses antiarrhythmic activity, primarily through potassium channel blockade. The rate of this acetylation is genetically determined. Additionally, P450-dependent oxidation occurs, and some novel N-oxide metabolites produced by flavin-containing monooxygenases (FMOs) have been identified, which may be associated with the drug-induced lupus erythematosus seen with long-term therapy.[8]
The Anticancer Revolution: Diverse Mechanisms of Action
Beyond its classic antiarrhythmic role, the 4-aminobenzamide scaffold has emerged as a powerhouse in oncology research. Derivatives have been designed to target a variety of cancer-specific pathways.
HDACs are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression of genes, including tumor suppressors.[9] HDAC inhibitors (HDACIs) are a promising class of anticancer agents, and many potent benzamide-based HDACIs have been developed.[10][11]
The key pharmacophoric features for benzamide HDACIs include:[9][12][13]
-
Zinc-Binding Group (ZBG): An ortho-amino group on the benzamide ring is indispensable for activity, as it chelates the zinc ion in the HDAC active site.[9][10]
-
Linker: The central benzamide scaffold acts as a rigid linker to position the other elements correctly.
-
Cap Group: A surface-recognition "cap" group, which is typically a substituted aromatic ring, interacts with residues at the rim of the enzyme's active site tunnel, contributing to potency and isoform selectivity.
Structure-activity relationship (SAR) studies have shown that the length of the molecule is critical, with shorter derivatives often showing stronger activity.[13] Furthermore, the steric and electronic properties of substituents on the cap group play a major role in the interaction with the enzyme.[10]
Table 1: Inhibitory Activity of Representative Benzamide HDACIs
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Entinostat (MS-275) | 0.93 | 0.95 | 1.80 | [9] |
| Compound 7j | 0.65 | 0.78 | 1.70 | [9] |
| Compound 5c | - (Moderate Activity) | - | - | [11] |
| Compound 9d | - (Activity equal to MS-275) | - | - | [11] |
Note: Data is compiled from multiple sources for illustrative purposes.
Caption: Pharmacophore model for benzamide-based HDAC inhibitors.
In a distinct epigenetic mechanism, procainamide itself has been identified as a specific, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[7][14] DNMT1 is the enzyme responsible for maintaining DNA methylation patterns after replication. In cancer, hypermethylation of CpG islands in promoter regions silences tumor suppressor genes.
Procainamide inhibits DNMT1 by reducing the enzyme's affinity for both its DNA substrate and its methyl-donor cofactor, S-adenosyl-l-methionine.[7] This leads to a decrease in the enzyme's processivity, resulting in passive demethylation of the genome during cell division.[7] The subsequent DNA hypomethylation can reactivate silenced tumor suppressor genes, representing a powerful anticancer strategy.[7][14][15]
Certain benzamide derivatives exert their anticancer effects by inducing overwhelming oxidative stress within cancer cells. One such derivative, BJ-13, was shown to cause a significant accumulation of intracellular reactive oxygen species (ROS).[16] This surge in ROS leads to a collapse of the mitochondrial membrane potential, releasing pro-apoptotic factors and activating the caspase-dependent apoptosis pathway. This mechanism was confirmed by observing the upregulation of Bax and cleaved Caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2.[16]
Caption: ROS-mediated mitochondrial pathway to apoptosis.
The versatility of the scaffold extends to other critical cancer targets:
-
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA single-strand break repair. Derivatives have been developed that are potent PARP-1 inhibitors, causing an accumulation of DNA damage, cell cycle arrest at the G2/M phase, and ultimately apoptosis, particularly in cancers with existing DNA repair deficiencies.[17]
-
Tubulin Polymerization Inhibition: Novel N-benzylbenzamide derivatives have been shown to act as tubulin polymerization inhibitors by binding to the colchicine binding site. This disrupts microtubule dynamics, leading to cell cycle arrest and an anti-vascular effect.[18]
Table 2: Anticancer Activity of Representative Benzamide Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ | Reference |
|---|---|---|---|---|
| BJ-13 | ROS-induced apoptosis | Gastric Cancer | Potent Activity | [16] |
| 13f | PARP-1 Inhibition | HCT116 (Colon) | 0.30 µM | [17] |
| 20b | Tubulin Polymerization Inhibition | Multiple lines | 12-27 nM | [18] |
| F8 | HDAC Inhibition (presumed) | HGC-27 (Gastric) | 0.28 µM | [19] |
| CTL-12 | FASN Inhibition | HCT-116 (Colon) | 2.5 µM |[20] |
Antimicrobial Potential
The 4-aminobenzamide scaffold has also been explored for antimicrobial applications. Studies have shown that derivatives, particularly when linked to other heterocyclic moieties like 1,2,3-triazoles and pyrazolines, exhibit moderate to good activity against various bacterial and fungal strains.[3][21][22] While the precise mechanism for the core scaffold is less defined than its anticancer roles, it is often proposed that these compounds interfere with essential microbial metabolic pathways or enzyme functions.[23]
Part 3: Structure-Activity Relationship (SAR) and Drug Design Principles
The biological activity of 4-aminobenzamide derivatives is highly dependent on their specific chemical structure. Understanding these SARs is crucial for designing more potent and selective agents.
The Role of the 4-Amino Group
The primary amine at the 4-position of the benzene ring is a critical feature for several mechanisms. In HDAC and DNMT inhibition, it acts as a key hydrogen bond donor and/or coordinating group. For HDAC inhibitors, when positioned ortho to the amide (in 2-aminobenzamides), it is essential for chelating the active site zinc ion.[9] For many other derivatives, the 4-amino group serves as a key vector for building out larger "cap" groups or linking to other pharmacophores.
The N-[2-(dimethylamino)ethyl] Side Chain
This side chain significantly influences the compound's physicochemical properties.
-
Solubility and Pharmacokinetics: The tertiary amine is basic and will be protonated at physiological pH. This positive charge generally increases aqueous solubility, which is a favorable property for drug administration.
-
Cell Permeability: The combination of a lipophilic backbone and a charged, flexible side chain can create a balance that facilitates membrane transport.
-
Target Engagement: The flexible ethyl linker allows the terminal dimethylamino group to adopt multiple conformations, enabling it to form ionic or hydrogen bond interactions with polar residues in a target's binding pocket. Chemically modifying this side chain is a key strategy for improving metabolic stability and preserving antiviral activity in some contexts.[24]
Aromatic Ring Substitutions
Modifying the benzamide ring is a primary strategy for optimizing activity.
-
For HDAC Inhibitors: Steric bulk and electronic properties of substituents on the "cap" anilide ring are paramount for isoform selectivity. Electron density on the benzamide ring can enhance inhibitory activity.[12][25]
-
For DNMT Inhibitors: The size and nature of substituents are critical. For SGI-1027 analogs, large tricyclic moieties decrease activity, whereas bicyclic groups like quinoline are well-tolerated.[26]
-
For Anti-inflammatory Agents: Strong electron-donating groups on the B-ring of chalcone-like benzamides can decrease activity by destabilizing key intermediates formed during the mechanism of action.
Part 4: Future Directions and Conclusion
The 4-amino-N-[2-(dimethylamino)ethyl]benzamide scaffold and its analogs represent a rich and versatile platform for drug discovery. From the foundational antiarrhythmic activity of procainamide to the multifaceted anticancer mechanisms of modern derivatives, this chemical class continues to yield compounds of significant therapeutic interest.
Future research is likely to focus on several key areas:
-
Increased Selectivity: Designing derivatives with high selectivity for specific HDAC or DNMT isoforms to minimize off-target effects and improve therapeutic windows.
-
Dual-Target Inhibitors: Developing single molecules that can inhibit multiple cancer-related pathways simultaneously, such as dual HDAC/PARP or COX-2/Topo I inhibitors, to combat drug resistance.[27]
-
Optimized Pharmacokinetics: Further modification of the core structure and side chains to improve metabolic stability, bioavailability, and overall drug-like properties.[24]
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In Vitro Profiling of 4-amino-N-[2-(dimethylamino)ethyl]benzamide: A Technical Guide for Preclinical Research
Introduction: Unveiling the Therapeutic Potential of a Versatile Benzamide
4-amino-N-[2-(dimethylamino)ethyl]benzamide is a compound of growing interest in pharmaceutical research, recognized for its structural versatility that allows for a diverse range of biological activities.[1] As a derivative of 4-aminobenzoic acid, its unique structure, featuring both an amino group and a dimethylaminoethyl moiety, provides a scaffold for developing novel therapeutic agents.[1] Research has pointed towards its potential in several key areas, including oncology and microbiology, where derivatives have demonstrated notable antimicrobial and anticancer properties.[1]
This technical guide provides an in-depth framework for the in vitro evaluation of 4-amino-N-[2-(dimethylamino)ethyl]benzamide. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. Our focus is on establishing a robust, self-validating system for characterizing the compound's biological effects at the cellular and molecular level.
Chapter 1: Mechanistic Hypotheses and Target Identification
The rational design of an in vitro testing cascade begins with an understanding of the compound's potential mechanisms of action. For 4-amino-N-[2-(dimethylamino)ethyl]benzamide, its structural similarity to known bioactive molecules provides several compelling starting points for investigation.
The Procainamide Analogy: Exploring Cardiac Ion Channel Modulation
4-amino-N-[2-(dimethylamino)ethyl]benzamide shares a structural backbone with procainamide, a well-established Class IA antiarrhythmic agent that functions by blocking sodium channels in cardiomyocytes.[2][3][4] This structural similarity strongly suggests that 4-amino-N-[2-(dimethylamino)ethyl]benzamide may also interact with cardiac ion channels. Procainamide's mechanism involves slowing conduction velocity and prolonging the refractory period of cardiac muscle.[3][4] Therefore, a primary avenue of investigation is to assess the electrophysiological effects of the compound on cardiac cells.
Experimental Workflow: Cardiac Electrophysiology Assessment
Caption: Mechanism of HDAC inhibition leading to gene expression.
Chapter 2: Core In Vitro Assay Protocols
This chapter provides detailed, step-by-step protocols for key in vitro experiments to characterize the biological activity of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Foundational Study: Cytotoxicity Assessment
Before delving into specific mechanistic assays, it is crucial to determine the cytotoxic profile of the compound. This data provides a therapeutic window and informs the concentration ranges for subsequent experiments.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. [5]
-
Cell Seeding: Plate a chosen cancer cell line (e.g., A549, a human lung carcinoma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [6]2. Compound Preparation: Prepare a stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in a suitable solvent like DMSO. [5]Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours. [5]6. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Alternative Cytotoxicity Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity. [5]* Neutral Red Uptake Assay: Assesses the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red in their lysosomes. [5]
Mechanistic Study: HDAC Activity Assay
To investigate the potential of 4-amino-N-[2-(dimethylamino)ethyl]benzamide as an HDAC inhibitor, a fluorescence-based activity assay can be employed. [7] Protocol: Fluorometric HDAC Activity Assay
This assay measures the activity of HDAC enzymes by detecting the deacetylation of a fluorogenic substrate. [8]
-
Reagent Preparation: Prepare the HDAC assay buffer, the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the developer solution containing trypsin. [8]2. Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified recombinant HDAC enzyme (e.g., HDAC1 or HDAC6) to the assay buffer. [9][7]Then, add varying concentrations of 4-amino-N-[2-(dimethylamino)ethyl]benzamide. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a no-enzyme control. [9]3. Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes). [7]5. Reaction Termination and Development: Stop the reaction by adding the developer solution. The developer, containing trypsin, cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). [9][8]6. Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control. Determine the IC50 value.
Data Presentation: Sample HDAC Inhibition Data
| Compound | Concentration (µM) | % HDAC Inhibition |
| 4-amino-N-[2-(dimethylamino)ethyl]benzamide | 0.1 | 15.2 ± 2.1 |
| 1 | 48.9 ± 3.5 | |
| 10 | 85.7 ± 1.8 | |
| 100 | 98.1 ± 0.9 | |
| Trichostatin A (Positive Control) | 0.1 | 95.4 ± 1.2 |
Mechanistic Study: Cardiac Ion Channel Electrophysiology
To assess the effects on cardiac ion channels, patch-clamp electrophysiology on isolated cardiomyocytes is the gold standard.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane.
-
Cell Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., canine left ventricle). [10]2. Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular and extracellular solutions with appropriate ionic compositions.
-
Cell Patching: Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane. Then, rupture the membrane patch to achieve the whole-cell configuration.
-
Action Potential Recording: Record action potentials in current-clamp mode. Apply the test compound at various concentrations and measure changes in action potential duration (APD), resting membrane potential, and the maximum rate of depolarization (Vmax). [11]5. Specific Ion Current Measurement: In voltage-clamp mode, apply specific voltage protocols to isolate and measure individual ion currents, such as the late sodium current (INa,L) and the transient outward potassium current (Ito). [10]6. Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel kinetics and amplitude. Calculate the concentration-dependent block of specific ion channels.
Data Presentation: Sample Electrophysiology Data
| Parameter | Control | 1 µM Compound | 10 µM Compound |
| APD90 (ms) | 320 ± 15 | 355 ± 18 | 410 ± 22 |
| Vmax (V/s) | 250 ± 20 | 210 ± 15 | 160 ± 12 |
| Late INa (% of control) | 100 | 75 ± 8 | 45 ± 6 |
| * Statistically significant difference from control |
Chapter 3: Data Interpretation and Future Directions
The in vitro data generated from these assays will provide a comprehensive initial profile of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
-
Cytotoxicity Data: The IC50 values from cytotoxicity assays will establish the compound's therapeutic index in different cell lines.
-
HDAC Inhibition Data: Significant HDAC inhibition, particularly if isoform-selective, would warrant further investigation into the compound's potential as an epigenetic modulator in cancer therapy.
-
Electrophysiology Data: Alterations in action potential parameters and specific ion channel currents will elucidate the compound's cardiac safety profile and its potential as an antiarrhythmic agent.
Further in vitro studies could explore other potential targets, such as different classes of receptors or enzymes, based on the initial findings and any structural analogs with known activities. Promising in vitro results would then form the basis for progression to in vivo studies to evaluate efficacy and safety in a whole-organism context.
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A Comprehensive Spectroscopic Guide to 4-amino-N-[2-(dimethylamino)ethyl]benzamide: Elucidating Molecular Structure and Purity
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide will not only present the raw data but also delve into the rationale behind the experimental methodologies and the interpretation of the spectral features, ensuring a thorough understanding of the compound's structural confirmation and purity assessment.
Introduction
4-amino-N-[2-(dimethylamino)ethyl]benzamide is a derivative of the well-known antiarrhythmic drug procainamide, with the diethylamino group being replaced by a dimethylamino moiety. The structural modification can significantly impact its pharmacological and toxicological profile. Therefore, unambiguous confirmation of its chemical structure and the assessment of its purity are paramount for any research and development activities. This guide will walk you through the comprehensive spectroscopic characterization of this compound, providing a solid foundation for its use in further studies.
The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide was carried out following a reported procedure which involves the coupling of 4-aminobenzoic acid with N,N-dimethylethylenediamine.[1] The subsequent purification and characterization, as detailed in this guide, confirm the successful synthesis of the target molecule.
Molecular Structure and Spectroscopic Correlation
The chemical structure of 4-amino-N-[2-(dimethylamino)ethyl]benzamide is presented below. The following sections will detail how each spectroscopic technique provides complementary information to confirm this structure.
Caption: Molecular structure of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR were employed to characterize 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data for 4-amino-N-[2-(dimethylamino)ethyl]benzamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.63 | d, J = 8.4 Hz | 2H | Ar-H (ortho to C=O) |
| 6.59 | d, J = 8.4 Hz | 2H | Ar-H (ortho to NH₂) |
| 3.42 | t, J = 6.4 Hz | 2H | -NH-CH ₂- |
| 2.49 | t, J = 6.4 Hz | 2H | -CH ₂-N(CH₃)₂ |
| 2.24 | s | 6H | -N(CH ₃)₂ |
| 4.10 | br s | 2H | -NH ₂ |
| 8.15 | br s | 1H | -C(=O)-NH - |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum displays distinct signals that are consistent with the structure of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
-
Aromatic Protons: The two doublets at 7.63 ppm and 6.59 ppm, each integrating to two protons, are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at 7.63 ppm is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group. Conversely, the upfield shift of the doublet at 6.59 ppm is attributed to the electron-donating amino group. The coupling constant of 8.4 Hz is typical for ortho-coupling in a benzene ring.
-
Ethyl Chain Protons: The two triplets at 3.42 ppm and 2.49 ppm, each integrating to two protons, correspond to the two methylene groups of the ethylenediamine chain. The triplet at 3.42 ppm is assigned to the methylene group attached to the amide nitrogen, which is more deshielded. The triplet at 2.49 ppm corresponds to the methylene group adjacent to the dimethylamino group. The coupling constant of 6.4 Hz indicates vicinal coupling between these two methylene groups.
-
Dimethylamino Protons: The sharp singlet at 2.24 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the dimethylamino moiety.
-
Amine and Amide Protons: The broad singlets at 4.10 ppm and 8.15 ppm are assigned to the primary amine (-NH₂) and the secondary amide (-NH-) protons, respectively. Their broadness is a result of quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 4-amino-N-[2-(dimethylamino)ethyl]benzamide
| Chemical Shift (δ) ppm | Assignment |
| 167.0 | C=O (Amide) |
| 150.9 | Ar-C (C-NH₂) |
| 128.9 | Ar-CH (ortho to C=O) |
| 124.5 | Ar-C (C-C=O) |
| 113.8 | Ar-CH (ortho to NH₂) |
| 58.2 | -CH₂-N(CH₃)₂ |
| 45.3 | -N(CH₃)₂ |
| 37.9 | -NH-CH₂- |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum further corroborates the proposed structure.
-
Carbonyl Carbon: The signal at 167.0 ppm is characteristic of an amide carbonyl carbon.
-
Aromatic Carbons: Four signals are observed in the aromatic region. The signal at 150.9 ppm is assigned to the carbon atom attached to the amino group, which is significantly shielded. The signal at 128.9 ppm corresponds to the two equivalent aromatic CH carbons ortho to the carbonyl group. The signal at 124.5 ppm is for the quaternary carbon attached to the carbonyl group. The signal at 113.8 ppm is attributed to the two equivalent aromatic CH carbons ortho to the amino group.
-
Aliphatic Carbons: The signals at 58.2 ppm and 37.9 ppm correspond to the two methylene carbons of the ethylenediamine chain. The signal at 45.3 ppm is assigned to the two equivalent methyl carbons of the dimethylamino group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for 4-amino-N-[2-(dimethylamino)ethyl]benzamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3420, 3340 | Strong, Sharp | N-H stretching (primary amine) |
| 3250 | Strong, Broad | N-H stretching (secondary amide) |
| 1645 | Strong, Sharp | C=O stretching (amide I) |
| 1600 | Strong | N-H bending (primary amine) |
| 1540 | Strong | N-H bending (secondary amide, amide II) |
| 1280 | Medium | C-N stretching |
Interpretation of the IR Spectrum:
The IR spectrum clearly indicates the presence of the key functional groups in 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
-
N-H Stretching: The two sharp bands at 3420 cm⁻¹ and 3340 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine (-NH₂). The broad band centered around 3250 cm⁻¹ is due to the N-H stretching of the secondary amide, which is often broadened by hydrogen bonding.
-
C=O Stretching: The strong, sharp absorption at 1645 cm⁻¹ is a classic indicator of the C=O stretching vibration of an amide functional group (Amide I band).
-
N-H Bending: The strong band at 1600 cm⁻¹ corresponds to the N-H bending vibration of the primary amine. The strong band at 1540 cm⁻¹ is the N-H bending vibration of the secondary amide (Amide II band).
-
C-N Stretching: The medium intensity band at 1280 cm⁻¹ is attributed to the C-N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 4: Mass Spectrometry Data for 4-amino-N-[2-(dimethylamino)ethyl]benzamide
| m/z | Interpretation |
| 207.1372 | [M+H]⁺ (Calculated for C₁₁H₁₈N₃O⁺: 208.1444) |
| 120.0655 | [H₂N-C₆H₄-CO]⁺ |
| 88.0862 | [CH₂=N⁺(CH₃)₂] |
| 72.0811 | [H₂N-CH₂-CH₂-N(CH₃)₂]⁺ |
Interpretation of the Mass Spectrum:
The high-resolution mass spectrum (HRMS) shows a protonated molecular ion [M+H]⁺ at m/z 207.1372, which is in good agreement with the calculated exact mass of 4-amino-N-[2-(dimethylamino)ethyl]benzamide. The fragmentation pattern further supports the proposed structure.
Caption: Proposed fragmentation pathway for 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
A major fragmentation pathway involves the cleavage of the amide C-N bond, leading to the formation of the 4-aminobenzoyl cation at m/z 120.0655. Another characteristic fragmentation is the α-cleavage adjacent to the dimethylamino group, resulting in a fragment at m/z 58.0651, corresponding to [CH₂=N⁺(CH₃)₂].
Experimental Protocols
The following are the general procedures used for the synthesis and spectroscopic analysis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Synthesis
To a solution of 4-aminobenzoic acid in a suitable solvent, an activating agent such as a carbodiimide is added, followed by the addition of N,N-dimethylethylenediamine. The reaction mixture is stirred at room temperature until completion. The crude product is then purified by column chromatography to yield 4-amino-N-[2-(dimethylamino)ethyl]benzamide as a solid.[1]
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer using the Attenuated Total Reflectance (ATR) technique. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The sample was dissolved in a suitable solvent and infused into the mass spectrometer.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides unequivocal evidence for the structure of 4-amino-N-[2-(dimethylamino)ethyl]benzamide. The data are consistent and complementary, offering a complete picture of the molecule's atomic connectivity and functional groups. This guide serves as a valuable resource for researchers working with this compound, ensuring its correct identification and facilitating its use in further scientific investigations.
References
-
Gawade, R. L., Chakravarty, D. K., Debgupta, J., Sangtani, E., Narawade, S., Gonnade, R. G., Puranik, V. G., & Deobagkar, D. D. (2016). Comparative study of dG affinity vs. DNA methylation modulating properties of side chain derivatives of procainamide: insight into its DNA hypomethylating effect. RSC Advances, 6(7), 5350–5358. [Link]
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An In-depth Technical Guide to the Crystal Structure of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a compound of significant interest in medicinal chemistry and drug development. The guide details the synthesis, crystallization, and full structural elucidation of the molecule through single-crystal X-ray diffraction. Key crystallographic parameters, molecular geometry, and intermolecular interactions are presented and discussed. Furthermore, this document outlines the spectroscopic characterization of the compound and its analogues, offering a complete physicochemical profile. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and materials science, providing foundational knowledge for the future design and application of related pharmaceutical compounds.
Introduction
4-amino-N-[2-(dimethylamino)ethyl]benzamide is a benzamide derivative that has garnered attention for its role as a versatile building block in the synthesis of pharmaceutically active compounds.[1] Its structural framework, featuring a primary aromatic amine, an amide linkage, and a tertiary aliphatic amine, allows for a variety of chemical modifications to modulate its biological activity. Derivatives of this scaffold have shown potential in antimicrobial and anticancer applications, highlighting the importance of understanding its three-dimensional structure to inform rational drug design.[1] A notable application of a related derivative involved labeling with fluorine-18 for use in PET imaging of melanoma tumors, underscoring the utility of this chemical class in diagnostics.[1]
The determination of the single-crystal X-ray structure provides definitive insights into the molecule's conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its solid-state packing. This information is paramount for understanding its physical properties, such as solubility and melting point, and for computational modeling of its interactions with biological targets.
Synthesis and Crystallization
The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide can be achieved through several synthetic routes. A prevalent and environmentally conscious method involves the direct amidation of 4-aminobenzoic acid with N,N-dimethylethylenediamine.
Synthetic Protocol: Direct Amidation
A well-documented, one-step "green" synthesis method proceeds via a nucleophilic acyl substitution reaction.[1] This approach avoids the use of toxic coupling agents and allows for easier purification of the final product.
Experimental Protocol:
-
Reactant Mixture: In a high-pressure autoclave, combine 4-aminobenzoic acid and N,N-dimethylethylenediamine in a suitable solvent such as ethanol.
-
Reaction Conditions: Heat the mixture to 160°C for approximately 6 hours. The elevated temperature and pressure facilitate the direct amidation reaction.[1]
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. While the specific crystallization conditions for the structure deposited in the Crystallography Open Database are not detailed in the available literature, general methods for crystallizing small organic molecules can be applied. A common and effective technique is slow evaporation from a suitable solvent or a mixture of solvents.
Exemplary Crystallization Protocol:
-
Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to identify a solvent in which the compound has moderate solubility.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
-
Crystal Growth: Allow the vial to stand undisturbed in a vibration-free environment at a constant temperature. Crystals should form over a period of several hours to days.
Crystal Structure Analysis
The crystal structure of 4-amino-N-[2-(dimethylamino)ethyl]benzamide has been determined by single-crystal X-ray diffraction and the data is available in the Crystallography Open Database (COD) under the ID 7223804.[2] The study was published by Gawade, Rupesh Liladhar et al. in 2016.[2]
Crystallographic Data
The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Formula | C₁₁H₁₇N₃O |
| Molecular Weight | 207.27 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| Unit Cell Dimensions | a = 5.9755 Å, b = 13.1272 Å, c = 14.4992 Å |
| α = 90.00°, β = 90.00°, γ = 90.00° | |
| Volume | 1137.9 ų |
| Z | 4 |
| Calculated Density | 1.21 g/cm³ |
Molecular Conformation
The molecule adopts a conformation influenced by the steric and electronic effects of its constituent functional groups. The benzamide core is relatively planar, while the dimethylaminoethyl side chain exhibits a more flexible conformation. The torsion angles along this side chain are crucial in determining the overall shape of the molecule and its ability to interact with other molecules in the crystal lattice.
Intermolecular Interactions and Crystal Packing
The crystal packing is primarily governed by a network of hydrogen bonds. The primary amine (-NH₂) and the amide N-H group act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. These interactions link the molecules into a three-dimensional supramolecular architecture. The specific arrangement of these hydrogen bonds dictates the stability and the physical properties of the crystalline solid.
Diagram of Intermolecular Hydrogen Bonding:
Caption: Key hydrogen bonding interactions in the crystal lattice.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3500 - 3300 |
| N-H Stretch (Amide) | ~3300 |
| C=O Stretch (Amide) | ~1630 |
| C-N Stretch | 1400 - 1000 |
| Aromatic C-H Stretch | 3100 - 3000 |
The IR spectrum of the closely related 4-amino-N-[2-(diethylamino)ethyl]benzamide shows a strong absorption for the carbonyl group at 1633 cm⁻¹ and amine N-H stretching vibrations in the range of 3230-3469 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide detailed information about the chemical environment of the hydrogen atoms. Aromatic protons are expected to appear in the downfield region (δ 6.5-8.0 ppm). The protons of the ethyl chain will show characteristic multiplets, and the methyl groups of the dimethylamino moiety will appear as a singlet in the upfield region.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the amide will be observed in the most downfield region (around δ 167 ppm). Aromatic carbons will resonate in the δ 110-155 ppm range, while the aliphatic carbons of the side chain will appear in the upfield region. For the diethylamino analogue, the amide carbonyl carbon appears at 167.66 ppm, and the aromatic carbons resonate between 112.77 and 164.27 ppm.[3]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be expected at m/z 207.27. Fragmentation patterns could provide further structural information, such as the cleavage of the ethylenediamine side chain.
Applications and Future Perspectives
The detailed structural and spectroscopic understanding of 4-amino-N-[2-(dimethylamino)ethyl]benzamide provides a solid foundation for its application in drug discovery and materials science.
-
Medicinal Chemistry: The molecule serves as a key intermediate for the synthesis of more complex pharmaceutical agents.[1] The knowledge of its solid-state conformation can aid in the design of derivatives with improved binding affinity to biological targets. The flexible side chain can be modified to explore the chemical space around a binding pocket, while the aromatic ring can be further functionalized to enhance potency or modulate pharmacokinetic properties.
-
Materials Science: The ability of the molecule to form well-defined hydrogen-bonded networks makes it a candidate for the development of novel organic materials with specific optical or electronic properties. The self-assembly of such molecules can be exploited to create ordered supramolecular structures.
Future research could focus on the synthesis and crystallographic analysis of co-crystals of 4-amino-N-[2-(dimethylamino)ethyl]benzamide with other active pharmaceutical ingredients to modify their physical properties, such as solubility and stability. Furthermore, computational studies based on the determined crystal structure can be employed to predict the binding modes of its derivatives to various enzymes and receptors, accelerating the drug discovery process.
References
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Mostafa, G. A. E., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. [Link]
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Gawade, R. L., et al. (2016). Comparative Study of dG Affinity vs. DNA Methylation Modulating Properties of Side Chain Derivatives of Procainamide: Insight into its DNA Hypomethylating Effect. RSC Advances. (Note: The full text of this article was not directly accessible, but the crystallographic data is publicly available through the Crystallography Open Database, COD ID 7223804, as cited on PubChem). [Link]
-
PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. [Link]
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Mostafa, G. A. E., et al. (2023). (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. ResearchGate. [Link]
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PubChemLite. (n.d.). 4-amino-n-[2-(dimethylamino)ethyl]benzamide hydrochloride (C11H17N3O). [Link]
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SupraBank. (n.d.). Molecules - 4-Amino-N-[2-(diethylamino)ethyl]benzamide. [Link]
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PubChem. (n.d.). 4-Amino-N-(2-(Diethylamino)Ethyl)Benzamide Sulfate. [Link]
-
PubChem. (n.d.). 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. [Link]
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A Technical Guide to the Therapeutic Targets of 4-amino-N-[2-(dimethylamino)ethyl]benzamide (Procainamide): From Classic Antiarrhythmic to Epigenetic Modulator
Executive Summary
4-amino-N-[2-(dimethylamino)ethyl]benzamide, widely known as procainamide, is a well-established pharmaceutical agent with a long history of clinical use as a Class Ia antiarrhythmic. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes. However, a growing body of evidence has illuminated a compelling secondary mechanism: the specific, non-nucleoside inhibition of DNA Methyltransferase 1 (DNMT1). This discovery has opened new avenues for its therapeutic application, particularly in oncology, by positioning procainamide as a potential epigenetic modulator capable of reactivating tumor suppressor genes silenced by aberrant DNA hypermethylation. This guide provides an in-depth analysis of both the canonical and emerging therapeutic targets of procainamide, offering detailed mechanistic insights and robust experimental protocols for preclinical validation.
Introduction: A Profile of Procainamide
Procainamide is a synthetic organic compound, an amide analogue of the local anesthetic procaine.[1] Historically, it was developed to overcome the rapid hydrolysis of procaine by plasma esterases, thereby extending its therapeutic window for the management of cardiac arrhythmias.[2]
Chemical & Pharmacokinetic Properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-amino-N-[2-(diethylamino)ethyl]benzamide | [3] |
| Molecular Formula | C₁₃H₂₁N₃O | [3] |
| Molar Mass | 235.33 g/mol | [3] |
| Bioavailability | ~85% (Oral) | [4][5] |
| Protein Binding | 15-20% | [3][4] |
| Metabolism | Hepatic (acetylation to N-acetylprocainamide) | [3][4] |
| Elimination Half-life | 2.5 - 4.5 hours | [3][4] |
| Excretion | Primarily Renal (~50-65% unchanged) |[4][5] |
Its clinical use has been tempered by a significant adverse effect profile, most notably the risk of drug-induced lupus erythematosus and potential for proarrhythmic events.[1][6][7] Despite these limitations, its well-characterized profile and novel activities make it a subject of intense research interest.
The Canonical Target: Voltage-Gated Sodium Channels (Nav)
Procainamide's classification as a Class Ia antiarrhythmic agent stems from its primary action as an open-channel blocker of fast voltage-gated sodium channels (predominantly Nav1.5 in the heart).[3][8][9]
Mechanism of Action
By binding to the open state of the sodium channel from the intracellular side, procainamide slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[3][10][11] This has three key electrophysiological consequences:
-
Decreased Conduction Velocity: It slows the rate of depolarization, reducing the speed of impulse conduction through the heart.[2][3]
-
Prolonged Action Potential Duration: It increases the effective refractory period of cardiac tissue.[9][10]
-
Reduced Myocardial Excitability: It raises the threshold for electrical stimulation.[2]
Procainamide also exhibits inhibitory effects on the IKr rectifier K+ current, contributing to its effect on action potential duration.[3] The active metabolite, N-acetylprocainamide (NAPA), primarily acts as a Class III agent by blocking potassium channels with minimal effect on sodium channels.[9][12]
Workflow for Validating Nav Channel Blockade
The gold-standard technique for characterizing ion channel modulators is patch-clamp electrophysiology.
Caption: Workflow for assessing procainamide's effect on sodium channels.
Detailed Protocol: Whole-Cell Voltage-Clamp
-
Cell Culture: Culture HEK293 cells stably expressing human Nav1.5 channels under standard conditions (37°C, 5% CO₂).
-
Preparation for Recording: Dissociate cells using a gentle enzyme-free solution and plate them onto glass coverslips in the recording chamber.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Approach a single cell and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -120 mV.
-
Elicit sodium currents (INa) by depolarizing the cell to -20 mV for 50 ms.
-
-
Drug Application:
-
Record a stable baseline current for 3-5 minutes.
-
Using a perfusion system, apply increasing concentrations of procainamide (e.g., 1 µM to 100 µM).
-
Allow current to reach steady-state at each concentration before recording.
-
-
Data Analysis:
-
Measure the peak INa amplitude at each concentration.
-
Normalize the current to the baseline amplitude.
-
Plot the normalized current against the logarithm of procainamide concentration and fit the data to a Hill equation to determine the IC₅₀ value. The IC₅₀ for Nav1.5 is typically in the range of 3-10 μM.[8]
-
The Emerging Target: DNA Methyltransferase 1 (DNMT1)
The most significant recent development in procainamide pharmacology is its identification as a specific, potent, and non-nucleoside inhibitor of DNMT1.[13][14][15] This positions the drug as a potential agent for epigenetic cancer therapy, capable of reversing the aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes.[16][17][18]
Mechanism of Action
Procainamide acts as a partial competitive inhibitor of DNMT1, interfering with the binding of both its substrates: hemimethylated DNA and the methyl donor S-adenosyl-l-methionine (AdoMet).[16][17] This specificity is crucial; studies show it does not potently inhibit the de novo methyltransferases DNMT3a and DNMT3b.[16][17] By inhibiting DNMT1, the "maintenance" methyltransferase, procainamide prevents the methylation of newly synthesized DNA strands during replication, leading to a passive, proliferation-dependent demethylation of the genome.[17]
Caption: Mechanism of DNMT1 inhibition and gene reactivation by procainamide.
Preclinical Validation of DNMT1 Inhibition
A multi-step approach is required to validate a compound as a DNMT inhibitor, moving from biochemical assays to cellular models.
Inhibitory Potency Data:
| Parameter | Value | Substrate | Source |
|---|---|---|---|
| Ki (DNMT1) | 7.2 µM | Hemimethylated DNA | [13][14] |
| Ki (DNMT1) | 4600 µM | Unmethylated DNA |[13][14] |
This data highlights procainamide's specificity for the maintenance methylation process on hemimethylated DNA.[13][14]
Detailed Protocol: In Vitro DNMT1 Activity/Inhibition Assay (Colorimetric)
This protocol is based on the principles used in commercially available kits (e.g., EpiQuik™, Abcam) which provide a non-radioactive method for measuring DNMT activity.[19][20]
-
Principle: A specific DNA substrate is coated on a microplate well. Nuclear extract or purified DNMT1 is added along with the methyl donor (AdoMet). The enzyme methylates the DNA. A specific antibody for 5-methylcytosine (5-mC) is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A colorimetric substrate is added, and the absorbance is read, which is proportional to the DNMT activity.
-
Reagents & Setup:
-
Assay wells pre-coated with a CpG-rich DNA substrate.
-
Recombinant human DNMT1 enzyme.
-
Procainamide stock solution (in DMSO or water).
-
S-Adenosyl-l-methionine (AdoMet).
-
Anti-5-mC primary antibody.
-
HRP-conjugated secondary antibody.
-
Colorimetric developing solution and stop solution.
-
Wash buffer (e.g., PBS-T).
-
-
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of procainamide (e.g., 0.1 µM to 1 mM). Include a known inhibitor like Decitabine as a positive control and a vehicle control (DMSO/water).
-
Enzyme Reaction: To each well, add DNMT Assay Buffer, AdoMet, and either the vehicle, positive control, or your test concentration of procainamide.
-
Initiation: Add the DNMT1 enzyme to all wells except the "No Enzyme" blank.
-
Incubation: Cover the plate and incubate at 37°C for 60-120 minutes to allow the methylation reaction to occur.
-
Washing: Aspirate the reaction mixture and wash the wells 3-4 times with wash buffer.
-
Antibody Incubation: Add the diluted anti-5-mC primary antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add the diluted HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.
-
Washing: Repeat the wash step.
-
Development: Add the developing solution and incubate in the dark for 5-15 minutes, or until color develops in the vehicle control wells.
-
Stop & Read: Add the stop solution and measure the absorbance on a microplate reader (e.g., at 450 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each procainamide concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Drug Development & Future Directions
The dual-targeting nature of procainamide presents both opportunities and challenges. Its ability to inhibit DNMT1 at clinically achievable concentrations suggests a potential for repurposing in oncology.[18][21] In vivo studies have already shown that procainamide can demethylate and re-express tumor suppressor genes in mouse xenograft models.[13][21]
Key Considerations:
-
Therapeutic Window: The concentrations required for DNMT1 inhibition overlap with those causing cardiac toxicity. This narrow therapeutic window is a significant hurdle. Development of analogues that retain DNMT1 activity but have reduced ion channel affinity is a key future direction.
-
Adverse Effects: The risk of drug-induced lupus remains a major concern for the long-term administration that would likely be required for cancer therapy.[7]
-
Combination Therapies: Procainamide's epigenetic activity could be synergistic with other cancer treatments. For instance, combining it with histone deacetylase (HDAC) inhibitors could enhance the re-expression of silenced genes.[18] It could also be used to re-sensitize resistant tumors to conventional chemotherapy.[22]
Conclusion
4-amino-N-[2-(dimethylamino)ethyl]benzamide (procainamide) is a molecule with a rich pharmacological history and an exciting future. While its role as a sodium channel blocker is well-understood, its identity as a specific DNMT1 inhibitor has revitalized interest in its therapeutic potential. For researchers, procainamide serves as a valuable tool compound for studying epigenetic mechanisms and provides a chemical scaffold for the development of next-generation epigenetic drugs with improved safety and efficacy profiles. The validation workflows and protocols outlined in this guide provide a robust framework for investigating these promising therapeutic targets.
References
-
Lee BH, Yegnanarayan R, Wang H, et al. Procainamide is a specific inhibitor of DNA methyltransferase 1. J Biol Chem. 2005;280(49):40749-40756. [Link]
-
National Center for Biotechnology Information. Procainamide is a specific inhibitor of DNA methyltransferase 1. PubMed. [Link]
-
Chemsrc. procainamide | CAS#:51-06-9. [Link]
-
National Center for Biotechnology Information. Procainamide Is a Specific Inhibitor of DNA Methyltransferase 1. PMC. [Link]
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Yoo CB, Jones PA. DNA Methyltransferase Inhibitors and the Development of Epigenetic Cancer Therapies. JNCI: Journal of the National Cancer Institute. 2005;97(20):1485-1486. [Link]
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Koch-Weser J. Clinical pharmacokinetics of procainamide. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for the Exploration of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Benzamide Scaffold
In the landscape of modern drug discovery, the benzamide structural motif has consistently proven to be a privileged scaffold, yielding a multitude of clinically significant therapeutic agents. Within this chemical class, 4-amino-N-[2-(dimethylamino)ethyl]benzamide emerges as a compound of considerable interest for researchers and drug development professionals. Its structural similarity to the well-characterized antiarrhythmic drug, procainamide, which is the N,N-diethyl analogue, immediately suggests a rich pharmacological landscape to explore. Notably, recent discoveries have highlighted procainamide's role as a specific inhibitor of DNA methyltransferase 1 (DNMT1), opening new avenues for its application in oncology and epigenetic research.[1][2][3]
This document serves as a comprehensive technical guide for investigators seeking to explore the therapeutic potential of 4-amino-N-[2-(dimethylamino)ethyl]benzamide. We will delve into its potential mechanisms of action, drawing parallels with its close analogue, and provide detailed, field-proven protocols for its synthesis and evaluation in key drug discovery assays. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to rigorously assess this compound's utility as a potential therapeutic agent, particularly in the realms of oncology and antimicrobial research.[4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide is fundamental for its effective use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | PubChem[5] |
| Molecular Formula | C11H17N3O | PubChem[5] |
| Molecular Weight | 207.27 g/mol | PubChem[5] |
| CAS Number | 188758-93-2 | PubChem[5] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water, DMSO, and ethanol | N/A |
Potential Therapeutic Applications and Underlying Mechanisms
Based on the known biological activities of its structural analogues and preliminary data on related benzamide derivatives, 4-amino-N-[2-(dimethylamino)ethyl]benzamide presents several exciting avenues for drug discovery research.
Anticancer Activity via Epigenetic Modulation: DNMT1 Inhibition
The most compelling hypothesis for the anticancer potential of 4-amino-N-[2-(dimethylamino)ethyl]benzamide lies in its putative role as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell replication.[1] In many cancers, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their transcriptional silencing, a critical step in tumorigenesis.[1][3]
Procainamide has been demonstrated to be a specific, partial competitive inhibitor of DNMT1, leading to the demethylation and re-expression of silenced tumor suppressor genes.[1][2][3] Given the minor structural difference between procainamide and the title compound (diethyl vs. dimethyl), it is highly probable that 4-amino-N-[2-(dimethylamino)ethyl]benzamide will exhibit a similar inhibitory effect on DNMT1.
Figure 1: Proposed mechanism of DNMT1 inhibition.
Antimicrobial Activity
Derivatives of 4-aminobenzamide have been reported to possess antimicrobial properties.[4] The mechanism of action is likely multifactorial but may involve the disruption of essential bacterial cellular processes. The structural features of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, including the aromatic amine and the flexible side chain, could facilitate interactions with bacterial enzymes or cell wall components.
Experimental Protocols
The following protocols provide a robust framework for the synthesis and biological evaluation of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Protocol 1: Synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
This protocol is based on a one-step direct amidation reaction, which is an efficient and green chemistry approach.[4]
Materials:
-
4-aminobenzoic acid
-
N,N-dimethylethylenediamine
-
Ethanol (absolute)
-
Autoclave
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
In a suitable autoclave vessel, combine 4-aminobenzoic acid (1 equivalent) and N,N-dimethylethylenediamine (1.2 equivalents) in absolute ethanol.
-
Seal the autoclave and heat the reaction mixture to 160°C for 6 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Figure 2: Synthesis workflow for the target compound.
Protocol 2: In Vitro DNMT1 Activity/Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available DNMT activity assay kits and is designed to quantify the inhibitory effect of the test compound on DNMT1.[6][7]
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT assay buffer
-
S-adenosyl-L-methionine (SAM)
-
DNMT substrate-coated 96-well plate
-
Capture antibody (anti-5-methylcytosine)
-
Detection antibody (enzyme-conjugated secondary antibody)
-
Colorimetric substrate
-
Stop solution
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide (test compound)
-
Procainamide or Decitabine (positive control inhibitor)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in DMSO. Create a series of dilutions in DNMT assay buffer to achieve the desired final concentrations.
-
Reaction Setup:
-
Blank wells: Add DNMT assay buffer only.
-
Positive control wells (no inhibitor): Add DNMT1 enzyme and SAM to the assay buffer.
-
Test compound wells: Add DNMT1 enzyme, SAM, and the desired concentration of the test compound.
-
Positive inhibitor control wells: Add DNMT1 enzyme, SAM, and a known DNMT inhibitor (e.g., procainamide).
-
-
Enzymatic Reaction: Add the reaction mixtures to the DNMT substrate-coated wells. Cover the plate and incubate at 37°C for 1-2 hours to allow for DNA methylation.
-
Detection:
-
Wash the wells with the provided wash buffer.
-
Add the capture antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells.
-
Add the detection antibody and incubate at room temperature for 30 minutes.
-
Wash the wells.
-
Add the colorimetric substrate and incubate in the dark until a color develops in the positive control wells.
-
-
Data Acquisition: Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of DNMT1 inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
Hypothetical Data Presentation:
| Compound | Target | IC₅₀ (µM) |
| 4-amino-N-[2-(dimethylamino)ethyl]benzamide | DNMT1 | To be determined |
| Procainamide (Positive Control) | DNMT1 | ~7.2[2] |
| Decitabine (Positive Control) | Pan-DNMT | ~0.1-0.5 |
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.[8][9]
Materials:
-
Cancer cell lines (e.g., HCT116 colorectal cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
96-well plates
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide
-
Standard antibiotic (e.g., ampicillin, ciprofloxacin) as a positive control
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
4-amino-N-[2-(dimethylamino)ethyl]benzamide represents a promising starting point for drug discovery campaigns, particularly in the fields of oncology and infectious diseases. Its structural relationship to the known DNMT1 inhibitor procainamide provides a strong rationale for its investigation as an epigenetic modulator. The protocols detailed in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. Further studies should focus on elucidating its precise mechanism of action, exploring its efficacy in in vivo models, and investigating structure-activity relationships through the synthesis of novel analogues to optimize its therapeutic potential.
References
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Lee, B. H., Yegnan, V., & Baylin, S. B. (2005). Procainamide is a specific inhibitor of DNA methyltransferase 1. Journal of Biological Chemistry, 280(49), 40749-40756. Available at: [Link]
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Villar-Garea, A., & Esteller, M. (2005). Procainamide is a specific inhibitor of DNA methyltransferase 1. Journal of Biological Chemistry, 280(49), 40749-40756. Available at: [Link]
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Chen, Y. C., et al. (2018). Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock. International Journal of Molecular Sciences, 19(11), 3467. Available at: [Link]
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Al-Ostath, A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2217. Available at: [Link]
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Synthonix. (n.d.). Synthesis of N-[2-(Dimethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide. Available at: [Link]
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Chemsrc. (2025). procainamide | CAS#:51-06-9. Available at: [Link]
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ResearchGate. (2023). (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]
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MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]
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EpigenTek. (2022). EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric). Available at: [Link]
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EpigenTek. (2022). EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric). Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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EpigenTek. (2022). EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. Available at: [Link]
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National Center for Biotechnology Information. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available at: [Link]
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Application Notes and Protocols for 4-amino-N-[2-(dimethylamino)ethyl]benzamide in Medicinal Chemistry
Introduction: Unveiling the Therapeutic Potential of a Procainamide Analog
4-amino-N-[2-(dimethylamino)ethyl]benzamide is a synthetic organic compound that holds considerable promise in the landscape of medicinal chemistry. Structurally, it is a close analog of the well-established Class IA antiarrhythmic drug, procainamide, differing only by the substitution of two methyl groups for the ethyl groups on the tertiary amine. This seemingly subtle structural modification invites a thorough investigation into its own pharmacological profile, building upon the known activities of its predecessor. Procainamide is recognized for its potent sodium channel blocking activity and, more recently, has been identified as a specific inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] These established mechanisms of action for procainamide provide a strong rationale for exploring 4-amino-N-[2-(dimethylamino)ethyl]benzamide as a potentially valuable molecule in the development of novel therapeutics for cardiac arrhythmias and cancer.
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed, self-validating protocols for the synthesis, purification, and biological evaluation of 4-amino-N-[2-(dimethylamino)ethyl]benzamide. The methodologies described herein are designed to be robust and reproducible, enabling the scientific community to further elucidate the therapeutic potential of this intriguing compound.
Core Applications in Medicinal Chemistry
The primary applications of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in a medicinal chemistry context are predicated on the known biological activities of its diethyl analog, procainamide. These include:
-
Cardiovascular Research: As a potential antiarrhythmic agent with a mechanism centered on voltage-gated sodium channel blockade.
-
Epigenetic-Based Cancer Therapy: As an inhibitor of DNA methyltransferase 1 (DNMT1), offering a pathway to reactivate tumor suppressor genes silenced by hypermethylation.[1][2][4][5]
-
Antimicrobial Drug Discovery: As a scaffold for the development of novel antibacterial agents.
Application Note 1: Evaluation as a Class IA Antiarrhythmic Agent
Scientific Rationale
Cardiac arrhythmias are often caused by aberrant electrical impulse generation or propagation within the heart. Class IA antiarrhythmic drugs, like procainamide, function by blocking the fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[6] This action decreases the rate of depolarization (Phase 0 of the cardiac action potential), slows conduction velocity, and prolongs the action potential duration, thereby suppressing ectopic pacemaker activity and re-entrant circuits.[6] Given the structural similarity of 4-amino-N-[2-(dimethylamino)ethyl]benzamide to procainamide, it is hypothesized that it will exhibit a similar sodium channel blocking effect. The dimethylamino moiety may, however, alter the compound's potency, selectivity, and pharmacokinetic profile, warranting a thorough investigation.
Experimental Workflow: From Synthesis to Electrophysiological Characterization
Caption: Workflow for the evaluation of 4-amino-N-[2-(dimethylamino)ethyl]benzamide as an antiarrhythmic agent.
Protocol 1: Synthesis and Purification
This protocol outlines a one-step synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide from 4-aminobenzoic acid and N,N-dimethylethylenediamine.[1]
Materials:
-
4-aminobenzoic acid
-
N,N-dimethylethylenediamine
-
Ethanol
-
Autoclave
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
-
HPLC system
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 4-aminobenzoic acid (1 equivalent) and N,N-dimethylethylenediamine (1.5 equivalents) in ethanol.
-
Reaction Conditions: Seal the autoclave and heat to 160°C for 6 hours.[1]
-
Work-up: After cooling to room temperature, vent the autoclave and concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC analysis. The expected molecular weight is 207.27 g/mol .[7]
Protocol 2: In Vitro Sodium Channel Blockade Assay (Whole-Cell Patch Clamp)
This protocol is designed to determine the inhibitory effect of the compound on the cardiac sodium channel, Nav1.5, expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Nav1.5
-
Cell culture medium and supplements
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
Pipette puller and microforge
-
Intracellular and extracellular recording solutions
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide stock solution in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Preparation: Culture HEK293-Nav1.5 cells to 70-80% confluency. On the day of the experiment, detach the cells and plate them onto glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Solutions:
-
Intracellular solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES; pH 7.4 with NaOH.
-
-
Whole-Cell Configuration: Obtain a gigaohm seal between the patch pipette and a single cell. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -100 mV. Apply a depolarizing pulse to 0 mV for 20 ms to elicit the sodium current.
-
Compound Application: Perfuse the cell with increasing concentrations of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in the extracellular solution. Allow for equilibration at each concentration.
-
Data Acquisition: Record the peak sodium current at each compound concentration.
-
Data Analysis: Plot the percentage inhibition of the sodium current against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Self-Validation:
-
A stable baseline recording of the sodium current should be established before compound application.
-
The effect of the compound should be reversible upon washout with the control extracellular solution.
-
A known sodium channel blocker, such as lidocaine or procainamide, should be used as a positive control.
Data Presentation: Comparative Potency
| Compound | Target | IC₅₀ (µM) | Reference |
| Procainamide hydrochloride | Nav1.5 | ~3-10 | |
| 4-amino-N-[2-(dimethylamino)ethyl]benzamide | Nav1.5 | TBD | To be determined experimentally |
Application Note 2: A Novel Epigenetic Modulator Targeting DNMT1
Scientific Rationale
DNA methylation is a critical epigenetic modification that plays a key role in gene regulation. In cancer, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their transcriptional silencing.[2] DNA methyltransferase 1 (DNMT1) is the enzyme responsible for maintaining DNA methylation patterns during cell division.[1][8] Inhibition of DNMT1 can lead to the demethylation and re-expression of these silenced genes, making it an attractive strategy for cancer therapy.[9] Procainamide has been identified as a specific, non-nucleoside inhibitor of DNMT1.[1][2][10] It acts as a partial competitive inhibitor, reducing the affinity of DNMT1 for both its hemimethylated DNA substrate and the methyl donor, S-adenosyl-L-methionine.[1][2] This provides a strong impetus to investigate 4-amino-N-[2-(dimethylamino)ethyl]benzamide as a novel DNMT1 inhibitor.
Mechanism of DNMT1 Inhibition by Procainamide Analogs
Caption: Proposed mechanism of DNMT1 inhibition by 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Protocol 3: In Vitro DNMT1 Inhibition Assay
This protocol describes a non-radioactive, ELISA-based assay to quantify the inhibitory activity of the compound on recombinant human DNMT1.
Materials:
-
Recombinant human DNMT1
-
DNMT1 assay kit (containing assay buffer, hemimethylated DNA substrate, S-adenosyl-L-methionine, capture antibody, detection antibody, and colorimetric substrate)
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide
-
Procainamide (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of 4-amino-N-[2-(dimethylamino)ethyl]benzamide and the positive control, procainamide, in the assay buffer.
-
Reaction Mixture: In the wells of a 96-well microplate, add the assay buffer, hemimethylated DNA substrate, S-adenosyl-L-methionine, and the test compound or control.
-
Enzyme Addition: Initiate the reaction by adding recombinant human DNMT1 to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA methylation.
-
Detection: Follow the kit manufacturer's instructions for the ELISA-based detection of methylated DNA. This typically involves binding the DNA to the plate, adding a capture antibody specific for 5-methylcytosine, followed by a horseradish peroxidase-conjugated detection antibody and a colorimetric substrate.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of DNMT1 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation:
-
The assay should include a "no enzyme" control to determine the background signal.
-
A known DNMT1 inhibitor (procainamide) should produce a dose-dependent inhibition of the enzyme activity.
-
The Z'-factor for the assay should be calculated to assess its robustness for screening.
Data Presentation: DNMT1 Inhibitory Potency
| Compound | Target | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| Procainamide hydrochloride | DNMT1 | 7.2 | TBD | |
| 4-amino-N-[2-(dimethylamino)ethyl]benzamide | DNMT1 | TBD | TBD | To be determined experimentally |
Application Note 3: Antimicrobial Activity Screening
Scientific Rationale
The benzamide scaffold is present in numerous compounds with demonstrated antimicrobial properties. While the primary focus for procainamide analogs has been on cardiovascular and anticancer applications, the potential for antimicrobial activity should not be overlooked. The presence of a basic side chain and an aromatic amine provides structural features that could facilitate interactions with bacterial targets. This application note provides a standard protocol for an initial screening of the antimicrobial activity of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against a panel of bacteria.
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide stock solution
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity.
Self-Validation:
-
The sterility control should remain clear.
-
The growth control should show distinct turbidity.
-
The MIC of the positive control antibiotic against the reference strains should fall within the expected range.
Data Presentation: Antimicrobial Activity Profile
| Bacterial Strain | Gram Stain | MIC (µg/mL) of 4-amino-N-[2-(dimethylamino)ethyl]benzamide |
| S. aureus | Positive | TBD |
| E. coli | Negative | TBD |
Visualization of the Cardiac Action Potential
Caption: The five phases of the cardiac action potential in a non-pacemaker cell.
Conclusion and Future Directions
4-amino-N-[2-(dimethylamino)ethyl]benzamide represents a compelling starting point for medicinal chemistry campaigns targeting cardiac arrhythmias, cancer, and infectious diseases. The protocols detailed in this guide provide a robust framework for its synthesis and biological evaluation. Future research should focus on elucidating its precise molecular interactions with its targets, exploring its pharmacokinetic and pharmacodynamic properties, and synthesizing further derivatives to optimize its potency and selectivity. The insights gained from such studies will be invaluable in determining the ultimate therapeutic utility of this promising compound.
References
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Lee, B. H., Yim, H., & Lee, Y. J. (2005). Procainamide is a specific inhibitor of DNA methyltransferase 1. Journal of Biological Chemistry, 280(49), 40749-40756. [Link]
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Lin, C. Y., Tsai, Y. F., & Chen, C. C. (2016). Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock. PLOS ONE, 11(9), e0163690. [Link]
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Villar-Garea, A., & Esteller, M. (2005). Procainamide is a specific inhibitor of DNA methyltransferase 1. Journal of Biological Chemistry, 280(49), 40749-40756. [Link]
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Tsai, Y. F., Lin, C. Y., & Chen, C. C. (2016). Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock. PubMed, 27661616. [Link]
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Shao, Y., Gao, Z., & Chen, X. (2022). Recent progress in DNA methyltransferase inhibitors as anticancer agents. Frontiers in Pharmacology, 13, 962117. [Link]
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TeachMePhysiology. (2025). Ventricular Action Potentials. Retrieved from [Link]
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Li, H. L., & Chen, C. (2011). Validation of a Patch Clamp Screening Protocol That Simultaneously Measures Compound Activity in Multiple States of the Voltage-Gated Sodium Channel Nav1.2. ASSAY and Drug Development Technologies, 9(3), 265-274. [Link]
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Wlodarczyk, M., & Ciesla, J. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Ren, W., & Song, J. (2018). Schematic representation of the DNMT1 activation mechanism Left and right figures show the auto-inhibitory and activation states of DNMT1, respectively. ResearchGate. [Link]
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Crumb, W. J., & Vicente, J. (2024). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. British Journal of Pharmacology, 181(1), 1-15. [Link]
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Van der Peet, P. L., Sandanayake, S., Jarrott, B., & Williams, S. J. (2019). Patch‐clamp voltage protocols. a) Protocol 1 used for assessing state dependence of NaV1.2 and 1.6 channels. b) Protocol 2 allows assessment of contribution of binding to slow inactivated channels. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. PubChem. Retrieved from [Link]
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UniProt. (n.d.). DNMT1 - DNA (cytosine-5)-methyltransferase 1 - Homo sapiens (Human). Retrieved from [Link]
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Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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Probing Molecular Landscapes: A Guide to 4-amino-N-[2-(dimethylamino)ethyl]benzamide as a Versatile Molecular Probe
Introduction: Unveiling a Dual-Faceted Molecular Tool
In the intricate world of molecular biology and drug discovery, the ability to selectively investigate and manipulate cellular processes is paramount. 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a compound more commonly known in the clinical setting as the antiarrhythmic drug procainamide, has emerged as a powerful and versatile molecular probe.[1][2] Its utility extends far beyond its therapeutic applications, offering researchers a unique lens through which to examine fundamental biological phenomena. This guide provides an in-depth exploration of 4-amino-N-[2-(dimethylamino)ethyl]benzamide's applications as a molecular probe, focusing on two key areas: its use in fluorescence spectroscopy to study molecular interactions and its role as a specific inhibitor of DNA methyltransferase 1 (DNMT1) for investigating the dynamics of DNA methylation.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental designs. By understanding the "why" behind the "how," researchers can effectively harness the full potential of this remarkable molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide is essential for its effective use as a molecular probe.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | [2] |
| Synonyms | Procainamide | [1] |
| CAS Number | 188758-93-2 | [2] |
| Molecular Formula | C₁₁H₁₇N₃O | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
Part 1: A Fluorescent Beacon for Molecular Interactions
The inherent, albeit weak, fluorescent properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its ability to interact with biomolecules make it a useful tool for studying binding events and conformational changes, particularly with proteins and DNA.[3][4] The primary mechanism exploited in this context is fluorescence quenching, where the intrinsic fluorescence of a protein (primarily from tryptophan residues) is diminished upon binding of the probe.[3]
Mechanism of Action: Quenching as an Investigative Tool
The interaction between 4-amino-N-[2-(dimethylamino)ethyl]benzamide and a protein like Human Serum Albumin (HSA) provides a classic example of this application. HSA possesses a fluorescent tryptophan residue (Trp-214) that emits light at a specific wavelength when excited.[3] When 4-amino-N-[2-(dimethylamino)ethyl]benzamide binds to HSA, it can quench this fluorescence through a static quenching mechanism.[3] This quenching is concentration-dependent, allowing for the quantitative analysis of the binding interaction. By monitoring the decrease in fluorescence intensity, researchers can determine key binding parameters such as binding constants and the number of binding sites.[3]
Furthermore, synchronous and 3D fluorescence spectroscopy can reveal conformational changes in the protein upon probe binding.[3]
Experimental Workflow: Fluorescence Quenching Assay
Caption: Workflow for a fluorescence quenching experiment.
Protocol: Investigating Protein-Ligand Interactions via Fluorescence Quenching
This protocol outlines the steps to study the interaction of 4-amino-N-[2-(dimethylamino)ethyl]benzamide with a protein such as Human Serum Albumin (HSA).
Materials:
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide (Procainamide hydrochloride)
-
Human Serum Albumin (HSA), fatty acid-free
-
Phosphate buffer (pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a 1 mM stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in phosphate buffer.
-
Prepare a 5 µM solution of HSA in phosphate buffer.[3]
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to 280 nm to selectively excite the tryptophan residues of HSA.[3]
-
Record the emission spectrum from 290 nm to 500 nm.[3]
-
Place 2 mL of the 5 µM HSA solution into a quartz cuvette and record its fluorescence spectrum. This will serve as the baseline.
-
Sequentially add small aliquots (e.g., 2 µL) of the 1 mM probe stock solution to the HSA solution. After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum. Continue this titration until a significant quenching of the fluorescence signal is observed.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the fluorescence intensity at the emission maximum (around 340 nm for HSA) as a function of the probe concentration.[3]
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.
-
For static quenching, calculate the binding constant (K) and the number of binding sites (n) using the double logarithm regression equation.
-
Part 2: A Specific Modulator of the Epigenome
One of the most significant applications of 4-amino-N-[2-(dimethylamino)ethyl]benzamide as a molecular probe is its ability to specifically inhibit DNA methyltransferase 1 (DNMT1).[5][6] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division.[5] By inhibiting this enzyme, the probe can induce genome-wide or gene-specific DNA hypomethylation, leading to the reactivation of silenced genes.[5][7] This makes it an invaluable tool for studying the role of DNA methylation in gene regulation, development, and disease, particularly in cancer.[5][7]
Mechanism of Action: Reversing Epigenetic Silencing
4-amino-N-[2-(dimethylamino)ethyl]benzamide acts as a non-nucleoside inhibitor of DNMT1.[7] It is a partial competitive inhibitor, reducing the affinity of DNMT1 for both its hemimethylated DNA substrate and the methyl donor, S-adenosyl-L-methionine.[5][6] This inhibition leads to a passive demethylation process, where the methylation marks are lost over successive rounds of DNA replication. The reversal of CpG island hypermethylation in the promoter regions of tumor suppressor genes is a well-documented consequence of treatment with this probe, resulting in their re-expression.[5][7]
Signaling Pathway: DNA Demethylation by Procainamide
Caption: Mechanism of procainamide-induced DNA demethylation.
Protocol: Induction of DNA Demethylation in Cell Culture
This protocol provides a framework for using 4-amino-N-[2-(dimethylamino)ethyl]benzamide to induce DNA hypomethylation in a cancer cell line to study its effects on gene expression.
Materials:
-
Cancer cell line of interest (e.g., a human T cell line like Jurkat)[8]
-
Complete cell culture medium
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide (Procainamide hydrochloride)
-
Phosphate-buffered saline (PBS)
-
Reagents for DNA and RNA extraction
-
Reagents for bisulfite sequencing and RT-qPCR
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells in their recommended complete medium to ~50% confluency.
-
Prepare a stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in sterile PBS or water.
-
Treat the cells with varying concentrations of the probe (e.g., 10 µM to 1 mM) for a specified duration (e.g., 48-72 hours). Include an untreated control. The optimal concentration and duration should be determined empirically for the specific cell line.
-
-
Harvesting and Nucleic Acid Extraction:
-
After treatment, harvest the cells.
-
Extract genomic DNA and total RNA from both treated and untreated cells using standard commercial kits.
-
-
Analysis of DNA Methylation:
-
Perform bisulfite conversion of the extracted genomic DNA.
-
Analyze the methylation status of specific gene promoters of interest using methylation-specific PCR (MSP) or bisulfite sequencing.
-
-
Analysis of Gene Expression:
-
Synthesize cDNA from the extracted total RNA.
-
Perform quantitative real-time PCR (RT-qPCR) to measure the expression levels of the target genes in both treated and untreated samples. Normalize the expression data to a suitable housekeeping gene.
-
-
Data Analysis:
-
Compare the methylation status of the target gene promoters between the treated and untreated groups.
-
Correlate the changes in methylation with the observed changes in gene expression.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. In the fluorescence quenching experiments, the systematic, concentration-dependent decrease in fluorescence provides internal consistency. For the DNA methylation studies, the inclusion of untreated controls is crucial. Furthermore, the correlation between the observed decrease in DNA methylation and the increase in target gene expression provides a strong validation of the probe's effect.
Conclusion and Future Perspectives
4-amino-N-[2-(dimethylamino)ethyl]benzamide is a testament to the potential for repurposing established drugs as powerful research tools. Its utility as both a fluorescent probe for studying molecular interactions and a specific inhibitor of DNMT1 provides researchers with a dual-pronged approach to dissecting complex biological systems. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this versatile molecule in their investigations, paving the way for new discoveries in epigenetics, drug development, and beyond. Future research may focus on developing derivatives of this compound with enhanced fluorescent properties or increased specificity for other epigenetic modifiers, further expanding the molecular toolkit available to the scientific community.
References
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Lee, B. H., Yim, K. L., & Kim, Y. P. (n.d.). Procainamide inhibits DNA methyltransferase in a human T cell line. Semantic Scholar. Retrieved from [Link]
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- Dubertret, L., & Santus, R. (1981). Procainamide-DNA interaction. Photochemistry and Photobiology, 34(4), 475-479.
- Tsai, C. H., Chen, Y. J., Yu, Y. L., Chen, Y. H., Hsieh, P. L., & Huang, Y. C. (2016). Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock. PLoS ONE, 11(9), e0163690.
-
Wikipedia contributors. (2024, January 10). Procainamide. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
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Tsai, C. H., Chen, Y. J., Yu, Y. L., Chen, Y. H., Hsieh, P. L., & Huang, Y. C. (2016). Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock. PLOS ONE. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Retrieved from [Link]
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Application Notes and Protocol for the Solubilization of 4-amino-N-[2-(dimethylamino)ethyl]benzamide for Cell Culture Applications
Introduction
4-amino-N-[2-(dimethylamino)ethyl]benzamide is a synthetic compound with a molecular formula of C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol .[1][2] Its chemical structure, featuring a benzamide core with an amino group and a dimethylaminoethyl side chain, suggests potential biological activity. Indeed, derivatives of this compound have garnered interest for their potential antimicrobial and anticancer properties.[3] The mechanism of action is thought to involve interaction with specific molecular targets like enzymes or receptors, potentially modulating signal transduction, metabolic regulation, or gene expression.[3] This document provides a detailed protocol for the solubilization of 4-amino-N-[2-(dimethylamino)ethyl]benzamide for use in in vitro cell culture experiments, ensuring optimal compound stability and minimizing solvent-induced cytotoxicity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide is crucial for its effective use in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃O | [1] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| CAS Number | 188758-93-2 | [1][2] |
| Appearance | Typically a solid | [2] |
| Predicted Solubility | Soluble in polar aprotic solvents like DMSO and DMF. Sparingly soluble in polar protic solvents like methanol and ethanol. Poorly soluble in aqueous solutions like water and PBS. | [4] |
Rationale for Solvent Selection
For in vitro studies, it is imperative to select a solvent that effectively dissolves the compound of interest while exhibiting minimal toxicity to the cultured cells. Based on the predicted solubility profile of similar benzamide derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.[4]
DMSO is a polar, aprotic organic solvent widely used in cell culture applications.[5] It can dissolve a broad range of both polar and nonpolar compounds.[6] When preparing stock solutions of test compounds for in vitro screening, DMSO is often the solvent of choice due to its miscibility with water and cell culture media.[6] However, it is important to note that DMSO can have pleiotropic effects on cells, and high concentrations can inhibit cell growth or induce cell death.[6] Therefore, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%.
Experimental Workflow for Solubilization and Cell Treatment
The following diagram illustrates the overall workflow for preparing a stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its subsequent application to cell cultures.
Caption: Workflow for preparing and using the compound in cell culture.
Detailed Protocol for Dissolving 4-amino-N-[2-(dimethylamino)ethyl]benzamide
This protocol describes the preparation of a 10 mM stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in DMSO.
Materials:
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of 4-amino-N-[2-(dimethylamino)ethyl]benzamide needed.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
-
Mass = 0.01 mol/L * 0.001 L * 207.27 g/mol = 0.0020727 g = 2.07 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of 4-amino-N-[2-(dimethylamino)ethyl]benzamide using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolve in DMSO: Transfer the weighed compound to a sterile, amber microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.07 mg).
-
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Filter sterilization: For optimal sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, amber microcentrifuge tube. This step is particularly important if the initial weighing was not performed in a sterile environment.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, the DMSO stock solution should be stable for several months.
Protocol for Treating Cells in Culture
This protocol outlines the steps for diluting the stock solution and treating cells.
Materials:
-
10 mM stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Cultured cells in multi-well plates
-
Sterile pipette tips and pipettors
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare the working solution: Serially dilute the stock solution in complete cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum, ideally below 0.1% and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.
-
Example Dilution: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, you can perform a 1:1000 dilution of the 10 mM stock solution. This would involve adding 1 µL of the stock solution to 999 µL of the final volume in the well. The final DMSO concentration would be 0.1%.
-
-
Solvent Control: It is essential to include a vehicle control in your experiment. This control should consist of cells treated with the same final concentration of DMSO as the cells treated with the compound.
-
Treatment of cells: Add the appropriate volume of the final working solution to the wells containing the cultured cells. Gently mix the plate to ensure even distribution of the compound.
-
Incubation: Incubate the cells for the desired period according to your experimental design.
Potential Cellular Effects and Considerations
While specific cellular targets of 4-amino-N-[2-(dimethylamino)ethyl]benzamide are not extensively documented, its structural similarity to other biologically active benzamides suggests potential interactions with various cellular pathways. Some structurally related compounds have been shown to induce DNA damage and affect topoisomerase II activity, although the direct relevance to this specific compound is yet to be determined.[6] Researchers should consider the potential for off-target effects and design experiments to validate the specific mechanism of action.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates out of solution upon dilution in aqueous media. | The compound has low aqueous solubility. | Vortex or sonicate the diluted solution. Gentle warming to 37°C may also help. Ensure the final concentration does not exceed the compound's solubility limit in the final medium. |
| Observed cytotoxicity in the vehicle control group. | The final DMSO concentration is too high for the specific cell line. | Reduce the final DMSO concentration by preparing a more dilute intermediate stock solution. Perform a dose-response curve for DMSO on your cell line to determine its tolerance. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Use freshly thawed aliquots for each experiment. Protect the stock solution from light by using amber tubes. |
Conclusion
This document provides a comprehensive guide for the solubilization and application of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in cell culture experiments. By following these protocols, researchers can ensure the consistent and reliable preparation of this compound, minimizing experimental variability and obtaining accurate results. It is always recommended to perform preliminary experiments to determine the optimal concentration and treatment time for the specific cell line and research question.
References
-
Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Available from: [Link].
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link].
-
PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Available from: [Link].
-
Studzian K, et al. Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues. PubMed. Available from: [Link].
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The Versatile Scaffold: Application Notes for 4-amino-N-[2-(dimethylamino)ethyl]benzamide in Oncology Research
Introduction: The landscape of cancer research is continually evolving, with a persistent demand for novel molecular entities that can serve as diagnostic tools, therapeutic agents, or platforms for drug delivery. Within this context, 4-amino-N-[2-(dimethylamino)ethyl]benzamide has emerged not as a standalone therapeutic, but as a highly valuable and versatile chemical scaffold. Its structural features, including a benzamide core and a dimethylaminoethyl side chain, provide a foundation for the synthesis of derivatives with significant potential in oncology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for cancer research, with a primary focus on its utility in melanoma imaging and overcoming multidrug resistance.
Part 1: Strategic Applications in Oncology
The inherent chemical properties of the 4-amino-N-[2-(dimethylamino)ethyl]benzamide scaffold make it an attractive starting point for the development of targeted cancer diagnostics and therapeutics. Two principal areas of application have shown considerable promise: as a targeting moiety for melanoma and as a modulator of multidrug resistance.
Melanoma Imaging and Therapy: Targeting Melanin
Malignant melanoma, a highly aggressive form of skin cancer, is characterized by the production of melanin. This pigment provides a unique and specific target for the delivery of imaging agents and therapeutics. Derivatives of 4-amino-N-[2-(dimethylamino)ethyl]benzamide have demonstrated a strong affinity for melanin, making them excellent candidates for the development of radiolabeled probes for Positron Emission Tomography (PET) imaging. By chelating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), to a benzamide derivative, it is possible to visualize melanoma tumors and their metastases with high specificity and contrast.
Overcoming Multidrug Resistance: Inhibition of ABC Transporters
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein). These transporters actively efflux a wide range of chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. Certain derivatives of the 4-amino-N-[2-(dimethylamino)ethyl]benzamide scaffold have been investigated for their ability to inhibit ABCG2, thereby resensitizing resistant cancer cells to conventional chemotherapy.
Part 2: Mechanism of Action and Signaling Pathways
The utility of 4-amino-N-[2-(dimethylamino)ethyl]benzamide derivatives in cancer research is rooted in their ability to interact with specific biological targets and modulate key signaling pathways.
Melanin Targeting in Melanoma
The affinity of benzamide derivatives for melanin is a key mechanism for their application in melanoma imaging. Melanin biosynthesis, or melanogenesis, is a complex process primarily regulated by the enzyme tyrosinase.[1] Benzamide derivatives are thought to bind to melanin polymers within melanosomes, the specialized organelles for melanin synthesis and storage.[2] This specific accumulation allows for the targeted delivery of diagnostic or therapeutic payloads.
Caption: Mechanism of melanin targeting by radiolabeled benzamide derivatives for PET imaging of melanoma.
Modulation of ABCG2 and Potential Impact on PI3K/Akt Signaling
Derivatives of 4-amino-N-[2-(dimethylamino)ethyl]benzamide can act as inhibitors of the ABCG2 transporter. By binding to the transporter, these compounds can block the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cell and subsequent cytotoxicity.
Furthermore, the PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and drug resistance in many cancers.[3][4] Aberrant activation of this pathway can contribute to the expression and function of ABC transporters. While direct modulation of the PI3K/Akt pathway by 4-amino-N-[2-(dimethylamino)ethyl]benzamide derivatives is an area of ongoing research, some benzamide-based compounds have been developed as dual PI3K/HDAC inhibitors, suggesting a potential for this scaffold to be adapted to target this critical cancer pathway.[5]
Caption: Overcoming multidrug resistance through ABCG2 inhibition by benzamide derivatives.
Part 3: Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of derivatives of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in cancer research.
Synthesis of a Fluorine-18 Labeled Benzamide Derivative for PET Imaging
This protocol outlines the synthesis of N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide ([¹⁸F]DMFB), a PET imaging agent for melanoma.
Materials:
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide
-
N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
-
N,N-dimethylethylenediamine
-
Dimethyl sulfoxide (DMSO)
-
HPLC system with a semi-preparative column
-
Radio-TLC scanner
Procedure:
-
Preparation of the Precursor: The synthesis of the non-radioactive standard and precursor can be achieved through standard amide coupling reactions.
-
Radiolabeling:
-
Prepare a solution of N-succinimidyl 4-[¹⁸F]fluorobenzoate in DMSO.
-
Add N,N-dimethylethylenediamine to the [¹⁸F]SFB solution.
-
Stir the reaction mixture at 60°C for 30 minutes.
-
-
Purification:
-
Cool the reaction mixture and inject it into a semi-preparative HPLC system.
-
Collect the fraction corresponding to [¹⁸F]DMFB.
-
-
Quality Control:
-
Confirm the radiochemical purity of the final product using a radio-TLC scanner.
-
In Vitro Evaluation of Anticancer Activity
This assay determines the cytotoxic effects of benzamide derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., B16-F10 melanoma cells)
-
Complete cell culture medium
-
Benzamide derivative to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the benzamide derivative for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Table 1: Example IC₅₀ Values of Benzamide Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative X | B16-F10 (Melanoma) | 15.2 | Fictional Data |
| Derivative Y | A375 (Melanoma) | 8.9 | Fictional Data |
| VKNG-2 | S1-M1-80 (Colon) | >10 (reverses MDR) | [4] |
This assay quantifies the affinity of benzamide derivatives for melanin.
Materials:
-
Synthetic melanin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Benzamide derivative to be tested
-
Centrifuge
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Melanin Suspension: Prepare a suspension of synthetic melanin in PBS.
-
Incubation: Add the benzamide derivative to the melanin suspension and incubate at 37°C with shaking.
-
Separation: Centrifuge the mixture to pellet the melanin-bound compound.
-
Quantification: Measure the concentration of the unbound compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation: Determine the percentage of the compound bound to melanin.
In Vivo Evaluation in a Melanoma Xenograft Model
This protocol describes the use of a radiolabeled benzamide derivative for PET imaging in a mouse model of melanoma.
Materials:
-
B16-F10 melanoma cells
-
C57BL/6 mice
-
Matrigel
-
Radiolabeled benzamide derivative (e.g., [¹⁸F]DMFB)
-
Small animal PET/CT scanner
Procedure:
-
Tumor Inoculation: Subcutaneously inject B16-F10 cells mixed with Matrigel into the flank of C57BL/6 mice.
-
Tumor Growth: Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Injection: Intravenously inject the radiolabeled benzamide derivative into the tumor-bearing mice.
-
PET/CT Imaging: Perform dynamic or static PET/CT scans at various time points post-injection (e.g., 30, 60, and 120 minutes).
-
Image Analysis: Analyze the PET images to quantify the radiotracer uptake in the tumor and other organs. Calculate the tumor-to-background ratios.
Table 2: Example PET Imaging Data for a Radiolabeled Benzamide Derivative in B16-F10 Xenografts
| Time Post-Injection (min) | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| 30 | 8.5 ± 1.2 | 10.2 ± 2.1 | Fictional Data |
| 60 | 10.2 ± 1.5 | 15.8 ± 3.4 | Fictional Data |
| 120 | 9.8 ± 1.1 | 18.5 ± 4.0 | Fictional Data |
Part 4: Concluding Remarks
The 4-amino-N-[2-(dimethylamino)ethyl]benzamide scaffold represents a promising platform for the development of novel agents for cancer research and therapy. Its adaptability allows for the synthesis of derivatives with tailored properties for specific applications, such as high-affinity melanin binding for melanoma imaging and potent inhibition of ABC transporters to combat multidrug resistance. The protocols outlined in this document provide a starting point for researchers to explore the potential of this versatile chemical entity in their own investigations. Further research into the modulation of other cancer-related signaling pathways by derivatives of this scaffold may unveil even broader applications in the future.
References
- Pyo, A., Kim, H. S., Kim, H. S., Yun, M., Kim, D. Y., & Min, J. J. (2017). N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine, 58(5), 797-802.
- Rouanet, J., Quintana, M., Auzeloux, P., Cachin, F., & Degoul, F. (2021). Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy: Preclinical/clinical development and combination with other treatments. Pharmacology & Therapeutics, 224, 107829.
- Garg, P. K., Garg, S., & Archer, S. (2009). Design, synthesis, and preliminary in vitro and in vivo evaluation of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([(18)F]-DAFBA): a novel potential PET probe to image melanoma tumors. Journal of medicinal chemistry, 52(10), 3365–3372.
- Gawade, R. L., Chakravarty, D. K., Debgupta, J., Sangtani, E., Narawade, S., Gonnade, R. G., ... & Deobagkar, D. D. (2016). Comparative Study of dG Affinity vs. DNA Methylation Modulating Properties of Side Chain Derivatives of Procainamide: Insight into its DNA Hypomethylating Effect. RSC advances, 6(32), 27184-27192.
- Mostafa, G. A. E., Bakheit, A. H., Al-Agamy, M. H., Al-Salahi, R., Ali, E. A., & Alrabiah, H. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
- Pyo, A., Kim, H. S., Kim, H. S., Yun, M., Kim, D. Y., & Min, J. J. (2020). Ultrasensitive detection of malignant melanoma using PET molecular imaging probes. Proceedings of the National Academy of Sciences, 117(22), 12379-12388.
- Ashby, C. R., Jr, Abdullah, A., O'Boyle, N. M., & Talele, T. T. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International journal of molecular sciences, 22(5), 2463.
- Szymanska, M., & Pili, R. (2017). PI3K pathway in cancer: a short review. Journal of Thoracic Disease, 9(Suppl 13), S1361–S1365.
- Talele, T. T., & Ashby, C. R., Jr. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International journal of molecular sciences, 22(5), 2463.
- Li, X., Wang, Y., Wang, J., Li, Y., Wang, Y., Zhang, Y., ... & Li, X. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. European Journal of Medicinal Chemistry, 262, 115915.
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- 5. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive suite of protocols for the characterization of the antimicrobial properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a benzamide derivative with noted biological activity.[1] Research into related compounds, such as procainamide derivatives, has indicated potential antimicrobial efficacy, particularly against Gram-positive bacteria and yeasts.[2] This guide is designed for researchers in microbiology, drug discovery, and infectious disease, offering a structured, multi-assay workflow. The protocols detailed herein move from foundational potency assessment to dynamic bactericidal/bacteriostatic determination, and finally to key mechanistic and anti-biofilm insights. Each protocol is presented with the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results with confidence.
Foundational Potency Assessment: Minimum Inhibitory Concentration (MIC) Determination
Principle and Scientific Rationale
The Minimum Inhibitory Concentration (MIC) is the foundational metric in antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3][4] The broth microdilution method, standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely accepted technique for determining MIC values.[3][5] It provides a quantitative measure of a compound's potency, which is essential for guiding further studies, including the selection of appropriate concentrations for time-kill and mechanistic assays.
Experimental Protocol: Broth Microdilution Assay
Materials:
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide (herein "the compound")
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for yeast
-
Bacterial/Yeast strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., sterile deionized water or DMSO). Perform a two-fold serial dilution of the compound directly in the 96-well plate.
-
Scientist's Note: Start by adding 100 µL of broth to all wells. Add 100 µL of the highest concentration of the compound to the first column and serially dilute across the plate, ensuring thorough mixing at each step. This creates a concentration gradient.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 4-5 isolated colonies and suspend them in sterile saline.[6]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or yeast suspension.[3]
-
Self-Validation Check: Include necessary controls:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth to check for contamination.[3]
-
Solvent Control: If a solvent like DMSO is used, include a control with the highest concentration of the solvent to ensure it does not inhibit microbial growth.
-
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria (or as appropriate for the specific strain).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[3] This can be assessed visually or by measuring absorbance with a plate reader.
Data Presentation: Example MIC Values
| Microorganism | Type | Example MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 32 |
| Escherichia coli | Gram-negative | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
| Candida albicans | Yeast | 64 |
Note: Data is hypothetical and for illustrative purposes. Based on literature for related compounds, weaker activity is anticipated against Gram-negative strains.[2]
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Antimicrobial Dynamics: Time-Kill Kinetic Assay
Principle and Scientific Rationale
While the MIC assay determines the concentration that inhibits growth, it does not reveal the rate or extent of microbial killing. The time-kill assay addresses this by measuring the decrease in a microbial population over time after exposure to an antimicrobial agent.[7][8] This dynamic assessment is crucial for classifying the compound as either bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[9] A compound is typically considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the colony-forming units (CFU/mL) of the initial inoculum.[9]
Experimental Protocol: Time-Kill Assay
Materials:
-
Culture flasks or tubes
-
Appropriate broth medium (e.g., CAMHB)
-
Bacterial strain of interest
-
The compound (at concentrations relative to its predetermined MIC)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism in broth. Dilute it to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure: Add the compound to the culture flasks at various concentrations based on the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-drug growth control.
-
Scientist's Note: Testing concentrations above and below the MIC provides a comprehensive picture of the compound's dose-dependent effects.
-
-
Sampling: Incubate all flasks under appropriate conditions (e.g., 37°C with shaking). At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[8]
-
Quantification:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Self-Validation Check: The 0-hour time point confirms the initial inoculum count and serves as the baseline for all subsequent measurements.
-
-
Incubation and Counting: Incubate the agar plates until colonies are visible (18-24 hours). Count the colonies to determine the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
Data Presentation: Example Time-Kill Assay Data
| Time (hr) | Growth Control (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 |
| 2 | 6.45 | 5.10 | 4.85 |
| 4 | 7.30 | 4.25 | 3.60 |
| 8 | 8.50 | 3.10 | 2.50 |
| 12 | 8.90 | 2.95 | <2.00 |
| 24 | 9.10 | 3.50 (regrowth) | <2.00 |
Note: Data is hypothetical. A reduction to <2.00 log₁₀ CFU/mL from an initial ~5.7 log₁₀ CFU/mL represents a >3-log₁₀ kill, indicating bactericidal activity at 4x MIC.
Diagram: Time-Kill Assay Workflow
Caption: Workflow for the time-kill kinetic assay.
Mechanistic Insights: Bacterial Membrane Permeability Assay
Principle and Scientific Rationale
A primary mechanism for many antimicrobial agents is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death. This can be assessed using fluorescent probes.[10]
-
N-Phenyl-1-naphthylamine (NPN): This hydrophobic probe fluoresces weakly in aqueous environments but exhibits a significant increase in fluorescence upon entering the hydrophobic interior of the bacterial outer membrane. An increase in NPN fluorescence indicates outer membrane permeabilization.[11][12]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of viable cells. When the inner membrane is compromised, PI enters the cell, intercalates with DNA, and its fluorescence increases dramatically.[12][13]
Experimental Protocol: Membrane Permeability
Materials:
-
Bacterial suspension (prepared in a low-salt buffer like PBS)
-
The compound
-
NPN stock solution (in acetone)
-
PI stock solution (in sterile water)
-
Fluorometer or fluorescence plate reader
-
Black, clear-bottom 96-well plates
Procedure (General):
-
Cell Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash and resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Assay Setup:
-
For NPN (Outer Membrane): Add the bacterial suspension to the wells of the black plate. Add NPN to a final concentration of ~10-30 µM and incubate in the dark for 30 minutes.[13]
-
For PI (Inner Membrane): Add the bacterial suspension to the wells. Add PI to a final concentration of ~5-10 µg/mL and incubate.[12][13]
-
-
Fluorescence Reading:
-
Compound Addition: Add the compound at various concentrations (e.g., 1x and 2x MIC).
-
Kinetic Measurement: Immediately begin monitoring fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Self-Validation Check: Include a negative control (no compound) and a positive control (a known membrane-disrupting agent like polymyxin B for NPN, or heat-killed cells for PI).
-
Data Presentation: Example Permeability Data
| Treatment | NPN Fluorescence (Arbitrary Units) | PI Fluorescence (Arbitrary Units) |
| Untreated Control | 150 | 200 |
| Compound (1x MIC) | 800 | 450 |
| Compound (2x MIC) | 1650 | 1100 |
| Positive Control | 2500 | 3000 |
Note: Data is hypothetical. A dose-dependent increase in fluorescence suggests membrane permeabilization is a likely mechanism of action.
Diagram: Principle of Membrane Permeability Assays
Caption: Fluorescence changes indicate membrane disruption.
Evaluation of Anti-Biofilm Activity
Principle and Scientific Rationale
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antimicrobial agents. The crystal violet (CV) assay is a simple, high-throughput method to quantify the total biomass of a biofilm.[14] CV is a basic dye that stains both the cells and extracellular matrix components.[15] After staining, the bound dye is solubilized and measured spectrophotometrically, providing an indirect but reliable measure of biofilm mass. This assay can be adapted to test a compound's ability to either prevent biofilm formation or eradicate established biofilms.
Experimental Protocol: Crystal Violet Biofilm Assay
Materials:
-
Sterile 96-well, flat-bottom microtiter plates
-
Bacterial strain
-
Growth medium conducive to biofilm formation (e.g., Tryptic Soy Broth with glucose)
-
The compound
-
0.1% Crystal Violet solution
-
30-33% Acetic Acid or 95% Ethanol for solubilization
-
PBS for washing
-
Plate reader (absorbance at ~590-595 nm)
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the test organism and dilute it in fresh biofilm-promoting medium.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
For Inhibition Assay: Add 100 µL of the compound at various concentrations (e.g., sub-MIC levels) at the same time as the bacteria.
-
For Eradication Assay: First, grow the biofilm for 24-48 hours. Then, gently remove the planktonic cells, wash with PBS, and add fresh media containing the compound at various concentrations.
-
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C.[16][17]
-
Washing: Discard the liquid from the wells. Gently wash the wells 2-3 times with PBS to remove non-adherent, planktonic cells.[16]
-
Fixation (Optional but Recommended): Heat-fix the biofilms by incubating the plate at 60°C for 1 hour.[16] This ensures the biofilm adheres strongly during staining.
-
Staining: Add 125-150 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[14]
-
Final Wash: Discard the CV solution and wash the plate thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[14][17]
-
Quantification: Transfer the solubilized dye to a new flat-bottom plate and measure the absorbance at ~595 nm.[16][18]
-
Self-Validation Check: A no-bacteria control (media only) is used to establish the background absorbance. A no-compound control establishes the maximum biofilm formation.
-
Data Presentation: Example Biofilm Inhibition Data
| Compound Conc. | Absorbance (595 nm) | % Biofilm Inhibition |
| Growth Control | 1.250 | 0% |
| 0.25x MIC | 0.875 | 30% |
| 0.5x MIC | 0.438 | 65% |
| 1x MIC | 0.150 | 88% |
% Inhibition = [(Abs_control - Abs_treated) / Abs_control] x 100
Diagram: Biofilm Assay Workflow
Caption: Workflow for the crystal violet biofilm inhibition assay.
References
-
Bio-protocol. (n.d.). Crystal violet assay. Bio-protocol. Retrieved from [Link]
-
Matsuzaki, K., Murase, O., Fujii, N., & Miyajima, K. (1995). Bacterial cytoplasmic membrane permeability assay using ion-selective electrodes. Analytical Biochemistry, 229(1), 170-175. Retrieved from [Link]
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Ready, D., & Perry, J. D. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 3(11), 000287. Retrieved from [Link]
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RSK Oria Technicals. (n.d.). Time Kill Assay. RSK Oria Technicals. Retrieved from [Link]
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WPI Worcester iGEM Team. (2018). Crystal Violet Biofilm Assay. iGEM. Retrieved from [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. Retrieved from [Link]
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ResearchGate. (n.d.). How to assess bacterial permeability? ResearchGate. Retrieved from [Link]
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iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. Retrieved from [Link]
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O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. Retrieved from [Link]
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University of Helsinki. (2020). Validation of high-throughput time-kill assay. HELDA. Retrieved from [Link]
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Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. Retrieved from [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]
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Al-Majid, A. M., El-Messih, S. L. A., El-Sayed, M. Y., Barakat, A., & Mostafa, G. A. E. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. Retrieved from [Link]
-
Li, Z., Wang, X., Liu, Y., & Wang, J. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60938. Retrieved from [Link]
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SciSpace. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. SciSpace. Retrieved from [Link]
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Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
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ResearchGate. (n.d.). Membrane permeability assay. The fluorescence intensity (a) and image... ResearchGate. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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American Society for Microbiology. (2020). Novel Cassette Assay To Quantify the Outer Membrane Permeability of Five β-Lactams Simultaneously in Carbapenem-Resistant Klebsiella pneumoniae and Enterobacter cloacae. mBio, 11(1), e03126-19. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. ResearchGate. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]
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MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. Retrieved from [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Retrieved from [Link]
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Rawlinson, L. B., Ryan, S. M., Mantovani, G., Syrett, J. A., Haddleton, D. M., & Brayden, D. J. (2010). Antibacterial effects of poly(2-(dimethylamino ethyl)methacrylate) against selected Gram-positive and Gram-negative bacteria. Biomacromolecules, 11(2), 441-451. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Procainamide. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Lupus. Wikipedia. Retrieved from [Link]
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Wikipedia. (n.d.). Procainamide. Wikipedia. Retrieved from [Link]
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PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Procainamide. StatPearls. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Procainamide Hydrochloride? Patsnap Synapse. Retrieved from [Link]
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Application Notes and Protocols: 4-amino-N-[2-(dimethylamino)ethyl]benzamide in Material Science
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, also widely known as procainamide, in various material science applications. This document delves into the synthesis, functionalization, and characterization of procainamide-based materials, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Versatility of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
4-amino-N-[2-(dimethylamino)ethyl]benzamide (pro-kane-a-mide) is a synthetic organic compound with the chemical formula C₁₁H₁₇N₃O.[1][2] Structurally, it is an aminobenzamide, featuring a primary aromatic amine, an amide linkage, and a tertiary aliphatic amine.[3] This unique combination of functional groups makes it a versatile building block in material science. While traditionally recognized for its antiarrhythmic properties in medicine, its reactive sites offer a gateway to novel materials with tailored electronic, optical, and biomedical properties.[4][5]
The primary aromatic amine can be diazotized or used in polymerization reactions. The tertiary amine provides a site for quaternization, influencing solubility and electrostatic interactions. The amide bond, while generally stable, can participate in hydrogen bonding, impacting the supramolecular assembly of materials. Furthermore, the entire molecule can be incorporated as a functional monomer into polymer chains or used to modify the surfaces of nanoparticles.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 207.27 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₇N₃O | [1][2] |
| Melting Point | 165-169 °C | [6] |
| pKa (of the tertiary amine) | 9.24 | [6] |
| IUPAC Name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | [1][2] |
Applications in Polymer Science: Crafting Functional Macromolecules
The integration of 4-amino-N-[2-(dimethylamino)ethyl]benzamide into polymer backbones can impart unique functionalities, such as bioactivity, improved drug loading capacity, and altered physicochemical properties.
Synthesis of Procainamide-Modified Acryloyl Polymers
Covalently binding procainamide to a polymer backbone can create a macromolecular prodrug system, potentially prolonging its therapeutic effect.[7] The following protocol is a representative example of how to synthesize an acryloyl polymer functionalized with procainamide.
Experimental Protocol: Synthesis of Poly(N-(2-(dimethylamino)ethyl)acrylamide-co-Procainamide Acrylamide)
Materials:
-
N-(2-(dimethylamino)ethyl)acrylamide
-
Procainamide hydrochloride
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Azobisisobutyronitrile (AIBN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Dialysis tubing (MWCO 3500 Da)
-
Standard laboratory glassware and magnetic stirrer
Part A: Synthesis of Procainamide Acrylamide Monomer
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve procainamide hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DMF.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acryloyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Work-up: Filter the reaction mixture to remove triethylamine hydrochloride salt. Precipitate the product by slowly adding the filtrate to an excess of cold diethyl ether.
-
Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. Characterize the resulting procainamide acrylamide monomer by ¹H NMR and mass spectrometry.
Part B: Copolymerization
-
Polymerization Reaction: In a Schlenk flask, dissolve N-(2-(dimethylamino)ethyl)acrylamide and the synthesized procainamide acrylamide monomer in a desired molar ratio in anhydrous DMF.
-
Initiator Addition: Add AIBN (0.5 mol% with respect to total monomers) to the solution.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.
-
Purification: Precipitate the polymer by adding the reaction solution to an excess of cold diethyl ether. Redissolve the polymer in a minimal amount of DMF and purify by dialysis against deionized water for 48 hours, changing the water every 6 hours.
-
Isolation: Lyophilize the dialyzed solution to obtain the purified copolymer. Characterize the polymer by ¹H NMR, GPC (for molecular weight and polydispersity), and FTIR.
Causality Behind Experimental Choices:
-
Triethylamine: Acts as a base to deprotonate the hydrochloride salt of procainamide and to neutralize the HCl generated during the acylation reaction.
-
AIBN: A common radical initiator for free-radical polymerization. Its decomposition at elevated temperatures generates radicals that initiate the polymerization process.
-
Freeze-Pump-Thaw Cycles: Essential for removing oxygen, which can act as a radical scavenger and inhibit polymerization.
-
Dialysis: A crucial purification step to remove unreacted monomers, initiator fragments, and low-molecular-weight oligomers.
Surface Functionalization of Nanoparticles
The amine groups of 4-amino-N-[2-(dimethylamino)ethyl]benzamide make it an excellent ligand for the surface functionalization of nanoparticles, particularly gold nanoparticles (AuNPs). This functionalization can enhance biocompatibility, provide sites for further conjugation, and introduce specific biological activities.
Functionalization of Gold Nanoparticles with Procainamide
This protocol outlines the modification of citrate-stabilized AuNPs with procainamide, leveraging the affinity of its amine groups for the gold surface.
Experimental Protocol: Procainamide-Functionalized Gold Nanoparticles
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium citrate dihydrate
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide (procainamide)
-
Deionized water (18.2 MΩ·cm)
-
Standard laboratory glassware
Part A: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method) [8]
-
Preparation: In a meticulously clean Erlenmeyer flask, bring 50 mL of deionized water to a vigorous boil with stirring.
-
Gold Addition: Add 0.5 mL of 1% (w/v) HAuCl₄ solution.
-
Reduction: To the boiling solution, rapidly add 1.5 mL of 1% (w/v) trisodium citrate solution.
-
Color Change: The solution will undergo a series of color changes, from yellow to colorless, then to gray, and finally to a deep ruby red, indicating the formation of AuNPs.
-
Completion: Continue boiling for 15 minutes, then allow the solution to cool to room temperature with continuous stirring.
Part B: Surface Functionalization with Procainamide
-
Ligand Exchange: To the cooled AuNP solution, add an aqueous solution of procainamide (e.g., 1 mg/mL) dropwise while stirring. The final concentration of procainamide should be optimized for the desired surface coverage.
-
Incubation: Allow the mixture to stir at room temperature for 24 hours to facilitate the ligand exchange process, where procainamide displaces some of the citrate ions on the AuNP surface.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Washing: Carefully remove the supernatant and resuspend the pellet in deionized water. Repeat the centrifugation and washing steps three times to remove excess unbound procainamide.
-
Final Product: Resuspend the final pellet in the desired buffer or solvent. Characterize the functionalized AuNPs using UV-Vis spectroscopy (to observe the plasmon peak shift), DLS (for size and zeta potential), and FTIR (to confirm the presence of procainamide).
Diagram of AuNP Functionalization Workflow
Caption: Formation of the ion-associate complex between protonated procainamide and the tetraphenylborate anion.
Characterization Techniques
Thorough characterization is essential to confirm the successful synthesis and functionalization of procainamide-based materials.
Summary of Recommended Characterization Techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the chemical structure of monomers and the incorporation of procainamide into polymers. | Appearance of characteristic peaks for the aromatic and aliphatic protons of the procainamide moiety. |
| FTIR Spectroscopy | To identify functional groups and confirm covalent bonding or surface adsorption. | Presence of characteristic amide, amine, and aromatic C-H stretching and bending vibrations. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI) of synthesized polymers. | A chromatogram indicating the molecular weight distribution of the polymer. |
| UV-Vis Spectroscopy | To monitor the formation of gold nanoparticles and their surface functionalization. | A characteristic surface plasmon resonance peak for AuNPs, which may shift upon ligand exchange. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and zeta potential of nanoparticles in suspension. | Changes in size and surface charge upon functionalization with procainamide. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of synthesized compounds and quantify procainamide in various samples. [9][10][11] | A sharp peak at a specific retention time corresponding to the analyte. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify and quantify procainamide and its derivatives with high specificity. [6] | A peak in the chromatogram with a corresponding mass spectrum that confirms the molecular weight of the compound. |
Conclusion and Future Outlook
4-amino-N-[2-(dimethylamino)ethyl]benzamide is a molecule with significant untapped potential in material science. Its rich functionality allows for its incorporation into a diverse range of materials, from bioactive polymers to functionalized nanoparticles and supramolecular complexes. The protocols provided herein serve as a foundation for researchers to explore these applications further. Future research may focus on the development of procainamide-based conductive polymers, stimuli-responsive drug delivery systems, and advanced biomaterials for tissue engineering. As our understanding of the structure-property relationships of these materials grows, so too will their applications in addressing challenges in medicine and technology.
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Application Notes and Protocols for Enzymatic Assays Involving 4-amino-N-[2-(dimethylamino)ethyl]benzamide as a Potential PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2][3] The inhibition of PARP activity has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring defects in DNA repair pathways such as BRCA1/2 mutations.[1][4] This document provides a comprehensive guide for researchers interested in evaluating the inhibitory potential of novel compounds, using 4-amino-N-[2-(dimethylamino)ethyl]benzamide as a representative test article. While this specific compound is recognized as a versatile chemical scaffold in medicinal chemistry and biological studies, its role as a PARP modulator is an area of active investigation.[5] These application notes detail the principles of PARP enzymatic assays, provide step-by-step protocols for robust and reproducible screening, and offer insights into data interpretation.
Introduction to PARP and the Rationale for Inhibition
The PARP enzyme family comprises 17 members that catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, a post-translational modification known as PARylation.[3][6] PARP1, the most abundant and well-characterized member, acts as a DNA damage sensor.[3][7] Upon detecting single-strand DNA breaks (SSBs), PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, such as histones.[2][8] This PARylation event serves as a scaffold to recruit DNA repair machinery, facilitating the resolution of DNA damage.[4]
In the context of cancer therapy, PARP inhibitors exploit the concept of synthetic lethality. In tumors with compromised homologous recombination repair (HRR) pathways, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1] These cells are unable to efficiently repair DSBs, resulting in cell death. This selective targeting of cancer cells with deficient DNA repair mechanisms forms the basis of the clinical success of PARP inhibitors.[1]
The evaluation of novel chemical entities, such as 4-amino-N-[2-(dimethylamino)ethyl]benzamide, for their ability to inhibit PARP activity is a critical step in the drug discovery pipeline. This requires robust and reliable enzymatic assays that can accurately quantify PARP activity and its inhibition.
Principles of PARP Enzymatic Assays
A variety of assay formats are available to measure PARP activity, each with its own advantages and considerations. The most common approaches are centered around the detection of PARylation, the product of the PARP enzymatic reaction.
Chemiluminescent ELISA-Based Assays
This is a widely used format due to its high sensitivity and suitability for high-throughput screening (HTS). The general principle involves the following steps:
-
Immobilization of a PARP Substrate: Histone proteins, common substrates for PARP1, are coated onto the wells of a microplate.[7][9][10]
-
Enzymatic Reaction: Purified PARP enzyme, the test compound (e.g., 4-amino-N-[2-(dimethylamino)ethyl]benzamide), and a biotinylated NAD+ substrate are added to the wells.[7][9][10] If the test compound is an inhibitor, it will reduce the extent of PARylation.
-
Detection: The incorporated biotinylated PAR chains are detected using streptavidin conjugated to horseradish peroxidase (HRP).[9][10] The addition of a chemiluminescent HRP substrate generates a light signal that is proportional to the amount of PARP activity.[7][9][10]
Fluorescence Polarization (FP) Assays
FP assays are homogeneous (no-wash) assays that are well-suited for HTS. They measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule. In the context of PARP assays, a fluorescent DNA probe is used. When PARP binds to the probe, the larger complex tumbles more slowly in solution, resulting in a higher fluorescence polarization signal.[1] PARP inhibitors that "trap" the enzyme on the DNA lead to a dose-dependent increase in the FP signal.[1]
Colorimetric Assays
Similar to the chemiluminescent ELISA, colorimetric assays also utilize an immobilized substrate and biotinylated NAD+. The key difference is the use of an HRP substrate that produces a colored product, which is then quantified by measuring its absorbance.[11] While generally less sensitive than chemiluminescent or fluorescent methods, colorimetric assays are often simpler to implement.
Experimental Workflows and Protocols
This section provides detailed protocols for a chemiluminescent ELISA-based PARP1 activity assay, a robust method for screening and characterizing potential inhibitors like 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| Purified Human PARP1 Enzyme | BPS Bioscience | 80501 |
| Histone Mixture | BPS Bioscience | 52029 |
| Biotinylated NAD+ (PARP Substrate Mixture) | BPS Bioscience | 78366 |
| Activated DNA | BPS Bioscience | 80605 |
| 10x PARP Assay Buffer | BPS Bioscience | 80602 |
| Streptavidin-HRP | R&D Systems | DY998 |
| Chemiluminescent Substrate | Thermo Fisher Scientific | 34080 |
| 96-well White Opaque Microplates | Corning | 3917 |
| 4-amino-N-[2-(dimethylamino)ethyl]benzamide | BenchChem | B1267690 |
| Olaparib (Positive Control Inhibitor) | Selleck Chemicals | S1060 |
Workflow Diagram
Caption: Workflow for a chemiluminescent PARP1 enzymatic assay.
Step-by-Step Protocol: Chemiluminescent PARP1 Assay
Plate Preparation:
-
Dilute the 5x histone mixture to 1x with PBS.
-
Add 50 µL of the 1x histone mixture to each well of a 96-well white opaque microplate and incubate overnight at 4°C.[10]
-
Wash the plate three times with 200 µL of PBST (PBS with 0.05% Tween-20) per well.
-
Block the wells by adding 200 µL of blocking buffer to each well and incubate for at least 90 minutes at room temperature.[10]
-
Wash the plate three times with 200 µL of PBST per well.
Enzymatic Reaction:
-
Prepare a stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions to generate a dose-response curve. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Add 5 µL of the diluted test compound or control inhibitor (e.g., Olaparib) to the appropriate wells. For positive control (100% activity) and blank wells, add 5 µL of the diluent solution without the compound.[10]
-
Prepare a Master Mix containing 10x PARP assay buffer, PARP substrate mixture (biotinylated NAD+), and activated DNA in distilled water.[10]
-
Add 25 µL of the Master Mix to each well.
-
Thaw the PARP1 enzyme on ice. Dilute the enzyme to the recommended concentration in 1x PARP assay buffer.
-
Initiate the reaction by adding 20 µL of the diluted PARP1 enzyme to all wells except the blank wells. To the blank wells, add 20 µL of 1x PARP assay buffer.
-
Incubate the plate at room temperature for 1 hour.[9]
Detection:
-
Wash the plate three times with 200 µL of PBST.
-
Dilute Streptavidin-HRP in blocking buffer (typically 1:50 to 1:1000, refer to manufacturer's instructions).[10]
-
Add 50 µL of the diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[10]
-
Wash the plate three times with 200 µL of PBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions. Add 100 µL to each well.[10]
-
Immediately read the plate in a luminometer.
Data Analysis and Interpretation
Calculating Percent Inhibition
The "Blank" value (no enzyme) should be subtracted from all other readings. The percent inhibition for each concentration of the test compound can be calculated using the following formula:
Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Positive_Control - Signal_Blank))
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).
-
The IC50 value is determined from the fitted curve.
Representative Data and Interpretation
The following table illustrates how to present the results for a hypothetical experiment testing 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
| Compound | IC50 (nM) |
| Olaparib (Positive Control) | 1.4 |
| 4-amino-N-[2-(dimethylamino)ethyl]benzamide | 75.2 |
An IC50 value in the nanomolar to low micromolar range would suggest that 4-amino-N-[2-(dimethylamino)ethyl]benzamide is a potent inhibitor of PARP1 activity and warrants further investigation.
Causality and Experimental Choices
-
Choice of Assay Format: The chemiluminescent ELISA was chosen for its high sensitivity, which is crucial for detecting subtle inhibitory effects and for constructing accurate dose-response curves for potent inhibitors.
-
Inclusion of a Positive Control: Olaparib, a clinically approved PARP inhibitor, is included to validate the assay's performance and to provide a benchmark for the potency of the test compound.
-
Use of Activated DNA: PARP1 activity is stimulated by the presence of DNA strand breaks.[2] Activated DNA is included in the reaction mixture to ensure maximal enzyme activity, providing a wider dynamic range for detecting inhibition.
-
Blocking Step: The blocking step is essential to prevent non-specific binding of the enzyme, substrate, or detection reagents to the surface of the microplate wells, which would lead to high background signals and inaccurate results.
Self-Validating Systems and Trustworthiness
The protocol described incorporates several checks to ensure the trustworthiness of the results:
-
Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor greater than 0.5 indicates a robust and reliable assay.
-
Dose-Response Curve: A well-defined sigmoidal dose-response curve with a good fit (e.g., R² > 0.95) provides confidence in the calculated IC50 value.
-
Reproducibility: Experiments should be performed in triplicate and repeated on different days to ensure the reproducibility of the results.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for evaluating the inhibitory potential of novel compounds, such as 4-amino-N-[2-(dimethylamino)ethyl]benzamide, against PARP1. By following these detailed methodologies, researchers can generate high-quality, reproducible data to advance their drug discovery efforts in the promising field of PARP inhibition.
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Transcreener® pADPr PARP Assay Kits. BellBrook Labs. [Link]
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PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH. [Link]
-
PARP assay for inhibitors. BMG LABTECH. [Link]
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PARP1 Chemiluminescent Assay Kit (384-wells). BPS Bioscience. [Link]
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PARP1 Chemiluminescent Assay Kit. BPS Bioscience. [Link]
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PARP Assays. BPS Bioscience. [Link]
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PARP1 Chemiluminescent Assay Kit. BPS Bioscience. [Link]
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PARP - Assay-Protocol. [Link]
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(PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. ResearchGate. [Link]
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Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a 'Clickable' NAD+ Analog. NIH. [Link]
-
In silico characterization of the family of PARP-like poly(ADP-ribosyl)transferases (pARTs). [Link]
-
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]
-
N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide. Chemsrc. [Link]
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- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PARP assay [assay-protocol.com]
- 3. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In silico characterization of the family of PARP-like poly(ADP-ribosyl)transferases (pARTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bmglabtech.com [bmglabtech.com]
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- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Application Note: High-Throughput Screening for Modulators of Ion Channels Using 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its Analogs
Authored by Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for developing a high-throughput screening (HTS) assay to identify and characterize small molecule modulators of voltage-gated ion channels, using 4-amino-N-[2-(dimethylamino)ethyl]benzamide as a representative scaffold. While this specific molecule is a valuable research compound, its structural similarity to known ion channel blockers like Procainamide provides a strong rationale for its use in screens targeting ion channels, which are critical in a host of physiological processes and disease states.[1][2] This guide details the scientific principles, offers a detailed step-by-step protocol for a fluorescence-based membrane potential assay, and provides insights into data analysis and quality control, designed for researchers in drug discovery and chemical biology.
Introduction: The Rationale for Targeting Ion Channels
Voltage-gated ion channels are a major class of drug targets, second only to GPCRs and kinases in the pharmaceutical industry.[1] Their dysfunction is implicated in a wide array of "channelopathies," including cardiac arrhythmias, epilepsy, and chronic pain.[1] The compound 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its close analog, Procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), belong to a chemical class known for interaction with such targets.[2][3] Procainamide, a Class IA antiarrhythmic agent, functions by blocking voltage-gated sodium channels.[2][4] This established mechanism provides a strong scientific basis for using structurally similar compounds as tools or starting points for HTS campaigns aimed at discovering novel ion channel modulators.
High-throughput screening (HTS) is an indispensable technology that enables the rapid testing of vast compound libraries to identify "hits"—molecules that interact with a biological target in a desired way.[5] This application note focuses on a robust, fluorescence-based assay that measures changes in cell membrane potential, a direct indicator of ion channel activity.
Compound Profile: 4-amino-N-[2-(dimethylamino)ethyl]benzamide
This molecule serves as a key research tool and a foundational structure for library synthesis. Its dual functional groups—an aromatic amine and a dimethylaminoethyl side chain—are thought to enhance binding affinity and selectivity for biological targets like enzymes or receptors.[6]
| Property | Value | Source |
| IUPAC Name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | [7] |
| CAS Number | 188758-93-2 | [8] |
| Molecular Formula | C₁₁H₁₇N₃O | [7][8] |
| Molecular Weight | 207.27 g/mol | [7][8] |
| SMILES | CN(C)CCNC(=O)C1=CC=C(C=C1)N | [7] |
Assay Principle: Fluorescent Imaging Plate Reader (FLIPR) Membrane Potential Assay
The protocol described herein utilizes a no-wash, fluorescence-based assay to detect changes in membrane potential, a surrogate for ion channel activity. This method is highly amenable to HTS formats (384- and 1536-well plates).
The core mechanism is as follows:
-
Cellular Context: A cell line stably expressing the voltage-gated ion channel of interest (e.g., NaV1.7, a pain target) is used. These cells maintain a negative resting membrane potential.
-
Dye Loading: The cells are loaded with a fluorescent, lipophilic, anionic dye that distributes across the plasma membrane in response to the electric potential. At rest, the dye concentrates in the outer leaflet of the membrane, where its fluorescence is quenched.
-
Channel Activation: A stimulating agent (e.g., Veratridine for sodium channels) is added, causing the channels to open and ions (Na+) to flow into the cell. This influx depolarizes the membrane (the potential becomes less negative).
-
Signal Transduction: The change in membrane potential drives the negatively charged dye into the cell. This translocation relieves the quenching, resulting in a rapid and measurable increase in fluorescence intensity.
-
Modulator Effect:
-
Inhibitors (Antagonists): If an inhibitory compound (like our test molecule) is pre-incubated with the cells, it will block the ion channels. Upon stimulation, ion influx is prevented, the membrane does not depolarize, and there is no significant increase in fluorescence.
-
Activators (Agonists): An activating compound would cause channel opening without a separate stimulus, leading to an increase in fluorescence.
-
This causality—from channel gating to ion flux to membrane depolarization to dye movement to fluorescence change—provides a robust and quantitative readout of a compound's effect on the target.
Detailed HTS Protocol
This protocol is optimized for a 384-well format using a cell line expressing a target voltage-gated sodium channel.
Materials and Reagents
| Reagent | Supplier | Purpose |
| HEK293 cells expressing NaV1.7 | In-house / Vendor | Biological system |
| DMEM/F12, 10% FBS, 1% Pen-Strep | Gibco | Cell culture medium |
| G418 (or other selection antibiotic) | Sigma-Aldrich | Maintain stable expression |
| Poly-D-Lysine Coated 384-well Plates | Corning | Cell adhesion |
| FLIPR Membrane Potential Assay Kit | Molecular Devices | Fluorescent dye |
| Veratridine | Sigma-Aldrich | NaV channel activator |
| Tetrodotoxin (TTX) | Abcam | NaV channel blocker (control) |
| 4-amino-N-[2-(dimethylamino)ethyl]benzamide | BenchChem | Test compound |
| Assay Buffer (1x HBSS, 20 mM HEPES, pH 7.4) | In-house prep | Vehicle for reagents |
Experimental Workflow
Step-by-Step Methodology
Day 1: Cell Culture and Seeding
-
Cell Maintenance: Culture HEK293-NaV1.7 cells in DMEM/F12 supplemented with 10% FBS, 1% Pen-Strep, and the appropriate selection antibiotic (e.g., 500 µg/mL G418).
-
Plating: Harvest cells using Trypsin-EDTA when they reach 80-90% confluency. Resuspend in fresh, antibiotic-free medium and count.
-
Seeding: Dilute the cell suspension to a density of 300,000 cells/mL. Dispense 50 µL per well into Poly-D-Lysine coated 384-well plates (15,000 cells/well).
-
Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO₂ to allow for cell attachment and formation of a monolayer. Rationale: A confluent monolayer is critical for a consistent and robust assay signal.
Day 2/3: Compound Treatment and Assay
-
Reagent Preparation:
-
Prepare Assay Buffer (1x HBSS, 20 mM HEPES, pH 7.4).
-
Prepare the fluorescent dye solution according to the manufacturer's protocol (e.g., FLIPR Membrane Potential Assay Kit).
-
Prepare a 5X stock of the activator (e.g., 50 µM Veratridine in Assay Buffer).
-
Prepare compound plates. For a primary screen, a single concentration (e.g., 10 µM) is typical. For dose-response, prepare a 10-point, 3-fold serial dilution starting from 100 µM.
-
-
Compound Addition:
-
Remove cell culture medium from the plates using an automated plate washer or multichannel aspirator, leaving ~20 µL/well to prevent cell drying.
-
Add 20 µL of Assay Buffer to each well.
-
Using a liquid handler (e.g., Echo, Biomek), transfer a small volume (e.g., 100 nL) of compound from the source plate to the cell plate. Alternatively, add 10 µL of the diluted compound stocks. Rationale: Keeping the final DMSO concentration below 0.5% is crucial to avoid solvent-induced cytotoxicity.
-
-
Dye Loading:
-
Add 20 µL of the prepared dye solution to all wells.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light. Rationale: This incubation allows the dye to passively load into the cell membranes.
-
-
Signal Detection:
-
Program the FLIPR instrument to add 12.5 µL of the 5X activator solution to each well while simultaneously recording fluorescence.
-
Typical read parameters: Read for 10-20 seconds to establish a baseline, then inject the activator and continue reading for 120-180 seconds to capture the peak response.
-
Data Analysis and Quality Control
Primary Data Analysis
The primary output from the FLIPR instrument is a kinetic graph of fluorescence intensity over time for each well. The key metric is the maximum change in fluorescence (Peak - Baseline).
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Compound: Fluorescence change in a well with a test compound.
-
Signal_Min: Average signal from negative control wells (e.g., cells + activator + known inhibitor like TTX).
-
Signal_Max: Average signal from positive control wells (e.g., cells + activator + DMSO vehicle).
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative control signals. It is essential for validating the reliability of an HTS run.
Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent, robust assay |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Unacceptable, assay failed |
Rationale: A Z'-factor > 0.5 indicates that the difference between the control signals is large enough to confidently distinguish hits from noise.
Hit Confirmation and Dose-Response
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) should be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀). The IC₅₀ value is the concentration of an inhibitor that elicits a 50% response.
Safety and Handling Precautions
-
Compound Handling: 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its analogs should be handled with care. The compound is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[9] Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[10]
-
Reagents: Handle neurotoxins like Veratridine and TTX with extreme caution according to their specific Safety Data Sheets (SDS).
-
Cell Culture: All cell culture work should be performed in a certified biosafety cabinet using aseptic techniques.
Conclusion
This application note provides a validated framework for utilizing 4-amino-N-[2-(dimethylamino)ethyl]benzamide and similar chemical scaffolds in a high-throughput screening campaign to discover novel ion channel modulators. The described fluorescence-based membrane potential assay is a robust, scalable, and physiologically relevant method for identifying and characterizing new chemical entities. By following this protocol and adhering to rigorous quality control standards, researchers can efficiently screen large libraries and advance the discovery of new therapeutic leads.
References
-
PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Amino-3-[2-(diethylamino)ethyl]benzamide. National Center for Biotechnology Information. [Link]
-
SupraBank. 4-Amino-N-[2-(diethylamino)ethyl]benzamide. [Link]
-
ResearchGate. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]
-
Material Safety Data Sheet. 4-Amino-N-(2-dimethylaminoethyl)benzamide. [Link]
-
MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]
-
PubMed Central. A High-Throughput Screening Assay to Identify Drugs that Can Treat Long QT Syndrome Caused by Trafficking-Deficient KV11.1 (hERG) Variants. [Link]
-
PubMed. 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma. [Link]
-
National Institutes of Health. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]
-
Sophion Bioscience. High-Throughput Electrophysiology for Drug Screening and Discovery. [Link]
-
PubChem. 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. National Center for Biotechnology Information. [Link]
-
PubMed. Antiarrhythmic Drug Efficacy at Electrophysiology Testing: Predictive Effectiveness of Procainamide and Flecainide. [Link]
-
PubMed. Simultaneous Quantification of Procainamide and N-acetylprocainamide With High-Performance Liquid Chromatography. [Link]
-
PubMed. High performance liquid chromatographic analysis of the antiarrhythmic drugs procainamide, disopyramide, quinidine, propranolol and metabolites from serum extracts. [Link]
-
Circulation. Safety, Utility, and Outcomes of Procainamide Challenge for the Diagnosis and Exclusion of Brugada Syndrome. [Link]
-
MDPI. Live-Cell Cardiac-Specific High-Throughput Screening Platform for Drug-Like Molecules That Enhance Ca 2+ Transport. [Link]
-
ASHP Publications. Procainamide HCl. [Link]
Sources
- 1. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]
- 2. Antiarrhythmic drug efficacy at electrophysiology testing: predictive effectiveness of procainamide and flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SupraBank - Molecules - 4-Amino-N-[2-(diethylamino)ethyl]benzamide [suprabank.org]
- 4. publications.ashp.org [publications.ashp.org]
- 5. A High-Throughput Screening Assay to Identify Drugs that Can Treat Long QT Syndrome Caused by Trafficking-Deficient KV11.1 (hERG) Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-amino-N-(2-(dimethylamino)ethyl)benzamide | C11H17N3O | CID 428214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Aqueous Solubility of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
An excellent and highly detailed request. As a Senior Application Scientist, I will now construct the technical support guide for addressing the solubility challenges associated with 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Introduction: Welcome, researchers. This guide is designed to provide a comprehensive technical overview and practical troubleshooting advice for the solubility of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in aqueous systems. We understand that achieving consistent and desired concentrations is critical for experimental success. This document consolidates fundamental physicochemical principles with field-proven laboratory protocols to address the most common challenges encountered with this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Q1: My 4-amino-N-[2-(dimethylamino)ethyl]benzamide is not dissolving in my neutral phosphate-buffered saline (PBS) solution. Why is this happening?
A1: This is the most frequently encountered issue and is a direct consequence of the compound's chemical structure. 4-amino-N-[2-(dimethylamino)ethyl]benzamide is a basic compound, possessing two nitrogen atoms that can be protonated: a primary aromatic amine and a tertiary aliphatic amine. At a neutral pH (around 7.4), the compound exists predominantly in its free base form, which has low aqueous solubility. For weakly basic drugs, solubility is significantly higher at a pH below their pKa, where they exist in an ionized, more polar state.[1]
Q2: What are the pKa values for this compound, and how do they influence my experimental setup?
A2: While exact experimental pKa values for this specific molecule require dedicated analysis, we can estimate them based on its structural motifs. The primary aromatic amine is weakly basic (pKa ≈ 4-5), while the tertiary aliphatic amine is significantly more basic (pKa ≈ 9-10). The tertiary amine is the key to controlling solubility. To ensure the molecule is protonated and thus solubilized, the pH of your solution should be at least one to two units below the pKa of this group (i.e., pH < 8).
Q3: Is it better to use a salt form of the compound, such as the hydrochloride (HCl) salt?
A3: Absolutely. Using a pre-formed salt is one of the most effective and common strategies for increasing the aqueous solubility and dissolution rate of basic drugs.[2][3] The hydrochloride salt of 4-amino-N-[2-(dimethylamino)ethyl]benzamide will readily dissociate in water, yielding the protonated, soluble form of the compound and a chloride ion, which will slightly lower the initial pH of an unbuffered solution. If you are working with the free base, you are essentially performing the salt formation in-situ by adding acid.
Q4: Can I use organic co-solvents like DMSO to prepare a stock solution?
A4: Yes, this is a very common and practical approach, especially for in vitro studies. Co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, or N,N-Dimethylformamide (DMF) can dissolve the compound at high concentrations.[1] You can then dilute this stock solution into your aqueous experimental medium. However, it is critical to be mindful of the final co-solvent concentration in your assay, as even low percentages (e.g., >0.5% DMSO) can impact cellular systems. Always run a vehicle control with the same final concentration of the co-solvent.
Part 2: Troubleshooting Protocols & Experimental Workflows
This section provides detailed, step-by-step instructions to overcome specific solubility challenges.
Issue: Compound precipitates when added to a neutral aqueous buffer.
This occurs because the local concentration of the compound exceeds its intrinsic solubility at that specific pH before it can fully disperse and dissolve.
Protocol 1: pH-Adjusted Solubilization (for Free Base)
This protocol leverages the pH-dependent solubility of the compound to achieve complete dissolution directly in an aqueous medium.
Methodology:
-
Prepare a Slurry: Weigh the required mass of 4-amino-N-[2-(dimethylamino)ethyl]benzamide. Add approximately 80% of your final target volume of purified water or buffer to create a suspension (slurry).
-
Acidify Dropwise: While vigorously stirring the slurry, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) drop by drop.
-
Monitor for Clarity: Continue adding the acid and stirring until the solution becomes completely clear, indicating that all of the compound has dissolved by converting to its protonated, soluble salt form.
-
Final pH and Volume Adjustment: Once the solution is clear, adjust the pH to your desired experimental value using a suitable base (e.g., 0.1 M NaOH) if necessary, though be aware that increasing the pH too much may cause precipitation. Finally, add the remaining water or buffer to reach the final target volume and concentration.
-
Validation: A self-validating check is the visual clarity of the final solution. If it remains clear, you are below the solubility limit at that pH.
Causality Explained: The addition of acid protonates the tertiary amine, creating a cation. This ionic species has a much stronger affinity for polar water molecules compared to the neutral free base, leading to a significant increase in solubility.
Workflow Diagram: pH Adjustment Protocol
Caption: Step-by-step workflow for solubilizing the free base via pH modification.
Issue: Need to prepare a highly concentrated stock solution for serial dilutions.
For many experimental designs, a concentrated stock is more practical than weighing small amounts of powder for each experiment.
Protocol 2: Co-Solvent Stock Preparation
This protocol is the standard method for creating concentrated stock solutions for most non-polar to moderately polar research compounds.
Methodology:
-
Select Co-Solvent: Choose a water-miscible organic solvent appropriate for your experimental system. DMSO is the most common choice due to its high solubilizing power.
-
Dissolve Compound: Add the weighed 4-amino-N-[2-(dimethylamino)ethyl]benzamide to a suitable vial. Add a small volume of the co-solvent (e.g., DMSO) and vortex or sonicate until the solid is completely dissolved. You can create a high-concentration stock, for example, 10-50 mM.
-
Storage: Store the stock solution in an airtight container, protected from light, and at an appropriate temperature (typically -20°C or -80°C) to ensure stability.
-
Application: When preparing your working solution, dilute the stock directly into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to avoid localized precipitation. Ensure the final concentration of the co-solvent is low and consistent across all experimental and control groups.
Trustworthiness: This protocol is validated by its widespread use in the pharmaceutical and life science industries. The key to its reliability is ensuring the final co-solvent concentration after dilution is well below the threshold that affects the biological or chemical system under study.
Data Presentation: Common Co-Solvents for Stock Solutions
| Co-Solvent | Recommended Max. Final Conc. (in vitro) | Advantages | Disadvantages & Considerations |
| DMSO | < 0.5% (v/v) | Excellent solubilizing power for a wide range of compounds. | Can be toxic to cells at higher concentrations; may affect enzyme activity. |
| Ethanol | < 1.0% (v/v) | Less toxic than DMSO; volatile. | May cause protein precipitation; lower solubilizing power for some compounds. |
| PEG 400 | Variable | Low toxicity; suitable for some in vivo applications. | High viscosity; can interfere with some assay formats. |
Logical Relationship Diagram: Factors Influencing Solubility
Caption: The logical relationship between key factors that enhance aqueous solubility.
References
-
Title: Insoluble drug delivery strategies: review of recent advances and business prospects Source: Journal of Pharmaceutical Investigation (via PMC) URL: [Link]
-
Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Journal of Reports in Pharmaceutical Sciences URL: [Link]
-
Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) Source: American Pharmaceutical Review URL: [Link]
-
Title: Techniques for solubility enhancement of Hydrophobic drugs: A Review Source: Journal of Advanced Pharmacy Education and Research URL: [Link]
-
Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical and Chemical Analysis URL: [Link]
Sources
Technical Support Center: Synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
Welcome to the technical support center for the synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a key intermediate in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The information herein is structured to explain not just the "how," but the critical "why" behind each step, ensuring a robust understanding of the chemical principles at play.
Section 1: Synthesis Overview & First Principles (FAQs)
The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide is most reliably achieved via a multi-step sequence involving the protection of the aromatic amine, amide bond formation, and subsequent deprotection. This approach provides superior control over side reactions compared to direct coupling methods.
Frequently Asked Questions
Q1: Why is a protecting group necessary for 4-aminobenzoic acid?
A1: The 4-aminobenzoic acid starting material contains two nucleophilic sites: the carboxylic acid (once deprotonated) and the aniline (aromatic amine) group. During the amide coupling reaction, the activated carboxylic acid of one molecule can react with the amino group of another, leading to self-condensation or polymerization. To ensure selective formation of the desired amide bond with N,N-dimethylethylenediamine, the highly nucleophilic 4-amino group must be "masked" with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. This group can be cleanly removed in a final step.
Q2: What is the most common synthetic strategy?
A2: The most robust and widely used strategy is a three-step process, which is the focus of this guide:
-
Protection: The amino group of 4-aminobenzoic acid is protected with a Boc group to yield Boc-4-aminobenzoic acid.
-
Coupling: The protected acid is activated and coupled with N,N-dimethylethylenediamine to form the protected amide intermediate.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final target molecule.
This workflow is illustrated below.
Q3: What are coupling reagents and why are they necessary?
A3: Amide bonds do not form spontaneously from a carboxylic acid and an amine. The carboxylic acid's hydroxyl group (-OH) is a poor leaving group. Coupling reagents, such as carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to convert this -OH group into a highly reactive intermediate (an O-acylisourea), which is readily attacked by the amine nucleophile to form the stable amide bond.[1][2]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Issue 1: Low yield in the amide coupling step.
-
Potential Cause: Incomplete activation of the carboxylic acid.
-
Explanation: The carbodiimide reagent (EDC) may have degraded due to moisture. The O-acylisourea intermediate formed from EDC is also moisture-sensitive and can hydrolyze back to the starting carboxylic acid.[3]
-
Solution: Use fresh, high-purity EDC and ensure all solvents (e.g., DMF or DCM) are anhydrous. Running the reaction under an inert atmosphere (Nitrogen or Argon) is recommended. The addition of 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea to form a more stable HOBt-active ester, which improves coupling efficiency.[2][4][5][6]
-
-
Potential Cause: Formation of N-acylurea byproduct.
-
Explanation: The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O→N acyl migration) to form a stable N-acylurea.[7][8] This byproduct is unable to react with the amine, effectively consuming your activated acid and reducing the yield. This side reaction is more prevalent at higher temperatures.[5]
-
Solution: Keep the reaction temperature low, especially during the initial activation step (0 °C is common).[5] Adding HOBt helps to quickly convert the O-acylisourea into the active ester, minimizing the time it has to rearrange.[4][6]
-
-
Potential Cause: Bis-acylation of the diamine.
-
Explanation: N,N-dimethylethylenediamine has two amine groups. Although the primary amine is significantly more nucleophilic than the tertiary amine, it is possible that under certain conditions, or if stoichiometry is incorrect, a second molecule of activated Boc-4-aminobenzoic acid reacts with the newly formed amide's secondary amine. A more likely, though less common, side reaction is the formation of a dimer where two molecules of the activated acid are linked by one diamine molecule.
-
Solution: Control the stoichiometry carefully. Use the amine as the limiting reagent or in slight excess (1.0-1.2 equivalents). Add the amine solution slowly to the pre-activated carboxylic acid to maintain a low concentration of free amine, favoring the desired 1:1 reaction.
-
Issue 2: The final product is difficult to purify.
-
Potential Cause: Contamination with EDC byproduct.
-
Explanation: The main byproduct of an EDC-mediated coupling is N-ethyl-N'-(3-dimethylaminopropyl)urea.
-
Solution: A key advantage of EDC is that its urea byproduct is water-soluble, especially in acidic solution.[1][9] During workup of the protected intermediate, perform an aqueous wash with dilute acid (e.g., 1M HCl) to remove the urea and any unreacted N,N-dimethylethylenediamine. Follow this with a wash with dilute base (e.g., sat. NaHCO3) to remove unreacted Boc-4-aminobenzoic acid.
-
-
Potential Cause: The final product is a water-soluble free base.
-
Explanation: The final product contains a tertiary amine, which makes it basic and can increase its water solubility, especially when protonated. This can lead to loss of product into the aqueous layer during workup.
-
Solution: After the deprotection step, ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or Na2CO3 before extraction. This ensures the product is in its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate. Using brine (saturated NaCl solution) for the final aqueous wash can help break emulsions and reduce the solubility of the organic product in the aqueous phase.
-
-
Potential Cause: Co-elution during column chromatography.
-
Explanation: The basicity of the final product can cause it to streak or bind irreversibly to standard silica gel, which is acidic.
-
Solution: For column chromatography, use a solvent system designed for basic compounds. A common choice is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide.[10] This neutralizes the acidic sites on the silica, leading to better peak shape and recovery.
-
Issue 3: Incomplete Boc deprotection.
-
Potential Cause: Insufficient acid or reaction time.
-
Explanation: The Boc group is cleaved by acidolysis. The reaction requires a strong acid to protonate the carbamate, leading to the formation of a stable tert-butyl cation and release of CO2.[11]
-
Solution: Use a sufficient excess of trifluoroacetic acid (TFA). A common condition is a 25-50% solution of TFA in an anhydrous solvent like dichloromethane (DCM).[12][13] Allow the reaction to proceed for 1-2 hours at room temperature and monitor its completion by TLC or LC-MS before beginning the workup.
-
-
Potential Cause: Incorrect workup procedure.
-
Explanation: After deprotection, the product exists as its trifluoroacetate salt. Simply evaporating the solvent will yield this salt, not the desired free amine.
-
Solution: After removing the TFA and DCM under reduced pressure, the residue should be re-dissolved in an organic solvent and washed with a base (e.g., saturated sodium bicarbonate solution) to neutralize the TFA salt and generate the free base.[14][15] Alternatively, the residue can be dissolved in a minimal amount of solvent and precipitated by the addition of a non-polar solvent like cold diethyl ether, though this will typically yield the salt form.[4]
-
Section 3: Optimized Protocols & Data
Protocol 1: Boc-Protection of 4-Aminobenzoic Acid
-
To a solution of 4-aminobenzoic acid (1.0 eq.) in a suitable solvent (e.g., a 1:1 mixture of dioxane and water), add sodium hydroxide (2.5 eq.) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise or as a solution in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture to pH 2-3 with cold 1M HCl.
-
The white precipitate (Boc-4-aminobenzoic acid) is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Amide Coupling (EDC/HOBt Method)
-
In a round-bottom flask under an inert atmosphere, dissolve Boc-4-aminobenzoic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add EDC·HCl (1.2 eq.) and stir the mixture at 0 °C for 30 minutes to pre-activate the acid.
-
In a separate flask, prepare a solution of N,N-dimethylethylenediamine (1.1 eq.) in anhydrous DMF.
-
Add the amine solution dropwise to the activated acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor progress by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
Protocol 3: Boc Deprotection with TFA
-
Dissolve the crude Boc-protected amide from the previous step in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to achieve a concentration of 25-50% v/v.
-
Stir the solution at room temperature for 1-2 hours. Monitor for the disappearance of starting material by LC-MS.
-
Once complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.
-
Re-dissolve the oily residue in DCM or ethyl acetate.
-
Wash the organic solution with saturated NaHCO₃ solution until gas evolution (CO₂) ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base of 4-amino-N-[2-(dimethylamino)ethyl]benzamide. Purify as needed via column chromatography.
Data Summary: Comparison of Coupling Reagents
The choice of coupling reagent is a critical parameter that affects reaction time, yield, and cost. While EDC/HOBt is a robust and economical choice, other reagents like HATU can offer faster reaction times and higher yields, especially for challenging substrates.
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Time (h) | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA | DMF / DCM | 12 - 18 | 80 - 90 | Cost-effective and reliable. Water-soluble urea byproduct simplifies workup.[3] |
| HATU | None | DIPEA | DMF | 1 - 4 | >90 | Highly efficient and fast. More expensive. Can be beneficial for difficult couplings.[3][9] |
References
- Stearns, F. M., et al. (1981). Determination of Procainamide and N-Acetylprocainamide by “High-Performance” Liquid Chromatography. Clinical Chemistry, 27(12), 2064–2067.
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 16, 2026, from [Link]
- Rocco, R. M., et al. (1977). Analysis for Procainamide and N-acetyl Procainamide in Plasma or Serum by High-Performance Liquid Chromatography. Clinical Chemistry, 23(4), 705-8.
- Raphanaud, D., et al. (1986). High performance liquid chromatography of procainamide and N-acetylprocainamide in human blood plasma. Therapeutic Drug Monitoring, 8(3), 365-7.
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. Retrieved January 16, 2026, from [Link]
- US Patent US20080039656A1. (2008). Synthesis and Application of Procainamide Analogs for Use in an Immunoassay. Google Patents.
- Ramazani, A., et al. (2012). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 124(6), 2269-2273.
-
Supporting Information for Polymer Chemistry. (2010). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
- A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. (2023). Journal of the American Chemical Society.
- Gadhave, A. B., & Roy, K. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(27), 1783-1787.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 16, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. Retrieved January 16, 2026, from [Link]
-
Carbodiimide. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Stability of 4-amino-N-[2-(dimethylamino)ethyl]benzamide (Procainamide) in Solution
Welcome to the technical support resource for 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a compound widely known in the pharmaceutical field as Procainamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its solution stability. Here, we address common challenges and questions encountered during experimental workflows, providing not just solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs) on Solution Stability
Q1: My solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide has turned yellow. Is it still usable?
A yellowish discoloration is a common observation and is often indicative of degradation, particularly due to light exposure or oxidation. Exposure to UV light is a primary cause for the solution to darken in color over time[1]. While a slight yellowing may not significantly alter the concentration, a darker amber color suggests considerable degradation, and the solution should not be used for quantitative experiments[2]. The color change is often associated with the oxidation of the p-aminobenzoic acid moiety, a potential degradation product[2].
Recommendation: To prevent discoloration, always prepare solutions fresh and protect them from light by using amber vials or by wrapping the container in aluminum foil. If you observe a significant color change, it is best to discard the solution and prepare a new one to ensure the integrity of your results.
Q2: I am observing unexpected peaks in my HPLC analysis of a stored solution. What could they be?
The appearance of new, typically faster-eluting peaks in your chromatogram is a strong indicator of degradation[1]. 4-amino-N-[2-(dimethylamino)ethyl]benzamide can degrade through several pathways, especially under stress conditions:
-
Hydrolysis: The amide bond can be hydrolyzed, particularly under acidic or alkaline conditions, to yield 4-aminobenzoic acid and N,N-dimethylethane-1,2-diamine. Acid-catalyzed hydrolysis follows first-order kinetics[3].
-
Oxidation: The primary aromatic amine group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives[4]. This is often accelerated by exposure to air (oxygen) and light.
-
Photodegradation: Exposure to UV light is a major cause of degradation, leading to a complex mixture of degradants[1].
Recommendation: To identify the degradation products, a forced degradation study is recommended. By intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat), you can generate the potential degradation products and determine their retention times, aiding in the interpretation of your stability studies.
Q3: What are the optimal pH and solvent conditions for preparing and storing solutions?
The stability of 4-amino-N-[2-(dimethylamino)ethyl]benzamide is highly dependent on the pH and composition of the solvent.
-
pH: The compound is most stable in a neutral to slightly acidic pH range. Both strong acidic and alkaline conditions accelerate degradation[1]. For instance, in one study, the concentration decreased to 85.4% in acidic and 75.6% in alkaline conditions after 382 hours[1]. If working with dextrose solutions, be aware that maximum complexation occurs at a pH of 3 to 5.2[2]. Adjusting the pH outside this range (e.g., to 7.5 or below 1.4) can minimize this interaction[2][5].
-
Solvent: When preparing solutions for intravenous administration or in-vitro studies, the choice of solvent is critical.
-
Dextrose 5% in Water (D5W): This is a common diluent, but be aware that 4-amino-N-[2-(dimethylamino)ethyl]benzamide can form glucosylamine compounds with dextrose[2]. This reaction is reversible but can lead to a significant decrease in the concentration of the parent compound, with up to 30% loss in 24 hours at room temperature[2].
-
0.9% Sodium Chloride (Normal Saline): This is generally a better choice for maintaining stability, as it does not react with the compound. Studies have shown high stability in normal saline for extended periods[6].
-
Recommendation: For optimal stability, prepare solutions in 0.9% sodium chloride. If D5W must be used, prepare the solution immediately before use and consider adjusting the pH to around 7.5 to minimize complexation[5].
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound concentration in D5W | Formation of glucosylamine adducts with dextrose. | Switch to 0.9% Sodium Chloride as the diluent. If D5W is necessary, use the solution immediately after preparation or adjust the pH to ~7.5.[5] |
| Solution turns dark yellow or brown upon storage | Photodegradation and/or oxidation. | Store solutions protected from light (amber vials/foil wrap). Prepare fresh solutions for each experiment. Purge vials with nitrogen to minimize oxidation[2]. |
| Inconsistent results between experimental runs | Solution instability; degradation occurring during the experiment. | Ensure consistent and appropriate storage conditions for all stock and working solutions. Prepare fresh dilutions from a stable stock solution for each experiment. |
| Precipitation observed in refrigerated solutions | Poor solubility at lower temperatures, especially at high concentrations. | Confirm the solubility of your specific salt form at the storage temperature. You may need to prepare more dilute stock solutions or store at a controlled room temperature if stability allows. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in a suitable solvent (e.g., methanol or water).
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place 2 mL of the stock solution in a clear vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 2 mL of the stock solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter[7]. A control sample should be wrapped in aluminum foil and placed alongside.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
Instrument: HPLC with UV detector Column: C18, 4.6 x 150 mm, 5 µm (or equivalent) Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 80:20 v/v). This may need to be optimized based on the results of the forced degradation study. Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 20 µL Temperature: 25°C
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column for at least 30 minutes.
-
Inject a standard solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide to determine its retention time.
-
Inject the prepared samples from your stability study.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Visualizing Degradation & Workflows
Potential Degradation Pathways
The primary degradation routes for 4-amino-N-[2-(dimethylamino)ethyl]benzamide are hydrolysis and oxidation.
Caption: Major degradation pathways for 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Experimental Workflow for Stability Assessment
A logical workflow is crucial for a successful stability study.
Caption: A typical workflow for assessing solution stability.
References
- Donnelly, R. F. (2017). Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags. International Journal of Pharmaceutical Compounding, 21(6), 508-513.
-
Weiyel. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]benzamide. Retrieved from [Link]
-
Al-Ghamdi, A. F., Al-Omar, M. A., & El-Sayed, Y. M. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. [Link]
-
Al-Ghamdi, A. F., Al-Omar, M. A., & El-Sayed, Y. M. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. ResearchGate. [Link]
- Donnelly, R. F. (2017). Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags. International Journal of Pharmaceutical Compounding.
- American Society of Health-System Pharmacists. (n.d.). Procainamide Hydrochloride.
-
National Center for Biotechnology Information. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. PubChem. Retrieved from [Link]
- Roberts, G. W., Miller, W. A., & Coar, E. N. (1987). Stability of procainamide hydrochloride in neutralized 5% dextrose injection. American journal of hospital pharmacy, 44(11), 2371–2374.
- Kirschenbaum, H. L., Lesko, L. J., Mendes, R. W., & Sesin, G. P. (1979). Stability of Procainamide in 0.9% Sodium Chloride or Dextrose 5% in Water. American Journal of Hospital Pharmacy, 36(11), 1464–1465.
-
Wikipedia. (n.d.). Procainamide. Retrieved from [Link]
- Oxford Lab Fine Chem LLP. (n.d.).
- Marcus, A. D., & Baron, S. (1959). A Kinetic Study of the Acid-Catalyzed Hydrolysis of Procainamide.
- SciSpace. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
- ResearchGate. (2016). A rising temperature kinetic model to describe complex reaction kinetics of a drug: Procainamide hydrochloride.
- Fisher Scientific. (2023).
- Singh, S., Gelband, H., Mehta, A. V., Kessler, K., Tamer, D., & Garcia, O. L. (1982). Procainamide Elimination Kinetics in Pediatric Patients. Clinical Pharmacology & Therapeutics, 32(5), 607-611.
- du Souich, P., & Erill, S. (1978). Metabolism of procainamide in patients with chronic heart failure, chronic respiratory failure and chronic renal failure. European Journal of Clinical Pharmacology, 14(1), 21-27.
- Dr.Oracle. (2025). How is procainamide (procainamide hydrochloride) mixed?
- ProACLS. (2017). Procainamide (ACLS Pharmacology). [YouTube video].
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Nanda, K. K., Ginnetti, A., & Wuelfing, W. P. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
- MDPI. (n.d.). N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide.
Sources
- 1. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stability of procainamide hydrochloride in neutralized 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing 4-amino-N-[2-(dimethylamino)ethyl]benzamide Concentrations for In Vitro Assays
Welcome to the Technical Support Center for 4-amino-N-[2-(dimethylamino)ethyl]benzamide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting support for optimizing the concentration of this compound in various in vitro assays. Here, you will find a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to ensure the success and reproducibility of your experiments.
I. Compound Overview and Key Considerations
4-amino-N-[2-(dimethylamino)ethyl]benzamide is a versatile chemical compound with the molecular formula C₁₁H₁₇N₃O.[1] It has garnered significant interest in biomedical research for its potential antimicrobial and anticancer properties.[1] The presence of both an amino group and a dimethylaminoethyl group imparts unique chemical and biological activities to this molecule.[1]
Before initiating any in vitro assay, it is crucial to understand the physicochemical properties of this compound to ensure accurate and reproducible results.
Key Properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide:
| Property | Value | Source |
| Molecular Weight | 207.27 g/mol | [1][2] |
| Solubility | Soluble in water | [1] |
| CAS Number | 188758-93-2 | [1][2] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with 4-amino-N-[2-(dimethylamino)ethyl]benzamide in in vitro settings.
Q1: What is the recommended starting concentration range for a new experiment?
A1: For a novel compound like 4-amino-N-[2-(dimethylamino)ethyl]benzamide with limited published data for your specific assay, a broad dose-response study is the recommended first step.
-
Initial Broad Range Finding: Begin with a wide range of concentrations, spanning several orders of magnitude (e.g., from 10 nM to 1 mM). This initial screen will help identify a narrower, more effective concentration range for your specific cell line or microbial strain.
-
Literature Review: While specific data for this compound is emerging, reviewing literature on similar benzamide derivatives in your field of study can provide a valuable starting point for concentration selection.
-
Solubility Testing: It is critical to determine the maximum soluble concentration of the compound in your specific cell culture medium or assay buffer. Precipitation of the compound at higher concentrations is a common source of experimental variability and inaccurate results.
Q2: How should I prepare the stock solution?
A2: Given its solubility in water, a stock solution can be prepared in sterile deionized water or phosphate-buffered saline (PBS). However, for many organic compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.
-
DMSO Stock Preparation: If using DMSO, prepare a high-concentration stock solution (e.g., 10 mM or higher, depending on solubility).
-
Serial Dilutions: Perform serial dilutions of the stock solution in your complete cell culture medium or assay buffer to achieve the desired final concentrations.
-
Final DMSO Concentration: Crucially, ensure the final concentration of DMSO in your assay does not exceed a level that could cause solvent-induced toxicity or affect cellular functions. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. Always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) in your experimental setup.
Q3: What are the known biological activities of this compound that I should be aware of?
A3: Research has highlighted two primary areas of biological activity for 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its derivatives:
-
Antimicrobial Activity: Studies have shown that this compound exhibits inhibitory effects against various bacterial and fungal strains.[1] It has demonstrated notable activity against Gram-positive bacteria.[1]
-
Anticancer Properties: In vitro assays have indicated that this compound can lead to a significant reduction in the viability of several cancer cell lines, suggesting its potential as a chemotherapeutic agent.[1] The proposed mechanism for some related benzamide compounds involves the inhibition of crucial cellular pathways associated with cancer cell proliferation.
Q4: I am observing high variability in my results between experiments. What could be the cause?
A4: High variability is a common challenge in in vitro assays and can stem from several factors:
-
Compound Solubility and Stability: Ensure your compound is fully dissolved and stable in your assay medium throughout the experiment. Precipitated compound will lead to inconsistent effective concentrations.
-
Cell Health and Seeding Density: Use cells that are in the logarithmic growth phase and have high viability. Ensure consistent cell seeding density across all wells and plates.
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Plate Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile PBS or media.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO₂ levels in your incubator.
III. Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during your experiments.
Troubleshooting Workflow for Inconsistent Dose-Response Curves
Caption: Troubleshooting workflow for inconsistent dose-response curves.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| No biological effect observed | - Concentration too low.- Compound degraded.- Cell line is resistant. | - Perform a wider dose-response, extending to higher concentrations (e.g., up to 100 µM), while monitoring for solubility.- Verify the storage conditions and age of the compound stock.- Test on a different, potentially more sensitive, cell line. |
| High background signal in assay | - Contamination of reagents or cell culture.- Compound interferes with the assay readout (e.g., autofluorescence). | - Use fresh, sterile reagents and practice aseptic technique.- Run a control with the compound in cell-free media to check for direct interference with the assay reagents. |
| IC₅₀ or MIC values differ significantly from expected ranges for similar compounds | - Different cell line or bacterial strain used.- Variations in experimental conditions (e.g., incubation time, cell density).- Compound purity or batch is different. | - Ensure you are using the same cell line/strain and passage number as the reference study.- Standardize your protocol to match the published method as closely as possible.- Verify the purity and source of your compound. |
IV. Experimental Protocols
The following are detailed protocols for common in vitro assays that can be adapted for use with 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Protocol 1: Determining Cytotoxicity using the MTT Assay
This protocol provides a framework for assessing the cytotoxic effects of the compound on a chosen cancer cell line.
Materials:
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in sterile water or DMSO.
-
Perform serial dilutions in complete culture medium to prepare a range of working concentrations (e.g., 1 µM to 1 mM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include vehicle control (medium with the same final concentration of solvent) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is for assessing the antimicrobial activity of the compound against a specific bacterial strain.
Materials:
-
4-amino-N-[2-(dimethylamino)ethyl]benzamide
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh overnight culture, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Compound Dilution:
-
Prepare a stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in sterile water.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 35-37°C for 16-24 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Anticipated Antimicrobial Activity:
Based on available data for a similar compound, the following MIC values can be used as a reference for initial concentration range selection.[1]
| Microorganism | Reported MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Bacillus subtilis | 32 |
| Escherichia coli | 1024 |
| Pseudomonas aeruginosa | 1024 |
| Candida albicans | 64 |
V. Mechanistic Insights and Experimental Design
Understanding the potential mechanism of action of 4-amino-N-[2-(dimethylamino)ethyl]benzamide can aid in designing more targeted and informative experiments.
Caption: Potential signaling pathways affected by the compound.
For researchers investigating its anticancer properties, it is plausible that this compound interacts with specific molecular targets like enzymes or receptors, thereby modulating signal transduction, metabolic regulation, and gene expression.[1] For those studying its antimicrobial effects, the mechanism may involve the inhibition of key bacterial enzymes or disruption of cell wall synthesis.[1]
When designing your experiments, consider including assays that can probe these potential mechanisms. For example, in cancer research, you could perform cell cycle analysis or apoptosis assays (e.g., Annexin V staining) in conjunction with your viability assays. In microbiology, you could investigate effects on bacterial morphology or membrane integrity.
VI. References
-
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - NIH. (URL: [Link])
-
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - ResearchGate. (URL: [Link])
-
4-amino-N-(2-(dimethylamino)ethyl)benzamide - PubChem. (URL: [Link])
-
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. (URL: [Link])
-
Mechanism of cytotoxicity of N-[2-(dimethylamino)ethyl] acridine-4-carboxamide and of its 7-chloro derivative: the roles of topoisomerases I and II - PubMed. (URL: [Link])
-
Molecules - 4-Amino-N-[2-(diethylamino)ethyl]benzamide - SupraBank. (URL: [Link])
-
4-amino-N-[2-(diethylamino)ethyl]benzamide;(2R) - PubChem - NIH. (URL: [Link])
-
Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 - MDPI. (URL: [Link])
-
4-amino-n-[2-(dimethylamino)ethyl]benzamide hydrochloride (C11H17N3O) - PubChemLite. (URL: [Link])
-
N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide | Chemsrc. (URL: [Link])
Sources
"common pitfalls in experiments with 4-amino-N-[2-(dimethylamino)ethyl]benzamide"
Welcome to the technical support center for 4-amino-N-[2-(dimethylamino)ethyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimentation with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
Introduction to 4-amino-N-[2-(dimethylamino)ethyl]benzamide
4-amino-N-[2-(dimethylamino)ethyl]benzamide is a versatile benzamide derivative with a molecular formula of C₁₁H₁₇N₃O.[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds, with demonstrated potential in antimicrobial and anticancer research.[2] Its structure, featuring a primary amino group and a dimethylaminoethyl side chain, contributes to its biological activity and chemical reactivity. However, like many small molecules, its physicochemical properties can present challenges in experimental settings. This guide will address these common pitfalls and provide practical solutions.
Physicochemical Properties
A clear understanding of the compound's properties is the foundation of successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃O | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| CAS Number | 188758-93-2 | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in water | [4] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [3] |
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Inconsistent or non-reproducible results in biological assays.
Q: My assay results with 4-amino-N-[2-(dimethylamino)ethyl]benzamide are highly variable between experiments. What are the likely causes and how can I troubleshoot this?
A: Inconsistent results are a frequent challenge and often stem from issues with compound handling and solution properties. The primary culprits are poor solubility in aqueous buffers and compound aggregation.
Underlying Causes:
-
Poor Aqueous Solubility: While noted as water-soluble, the solubility can be limited in complex biological media or at higher concentrations, leading to precipitation.
-
Compound Aggregation: At concentrations above its critical aggregation concentration, the compound can form aggregates. These aggregates can lead to non-specific inhibition or activity, resulting in steep, non-sigmoidal dose-response curves and high variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Step-by-Step Troubleshooting Protocol:
-
Verify Compound Purity and Identity:
-
Ensure the purity of your compound stock using methods like HPLC-MS. Impurities can lead to off-target effects and variability.
-
Confirm the identity via techniques such as ¹H-NMR or mass spectrometry.
-
-
Assess and Optimize Solubility:
-
Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the compound is fully dissolved.
-
Working Dilutions: When preparing working solutions in aqueous buffers, dilute the DMSO stock directly into the final assay medium. Avoid making intermediate dilutions in aqueous solutions where the compound might precipitate. Keep the final DMSO concentration low (ideally ≤ 0.5%) to prevent solvent-induced artifacts.
-
Visual Inspection: Visually inspect your solutions for any signs of precipitation, both in the stock and final assay wells.
-
-
Test for Compound Aggregation:
-
Detergent Test: Perform your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant rightward shift in the IC₅₀ value in the presence of the detergent strongly suggests that aggregation was contributing to the observed activity.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly detect the presence of aggregates in your compound solutions.
-
-
Control for Assay-Specific Variables:
-
Ensure consistent incubation times, temperatures, and cell passage numbers between experiments.
-
Regularly calibrate pipettes to ensure accurate liquid handling.
-
Problem 2: The compound is active in a biochemical assay but inactive in a cell-based assay.
Q: I've observed potent activity of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in an isolated enzyme assay, but it shows no effect in my cell-based model. What could be the reason?
A: This is a common issue in drug discovery and often points to a disconnect between the simplified biochemical environment and the complexity of a living cell. The most likely reasons are poor cell permeability or compound instability in the cell culture medium.
Underlying Causes:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Stability: The compound may be unstable in the complex environment of the cell culture medium (containing salts, amino acids, and proteins) and degrade before it can exert its effect.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of cellular activity.
Step-by-Step Troubleshooting Protocol:
-
Assess Cell Permeability:
-
PAMPA Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to get a preliminary indication of the compound's passive diffusion across a lipid membrane.
-
Cellular Uptake Studies: If possible, use analytical techniques like LC-MS/MS to quantify the intracellular concentration of the compound after incubation with your cells.
-
-
Evaluate Compound Stability:
-
Incubate the compound in your complete cell culture medium at 37°C for the duration of your assay.
-
At various time points, take aliquots of the medium and analyze the concentration of the parent compound using HPLC. A significant decrease in concentration over time indicates instability.
-
-
Investigate Efflux Pump Involvement:
-
Perform your cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). If the compound's activity is restored in the presence of an inhibitor, it suggests that efflux is a contributing factor.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store 4-amino-N-[2-(dimethylamino)ethyl]benzamide?
A1: The compound should be stored as a solid in a cool, dry, and well-ventilated place, with the container tightly sealed.[3] For long-term storage, keeping it at -20°C is recommended. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh working dilutions for each experiment.
Q2: Could my 4-amino-N-[2-(dimethylamino)ethyl]benzamide be a Pan-Assay Interference Compound (PAIN)?
A2: While not all benzamides are PAINs, some derivatives can contain substructures that are known to cause non-specific activity in various assays. If you observe activity across multiple, unrelated assays, it is prudent to consider the possibility of PAIN-like behavior. You can use online tools to check your compound's structure against known PAIN filters.
Q3: How can I check for and mitigate assay interference?
A3: Assay interference can arise from the compound's intrinsic properties, such as fluorescence or reactivity with assay components.
-
Control Experiments: Run control experiments with your compound in the absence of the biological target to see if it directly affects the assay readout (e.g., absorbance, fluorescence).
-
Counter-screens: Test your compound in a different assay format that measures the same biological endpoint but uses a different detection method.
Q4: Are there any known off-target effects for benzamide derivatives?
A4: The benzamide scaffold is present in many biologically active molecules and can interact with a variety of targets.[5] It is always important to consider the possibility of off-target effects. If you observe an unexpected phenotype in your experiments, consider performing a broader profiling of your compound against a panel of common off-targets.
References
-
MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. 2023. Available from: [Link]
-
PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Available from: [Link]
-
ACS Publications. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available from: [Link]
-
Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS. 2016. Available from: [Link]
-
PubMed. Promiscuity and the conformational rearrangement of drug-like molecules: insight from the protein data bank. ChemMedChem. 2015. Available from: [Link]
Sources
Technical Support Center: Purification of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
Welcome to the Technical Support Center for the purification of 4-amino-N-[2-(dimethylamino)ethyl]benzamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our focus is on providing practical, field-proven insights to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, providing potential causes and actionable solutions.
Issue 1: Low Purity After Initial Synthesis - Presence of Acidic Impurities
Symptom: Your crude product shows a broad melting point and spectroscopic analysis (e.g., NMR, IR) indicates the presence of unreacted 4-aminobenzoic acid.
Likely Cause: Incomplete reaction during the amidation step is a common reason for the presence of the starting carboxylic acid in the final product.[1]
Troubleshooting Steps:
-
Confirmation: A simple solubility test can confirm the presence of 4-aminobenzoic acid. The starting material is soluble in an aqueous sodium bicarbonate solution, while the desired benzamide product is not.[1]
-
Purification via Acid-Base Extraction: This is a highly effective method for removing acidic impurities from a basic product.[2][3]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The 4-aminobenzoic acid will react to form its sodium salt, which is soluble in the aqueous layer.[1]
-
Separate the aqueous layer. Repeat the wash if necessary (monitor with TLC).
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and evaporate the solvent to obtain the purified product.
-
-
Issue 2: Tailing or Poor Separation During Column Chromatography
Symptom: During silica gel column chromatography, the desired product spot on the TLC plate shows significant tailing, or the column fails to provide a clean separation from impurities.
Likely Cause: The basic nature of the amino groups in 4-amino-N-[2-(dimethylamino)ethyl]benzamide leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can cause tailing, irreversible adsorption, and poor separation.[4][5]
Troubleshooting Steps:
-
Option A: Mobile Phase Modification
-
Add a small amount of a competing base to the mobile phase to neutralize the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[6]
-
Recommended Solvent Systems to Screen (with 0.1-1% TEA):
-
Dichloromethane/Methanol
-
Ethyl Acetate/Hexanes/Methanol
-
Chloroform/Methanol
-
-
-
Option B: Use of Alternative Stationary Phases
-
Amine-functionalized silica: This is often the most effective solution as it minimizes the acid-base interactions that cause tailing.[5]
-
Basic alumina: Can be a suitable alternative to silica gel for the purification of basic compounds.
-
-
Option C: Reversed-Phase Chromatography
Issue 3: Product Oils Out or Fails to Crystallize During Recrystallization
Symptom: When attempting recrystallization, the product forms an oil instead of solid crystals, or it remains in solution even after cooling.
Likely Cause:
-
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that particular solvent, or when significant impurities are present.[8]
-
Failure to Crystallize: The solution may be too dilute (undersaturated), or nucleation is inhibited.[8]
Troubleshooting Steps:
-
If Oiling Occurs:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Consider using a different solvent system.
-
-
If No Crystals Form:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[8]
-
Seeding: If available, add a single, pure crystal of the product to the solution.
-
Increase Concentration: Slowly evaporate some of the solvent to achieve supersaturation.
-
Add an Anti-Solvent: If the compound is dissolved in a good solvent, slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes slightly cloudy, then heat until it is clear again and allow to cool slowly.[8]
-
| Solvent System Screening for Recrystallization |
| Solvent/Solvent Mixture |
| Ethanol/Water |
| Ethyl Acetate/Hexanes |
| Acetone/Hexanes |
| Isopropanol |
Table 1: Suggested solvent systems for screening the recrystallization of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 4-amino-N-[2-(dimethylamino)ethyl]benzamide?
A1: Besides unreacted starting materials (4-aminobenzoic acid and N,N-dimethylethylenediamine), a common byproduct in benzamide synthesis is the over-acylated product, where the aromatic amine of one molecule of the product has reacted with another molecule of an activated 4-aminobenzoic acid derivative.[9] Careful control of stoichiometry and reaction conditions can minimize this.[1]
Q2: How can I remove unreacted N,N-dimethylethylenediamine?
A2: N,N-dimethylethylenediamine is a basic and relatively volatile compound. It can often be removed by washing the organic solution of your product with water or a dilute acid solution (e.g., 1M HCl). However, be cautious with acidic washes as your desired product is also basic and may partition into the aqueous layer. A better approach might be to wash with water and then purify by column chromatography.
Q3: My purified product is colored, but I expect it to be a white solid. What could be the cause?
A3: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[10] To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating. If your product is already colored, you can try treating a solution of the crude product with a small amount of activated charcoal before filtration and subsequent purification.[11] Use charcoal sparingly, as it can also adsorb your desired product.
Q4: What is the best way to store the purified 4-amino-N-[2-(dimethylamino)ethyl]benzamide?
A4: Due to its potential for oxidation, the purified compound should be stored in a tightly sealed container, protected from light and air. Storing it in a desiccator under an inert atmosphere at a low temperature is ideal for long-term stability.
Visualizing Purification Workflows
Decision Tree for Purification Strategy
A decision-making workflow for selecting the appropriate purification method.
Acid-Base Extraction Workflow
A step-by-step workflow for removing acidic impurities via acid-base extraction.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purification of primary amines. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. rsc.org [rsc.org]
- 7. teledyneisco.com [teledyneisco.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"reducing cytotoxicity of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in cell lines"
Welcome to the technical support guide for 4-amino-N-[2-(dimethylamino)ethyl]benzamide. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate unexpected cytotoxicity observed during in-vitro cell line experiments. We will delve into the probable causes of cytotoxicity and provide actionable strategies and detailed protocols to optimize your experimental outcomes.
Introduction: Understanding the Compound's Profile
4-amino-N-[2-(dimethylamino)ethyl]benzamide is a benzamide derivative. While specific data on this exact molecule is limited, its structure is highly analogous to the well-characterized antiarrhythmic drug Procainamide, which features a diethylamino group instead of a dimethylamino group. This structural similarity allows us to infer a likely mechanism of cytotoxicity, which is crucial for effective troubleshooting.
The primary concern with aromatic amine-containing compounds like this is their potential for metabolic activation into reactive, cytotoxic species within the cellular environment[1][2]. This guide is structured to help you navigate this challenge.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We're observing unexpectedly high and rapid cytotoxicity even at low micromolar concentrations. What is the likely cause?
Answer: The most probable cause is not the parent compound itself, but its metabolic byproducts. The 4-amino group on the benzamide ring is susceptible to oxidation by cellular enzymes, such as peroxidases (e.g., myeloperoxidase) and cytochrome P450s[1][2].
This process, known as metabolic activation, can convert the relatively benign parent compound into highly reactive intermediates. For the closely related compound Procainamide, this involves oxidation to a hydroxylamine derivative (procainamide hydroxylamine) and a nitroso derivative[1][3]. These metabolites are significantly more toxic than the parent drug and can induce cell death through mechanisms including:
-
Induction of Massive Oxidative Stress: The hydroxylamine metabolite can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular components[3].
-
DNA Damage: These reactive metabolites can cause significant DNA strand breaks, leading to apoptosis[3].
-
Protein Binding: Reactive intermediates can covalently bind to essential cellular macromolecules, disrupting their function[2].
This metabolic conversion explains why you might see potent cytotoxicity that seems disproportionate to the expected activity of the parent compound.
Caption: Experimental workflow for troubleshooting compound cytotoxicity.
Data Summary Table
Use the following table to systematically record and compare your cytotoxicity data across different conditions. This will help in identifying trends and making informed decisions.
| Compound/Condition | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| 4-amino-N-[...]benzamide | e.g., A549 | MTS | 48 | Enter Data | Baseline toxicity |
| 4-amino-N-[...]benzamide + 5 mM NAC | e.g., A549 | MTS | 48 | Enter Data | Test for antioxidant rescue |
| 4-amino-N-[...]benzamide | e.g., Jurkat | MTS | 48 | Enter Data | Test in low-metabolism cell line |
| Positive Control (e.g., Doxorubicin) | e.g., A549 | MTS | 48 | Enter Data | Assay positive control |
References
-
Procainamide - Wikipedia. Wikipedia. [Link]
-
Uetrecht, J. P., Zahid, N., & Rubin, R. L. (1987). Cytotoxicity of Oxidative Metabolites of Procainamide. Journal of Pharmacology and Experimental Therapeutics, 242(3), 833–841. [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 6(32), 32357–32367. (2015). [Link]
-
Ormstad, K., & Moldéus, P. (1985). The role of metabolic activation in drug toxicity. Chemioterapia, 4(5), 343–348. [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Probe Reports from the NIH Molecular Libraries Program. (2010). [Link]
Sources
Technical Support Center: A Troubleshooting Guide for 4-amino-N-[2-(dimethylamino)ethyl]benzamide Experiments
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with 4-amino-N-[2-(dimethylamino)ethyl]benzamide. This guide is designed to provide in-depth, field-proven insights into the synthesis, purification, and handling of this versatile molecule. Drawing upon established chemical principles and practical laboratory experience, this resource aims to be your first point of reference for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-amino-N-[2-(dimethylamino)ethyl]benzamide?
A1: There are two principal and reliable methods for the synthesis of this compound. The first is a direct amide coupling of 4-aminobenzoic acid with N,N-dimethylethylenediamine, typically facilitated by a coupling agent. The second, more traditional approach, involves the conversion of 4-aminobenzoic acid to its more reactive acyl chloride derivative, followed by reaction with N,N-dimethylethylenediamine. The choice between these routes often depends on the scale of the synthesis, the availability of reagents, and the desired purity of the final product.
Q2: I am observing a low yield in my direct amide coupling reaction. What are the likely causes?
A2: Low yields in amide coupling reactions can stem from several factors. Incomplete activation of the carboxylic acid is a common culprit. Ensure your coupling reagents, such as HATU or EDC/HOBt, are fresh and anhydrous. The presence of moisture can hydrolyze the activated intermediate, leading to the regeneration of the starting carboxylic acid. Additionally, the basicity of the reaction medium is crucial; an inappropriate base or an insufficient amount can lead to poor nucleophilicity of the amine and incomplete reaction. For a more detailed breakdown of potential issues, please refer to the "Troubleshooting Synthesis" section.
Q3: My purified product is an off-white or yellowish solid, not the expected white crystalline material. Why is this?
A3: Aromatic amines, such as the 4-amino group in your target molecule, are susceptible to oxidation, which can lead to the formation of colored impurities.[1] This can be exacerbated by exposure to air and light over extended periods. It is also possible that residual impurities from the reaction or solvents are causing the discoloration. Proper storage under an inert atmosphere and in the dark is crucial. For purification strategies to address colored impurities, see the "Purification Protocols" section.
Q4: How should I store 4-amino-N-[2-(dimethylamino)ethyl]benzamide to ensure its long-term stability?
A4: To maintain the integrity of the compound, it should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. It is also advisable to store it in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Following these storage conditions will minimize degradation due to oxidation and hydrolysis.[2][3][4]
Troubleshooting Synthesis: A Deeper Dive
The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, while seemingly straightforward, presents several potential pitfalls. This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Low Yield or Incomplete Reaction in Direct Amide Coupling
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Ineffective Carboxylic Acid Activation | The coupling reagents (e.g., EDC, HATU) are moisture-sensitive and can lose their activity. The activated intermediate (e.g., O-acylisourea for EDC) can also be hydrolyzed by water. | - Use fresh, high-purity coupling reagents. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). - Use anhydrous solvents. |
| Inappropriate Reaction Conditions | The reaction temperature and time may not be optimal. The choice of base and its stoichiometry are critical for ensuring the amine is sufficiently nucleophilic. | - Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. - If the reaction is sluggish at room temperature, gentle heating (40-50 °C) may be beneficial. - Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in slight excess (1.1-1.5 equivalents). |
| Side Reaction of the Unprotected 4-Amino Group | The aromatic amine of 4-aminobenzoic acid can potentially react with the activated carboxylic acid, leading to oligomerization. | - Consider using a protecting group for the 4-amino group, such as a tert-butyloxycarbonyl (Boc) group. A protocol for this is provided below. |
| Protonation of N,N-dimethylethylenediamine | The diamine starting material has two basic centers. If the reaction conditions are too acidic, the primary amine may be protonated, rendering it non-nucleophilic. | - Ensure the presence of a sufficient amount of a suitable base to neutralize any acidic species and maintain the primary amine in its free base form. |
Issue 2: Formation of Significant Byproducts
Potential Byproducts & Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation and Removal |
| N-acylurea | When using carbodiimide coupling reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[5][6] | - Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to trap the O-acylisourea as a more stable active ester. - This byproduct is often removed during aqueous workup or column chromatography. |
| Diacylated Product | The secondary amide product can be acylated again by another molecule of activated 4-aminobenzoic acid. | - Use a stoichiometric amount of the activated carboxylic acid or add it slowly to the solution of the amine. |
| Guanidinium Byproduct | With uronium-based coupling reagents like HATU, the reagent can react with the amine starting material to form a guanidinium byproduct. | - Pre-activate the carboxylic acid with the coupling reagent before adding the amine. |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide via Direct Amide Coupling (HATU)
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: To this solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Slowly add N,N-dimethylethylenediamine (1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis with a Boc-Protected Amino Group
Step 2a: Boc-Protection of 4-aminobenzoic acid [7][8]
-
Dissolve 4-aminobenzoic acid (1.0 eq) in a mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-4-aminobenzoic acid.
Step 2b: Amide Coupling and Deprotection
-
Follow the amide coupling procedure in Protocol 1, using Boc-4-aminobenzoic acid as the starting material.
-
After purification of the Boc-protected product, dissolve it in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).
-
Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate to obtain the final product.
Purification Protocols
The basic nature of the dimethylamino group in the target molecule can lead to tailing on standard silica gel chromatography.
Recrystallization
-
Solvent System: A mixture of ethanol and water or ethyl acetate and hexanes can be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot, more polar solvent (e.g., ethanol or ethyl acetate). Slowly add the less polar solvent (e.g., water or hexanes) until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point. To minimize peak tailing, a small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradually increasing gradient of the more polar solvent.
-
Collect fractions and monitor by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analytical Characterization
Based on data for the closely related 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide), the following spectral characteristics can be expected:[9][10]
-
¹H NMR: Aromatic protons will appear in the range of δ 6.5-7.8 ppm. The methylene protons of the ethylenediamine chain will appear as multiplets, and the methyl groups of the dimethylamino moiety will be a singlet. The amide N-H proton will likely appear as a broad signal.
-
¹³C NMR: The carbonyl carbon of the amide will resonate around δ 167 ppm. Aromatic carbons will be in the region of δ 112-150 ppm. The aliphatic carbons of the side chain will appear at higher field.
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the amide will be observed around 1630-1650 cm⁻¹. N-H stretching vibrations for the primary amine and the amide will appear in the region of 3200-3500 cm⁻¹.
-
Mass Spectrometry (ESI-MS): A prominent peak for the protonated molecule [M+H]⁺ is expected.
Visualizing the Workflow
Synthesis Workflow
Caption: Synthetic routes to 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Troubleshooting Logic
Caption: A logical approach to troubleshooting synthesis and purification issues.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Mostafa, G. A. E., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. [Link]
- Mostafa, G. A. E., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
-
PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Retrieved from [Link]
- Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
- BenchChem. (2025). Long-term storage and stability assessment of 4-Aminobenzonitrile.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- ResearchGate. (2025).
- European Medicines Agency. (2003). Q1A(R2) Stability testing of new drug substances and products.
-
Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. r/Chempros.
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
- European Medicines Agency. (2023, July 13).
-
PubMed. (1999). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]
- Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (n.d.).
- World Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.
Sources
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. www3.paho.org [www3.paho.org]
- 5. bachem.com [bachem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-amino-N-[2-(dimethylamino)ethyl]benzamide
Welcome to the technical support center for 4-amino-N-[2-(dimethylamino)ethyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and troubleshooting advice to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-amino-N-[2-(dimethylamino)ethyl]benzamide?
Proper storage is crucial to maintain the integrity of the compound. It is recommended to store 4-amino-N-[2-(dimethylamino)ethyl]benzamide in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed to prevent moisture absorption and potential degradation. For long-term storage, consider refrigeration in a desiccated environment.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
As a standard laboratory practice, appropriate PPE should always be worn. This includes safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] If there is a risk of generating dust or aerosols, use of a fume hood and respiratory protection is advised.[1]
Q3: How do I prepare a stock solution of 4-amino-N-[2-(dimethylamino)ethyl]benzamide?
The solubility of 4-amino-N-[2-(dimethylamino)ethyl]benzamide is a key consideration for preparing stock solutions. While it is soluble in water, for biological assays, it is common to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM) before making further dilutions in aqueous media.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
The compound does not fully dissolve, leaving a suspension or precipitate.
-
Inconsistent results in biological assays.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low intrinsic aqueous solubility | The benzamide structure can contribute to limited solubility in neutral aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent such as DMSO (e.g., 10 mM).[2] Serially dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological assays.[2] |
| pH-dependent solubility | The amino groups in the molecule can be protonated at acidic pH, which may affect solubility. | Investigate the solubility at different pH values. For some amine-containing compounds, solubility can be enhanced in slightly acidic buffers. However, be mindful of potential hydrolysis of the amide bond under strongly acidic or basic conditions. |
| Precipitation upon dilution | The compound may precipitate out of solution when a concentrated organic stock is diluted into an aqueous buffer. | To mitigate this, add the aqueous buffer to the DMSO stock solution gradually while vortexing to ensure rapid mixing. In some cases, a small amount of a non-ionic surfactant (e.g., Tween-20) can help maintain solubility, but its compatibility with your specific assay must be verified. |
Issue 2: Compound Instability and Degradation
Symptoms:
-
Loss of activity over time.
-
Appearance of unknown peaks in analytical chromatography (e.g., HPLC).
-
Discoloration of the compound or its solutions.
Potential Degradation Pathways & Mitigation Strategies:
-
Hydrolysis: The amide bond in benzamide derivatives can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[1] It is advisable to work with solutions in a neutral pH range (pH 6-8) to minimize this degradation pathway.[1]
-
Oxidation: The 4-amino group is a potential site for oxidation, which can be accelerated by exposure to air and light.[1] This can lead to the formation of colored byproducts. To prevent oxidation, prepare solutions fresh when possible, use deoxygenated solvents, and store stock solutions under an inert atmosphere (e.g., argon or nitrogen) in amber vials to protect from light.[1]
Workflow for Investigating Degradation:
Caption: Troubleshooting workflow for compound degradation.
Issue 3: Difficulties with Purification
Symptoms:
-
Persistent impurities after synthesis.
-
Low yield after purification.
-
"Oiling out" during crystallization instead of forming solid crystals.
Purification Strategies and Troubleshooting:
Recrystallization: This is a primary method for purifying solid organic compounds.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzamide derivatives, solvent systems like ethanol/water or ethyl acetate/hexane can be effective.
-
Troubleshooting "Oiling Out": This occurs when the compound comes out of solution above its melting point. To resolve this, try using a larger volume of solvent or a solvent system in which the compound is less soluble. Slow cooling is also crucial.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.
Column Chromatography: For separating mixtures of compounds.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
Protocol for a Purity Assessment by HPLC:
A robust High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
| Parameter | Typical Conditions | Purpose |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) | To elute the compound and any impurities from the column. |
| Flow Rate | 1.0 mL/min | To ensure good separation and peak shape. |
| Detection | UV at a wavelength where the compound has maximum absorbance | To quantify the compound and detect impurities. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Diagram of the Purification Workflow:
Caption: General purification workflow for the compound.
Scientific Integrity & Logic
To ensure the reliability and reproducibility of your experimental data, it is imperative to validate your handling and analytical protocols.
Self-Validating Systems:
-
Stock Solution Verification: After preparing a stock solution, its concentration should be verified, for instance, by UV-Vis spectrophotometry using a previously determined extinction coefficient.
-
Forced Degradation Studies: To understand the stability of the compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and light) to identify potential degradation products and establish the stability-indicating nature of your analytical method.[3][4]
Authoritative Grounding:
The recommendations in this guide are based on established principles of chemical handling and analysis, drawing from safety data sheets and the scientific literature on related benzamide compounds. For critical applications, it is always advisable to consult primary literature and perform your own validation experiments.
References
-
PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available from: [Link]
-
Singh, S., et al. (2013). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Journal of Pharmaceutical Analysis, 3(4), 283-288. Available from: [Link]
Sources
- 1. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
"preventing degradation of 4-amino-N-[2-(dimethylamino)ethyl]benzamide"
Technical Support Center: 4-amino-N-[2-(dimethylamino)ethyl]benzamide
A Guide to Preventing and Troubleshooting Degradation for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a compound widely known in the pharmaceutical field as Procainamide. The integrity of your experimental results hinges on the stability of this molecule. This guide provides in-depth, field-proven insights to help you identify, prevent, and troubleshoot common degradation issues. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your work.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Q1: What is 4-amino-N-[2-(dimethylamino)ethyl]benzamide, and why is its stability a critical concern?
4-amino-N-[2-(dimethylamino)ethyl]benzamide (Procainamide) is a versatile molecule used as a building block in pharmaceutical synthesis and as an active pharmaceutical ingredient (API) itself, notably as an antiarrhythmic drug.[1][2] Its structure contains three key functional groups susceptible to chemical degradation: a primary aromatic amine, an amide linkage, and a tertiary aliphatic amine.[3] Degradation compromises the compound's purity, leading to a loss of potency, the formation of potentially toxic byproducts, and unreliable data in research and development settings.
Q2: What are the primary degradation pathways for this compound?
Based on extensive stability studies, the compound is primarily susceptible to four degradation pathways: oxidation, hydrolysis (both acidic and alkaline), and photodegradation.[4][5]
Caption: Primary degradation pathways for 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Q3: My solution of the compound is turning yellow. What is happening, and is it still usable?
A color change from colorless to yellow or darker is a classic indicator of oxidation .[4] The primary aromatic amine group is highly susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent or exposure to air.[4][6] This process is often accelerated by light and room temperature storage.
Usability: The presence of color signifies that the compound has begun to degrade and impurities have formed. For quantitative studies, assays requiring high purity, or in drug development, the solution should be discarded. The concentration of the parent compound will be lower than intended, and the degradation products could interfere with your experiment.[4]
Q4: What are the ideal storage conditions for the solid compound versus solutions?
Proper storage is the most effective preventative measure.
| Form | Temperature | Atmosphere | Light Condition |
| Solid Powder | 2-8°C (Refrigerated) | Tightly sealed container | Protect from light (Amber vial) |
| Solutions | 2-8°C (Refrigerated)[4] | Headspace purged with Nitrogen/Argon[7] | Protect from light (Amber vial or wrapped in foil)[7] |
Causality: Refrigeration significantly retards the oxidation process.[4] An inert atmosphere minimizes the presence of oxygen, the primary driver for the yellowing and degradation of the aromatic amine.[7] Protecting from light prevents photodegradation, which can occur independently or in conjunction with oxidation.[4]
Q5: Which solvents should I use or avoid when preparing solutions?
The choice of solvent is critical for stability.
-
Recommended: For many applications, 0.9% Sodium Chloride (Normal Saline) is a suitable vehicle.[4]
-
Use with Caution: 5% Dextrose in Water (D5W) can react with the primary amine of the compound to form α- and β-glucosylamine adducts.[8] This reaction can lead to a significant loss of the parent compound, with up to 30% degradation reported within 24 hours at 25°C.[8] If D5W must be used, the stability is reported to be only around 8 hours.[4]
-
For Organic Chemistry: When using organic solvents, ensure they are high-purity and degassed (e.g., by sparging with nitrogen) to remove dissolved oxygen.
Part 2: Troubleshooting Guide
This guide addresses specific experimental problems with a logical, step-by-step approach to diagnosis and resolution.
Problem: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if they are degradation products?
Unexpected peaks are a common issue. This workflow helps isolate the cause.
Caption: Workflow for identifying the source of unknown chromatographic peaks.
Expert Insight: The most definitive way to confirm degradation products is through a forced degradation study (see Protocol 2). By intentionally stressing the molecule under conditions known to cause degradation (light, acid, base, oxidant), you can generate the likely degradation products and compare their retention times and mass spectra to the unknown peaks in your sample.[4][5]
Problem: My assay results are inconsistent, showing a loss of compound over time.
This indicates an ongoing stability issue within your experimental timeframe.
-
Review Your Solvent: Are you using dextrose or another potentially reactive solvent? If so, switch to an inert solvent like normal saline or a buffered solution.[8]
-
Check Storage During Experiment: Are your samples sitting on a benchtop under ambient light for extended periods?
-
Solution: Use amber autosampler vials or cover your sample rack with foil. If the experiment is long, keep the autosampler tray refrigerated (if available).
-
-
Evaluate pH: Is the pH of your solution acidic or alkaline? The amide bond can hydrolyze under these conditions.[4] Consider buffering your solution to a neutral pH if the experimental conditions allow.
-
Consider Oxygen Exposure: Are you repeatedly opening and closing the sample container?
-
Solution: Prepare single-use aliquots from a master stock solution that has been stored under an inert atmosphere. This minimizes the exposure of the bulk material to air.
-
Part 3: Protocols for Stability Assessment & Prevention
Protocol 1: Recommended Storage and Handling Procedures
This protocol is a self-validating system to ensure maximum stability.
-
Receiving Solid Compound:
-
Upon receipt, immediately store the container in a refrigerator (2-8°C), protected from light.
-
Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can accelerate degradation.
-
-
Preparing a Stock Solution:
-
Use a high-purity, degassed solvent (e.g., 0.9% NaCl or HPLC-grade solvent sparged with N₂ for 15 minutes).
-
Work under subdued light.
-
After dissolving the compound, immediately flush the headspace of the vial with an inert gas (Nitrogen or Argon) before sealing.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in amber glass vials.
-
Flush the headspace of each aliquot vial with inert gas before sealing.
-
Store all aliquots frozen (-20°C) or refrigerated (2-8°C), depending on your required shelf-life. Studies have shown stability for up to 193 days when refrigerated in glass vials.[4][7]
-
-
Daily Use:
-
Retrieve a single aliquot for your experiment.
-
Allow it to thaw/warm to room temperature before use.
-
Do not re-freeze and re-thaw aliquots. Discard any unused portion of the aliquot at the end of the day.
-
Protocol 2: Workflow for a Forced Degradation Study
This study is essential for developing stability-indicating analytical methods and understanding potential degradation liabilities.
-
Preparation: Prepare five identical solutions of your compound (e.g., at 1 mg/mL) in a neutral, non-reactive solvent. Keep one as an unstressed control, stored at 5°C in the dark.
-
Acid Hydrolysis: Add 0.1 N HCl to a sample to adjust the pH to 1-2. Heat gently (e.g., 60°C) for a set time (e.g., 2, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Add 0.1 N NaOH to a sample to adjust the pH to 12-13. Keep at room temperature for a set time. Neutralize before analysis. Studies show significant degradation under alkaline conditions after 310 hours.[5]
-
Oxidative Degradation: Add a small volume of a dilute oxidizing agent (e.g., 3% H₂O₂) to a sample. Keep at room temperature for a set time.
-
Photodegradation: Place a sample in a clear vial inside a photostability chamber (or expose it to direct UV light). Run a parallel sample wrapped in foil as a dark control. Exposure for over 300 hours has been shown to cause significant degradation.[4][5]
-
Analysis: Analyze all samples (including the control) by a suitable method (e.g., HPLC-UV/MS). Compare the chromatograms to identify new peaks (degradation products) and quantify the loss of the parent compound.
Part 4: Data Summary Table
The following table summarizes stability data for Procainamide Hydrochloride gathered from the literature.
| Condition | Concentration | Solvent | Storage | Duration | Result | Source |
| Repackaged | 100 mg/mL | None | 5°C, Protected from Light | 193 days | Stable | [4][7] |
| Repackaged | 100 mg/mL | None | 23°C, Exposed to Light | 193 days | Stable, but color darkens | [4][7] |
| Diluted | 3 mg/mL | 0.9% NaCl | 5°C, Protected from Light | 193 days | Stable | [4][7] |
| Diluted | 3 mg/mL | 0.9% NaCl | 23°C, Exposed to Light | 193 days | Stable, but color darkens | [4][7] |
| Diluted | 2-4 mg/mL | 5% Dextrose | Room Temperature | 24 hours | Stated manufacturer stability limit | [4] |
| Diluted | 2-4 mg/mL | 5% Dextrose | Refrigerated | 7 days | Stated manufacturer stability limit | [4] |
| Forced (Acid) | N/A | Acidic | 382 hours | 85.4% of initial concentration remained | [4][5] | |
| Forced (Alkaline) | N/A | Alkaline | 310 hours | 75.6% of initial concentration remained | [4][5] | |
| Forced (Oxidative) | N/A | Oxidative | 310 hours | 83.9% of initial concentration remained | [4][5] | |
| Forced (UV Light) | N/A | N/A | 382 hours | 73.0% of initial concentration remained | [4][5] |
References
-
Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags. National Institutes of Health. [Link]
-
Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags (ResearchGate). ResearchGate. [Link]
-
Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PubMed Central. [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]
-
Sample chromatograms of procainamide hydrochloride and degradation products... ResearchGate. [Link]
-
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]
-
Nitro compound synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Oxidation of aromatic amines and diamines by hydroxyl radicals. ACS Publications. [Link]
-
Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid. PubMed. [Link]
-
Stability of Procainamide in 0.9% Sodium Chloride or Dextrose 5% in Water. Oxford Academic. [Link]
-
Procainamide Monograph for Professionals. Drugs.com. [Link]
-
Procainamide Hydrochloride. ASHP Publications. [Link]
-
Procainamide (PIM 436). Inchem.org. [Link]
-
4-amino-N-(2-(dimethylamino)ethyl)benzamide. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Procainamide (PIM 436) [inchem.org]
- 3. 4-amino-N-(2-(dimethylamino)ethyl)benzamide | C11H17N3O | CID 428214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. publications.ashp.org [publications.ashp.org]
Validation & Comparative
A Comparative Guide to the Antiarrhythmic Efficacy of Procainamide and its Analogue, 4-amino-N-[2-(dimethylamino)ethyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established Class IA antiarrhythmic agent, procainamide, and its close structural analogue, 4-amino-N-[2-(dimethylamino)ethyl]benzamide. While extensive clinical data supports the efficacy of procainamide in treating cardiac arrhythmias, information on its dimethylamino analogue is sparse, positioning it primarily as a compound of research interest. This document will dissect their structural nuances, delve into the known mechanisms of action, and present available experimental data to offer a comprehensive perspective on their potential therapeutic efficacy.
Structural and Chemical Distinction
At first glance, procainamide and 4-amino-N-[2-(dimethylamino)ethyl]benzamide share a common 4-aminobenzamide core. However, a critical difference lies in the terminal amino group of the ethyl side chain. Procainamide possesses a diethylamino group, whereas the comparator molecule features a dimethylamino group. This seemingly minor alteration in alkyl substitution can significantly influence the compound's physicochemical properties, including its lipophilicity, metabolism, and interaction with its molecular targets.
Procainamide: 4-amino-N-[2-(di ethylamino)ethyl]benzamide[1][2] Analogue: 4-amino-N-[2-(di methylamino)ethyl]benzamide[3][4]
While the former is a widely recognized pharmaceutical agent, the latter is primarily available as a research chemical, and its potential as an antiarrhythmic has not been extensively explored in clinical settings.[4][5] Research on derivatives of 4-amino-N-[2-(dimethylamino)ethyl]benzamide has indicated potential antimicrobial and anticancer activities.[5]
Mechanism of Action: The Established Paradigm of Procainamide
Procainamide is a classic Class IA antiarrhythmic drug that primarily exerts its effects by blocking fast sodium channels (INa) in cardiac myocytes.[1][6] This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, leading to a reduction in myocardial excitability and conduction velocity.[6] Furthermore, procainamide and other Class IA agents moderately block potassium channels (IKr), which prolongs the action potential duration and the effective refractory period.[1][7] This dual action on sodium and potassium channels is central to its efficacy in suppressing a variety of atrial and ventricular arrhythmias.[6][7]
The primary metabolite of procainamide, N-acetylprocainamide (NAPA), exhibits different electrophysiological properties, acting predominantly as a Class III antiarrhythmic by blocking potassium channels with little effect on sodium channels.[7]
Caption: Workflow for in-vitro patch-clamp analysis.
In Vivo Arrhythmia Models
Objective: To assess the antiarrhythmic efficacy of the compounds in a living organism.
Model: Adrenaline-induced arrhythmia in rats.
Methodology:
-
Animal Preparation: Anesthetize male Wistar rats and cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring. Record ECG continuously.
-
Arrhythmia Induction: Administer a bolus of adrenaline to induce ventricular arrhythmias.
-
Drug Administration: In separate groups of animals, administer either vehicle (control), procainamide, or 4-amino-N-[2-(dimethylamino)ethyl]benzamide at various doses prior to the adrenaline challenge.
-
Data Analysis:
-
Measure the incidence and duration of ventricular tachycardia and ventricular fibrillation.
-
Compare the protective effects of the test compounds against the vehicle control.
-
Conclusion and Future Directions
Procainamide is a well-characterized antiarrhythmic agent with proven clinical efficacy against a spectrum of cardiac arrhythmias. Its mechanism of action, centered on the blockade of sodium and potassium channels, is well understood. In contrast, 4-amino-N-[2-(dimethylamino)ethyl]benzamide remains a largely uninvestigated compound in the context of antiarrhythmic therapy.
Preclinical evidence from a structurally related analogue suggests that modifications to the procainamide molecule can lead to enhanced potency and improved pharmacokinetic properties. This underscores the potential for novel procainamide derivatives to offer therapeutic advantages.
To ascertain the true antiarrhythmic potential of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a systematic investigation is warranted. This should begin with in vitro characterization of its ion channel blocking activity, followed by efficacy studies in established in vivo arrhythmia models. Such a research program would be essential to determine if this compound could represent a viable alternative or improvement upon the therapeutic profile of procainamide.
References
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Robertson, D. W., Beedle, E. E., Wilson, H., Parli, C. J., Smallwood, J. K., & Steinberg, M. I. (1988). Electrophysiologic and antiarrhythmic activities of 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, a sterically hindered procainamide analogue. Journal of Medicinal Chemistry, 31(7), 1290–1295. [Link]
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Gold, M. R., O'Gara, P. T., Buckley, M. J., & DeSanctis, R. W. (1996). Efficacy and safety of procainamide in preventing arrhythmias after coronary artery bypass surgery. The American journal of cardiology, 78(9), 975–979. [Link]
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Wynn, J., Torres, V., Flowers, D., Mizruchi, M., Keefe, D., Miura, D., & Somberg, J. (1986). Antiarrhythmic drug efficacy at electrophysiology testing: predictive effectiveness of procainamide and flecainide. American Heart Journal, 111(4), 632–638. [Link]
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Al-Attas, A., Al-Othman, Z. A., & Al-Warthan, A. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules (Basel, Switzerland), 28(5), 2217. [Link]
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Ortiz, M., Martín, A., Arribas, F., Coll-Vinent, B., del Arco, C., Peinado, R., Almendral, J., & PROCAMIO Study Investigators. (2017). Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study. European heart journal, 38(17), 1329–1335. [Link]
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A Comparative Guide to the Biological Activity of 4-amino-N-[2-(dimethylamino)ethyl]benzamide Derivatives
Introduction: The Versatile Benzamide Scaffold
The compound 4-amino-N-[2-(dimethylamino)ethyl]benzamide, widely known as procainamide, represents a cornerstone in medicinal chemistry.[1][2] Its clinical significance as a Class IA antiarrhythmic agent has spurred extensive research into its derivatives, revealing a remarkable spectrum of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their antiarrhythmic, local anesthetic, and gastroprokinetic properties. We will delve into the intricate structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical scaffold and its potential for therapeutic innovation.
The fundamental structure of 4-amino-N-[2-(dimethylamino)ethyl]benzamide consists of three key pharmacophoric features: a para-substituted aromatic ring, an amide linker, and a tertiary aminoalkyl side chain. Modifications to each of these components can profoundly influence the compound's interaction with its biological targets, leading to a diverse range of pharmacological effects. This guide will systematically explore these modifications and their impact on biological activity.
Comparative Analysis of Biological Activities
Antiarrhythmic Activity: Modulating Cardiac Excitability
The antiarrhythmic properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its analogs are primarily attributed to their ability to block voltage-gated sodium channels in cardiomyocytes.[1] This action decreases the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction and prolonging the refractory period.[3]
A pivotal derivative in understanding the SAR of this class is N-acetylprocainamide (NAPA), the major metabolite of procainamide.[4][5][6][7][8] While procainamide exhibits both Class IA (sodium channel blockade) and some Class III (potassium channel blockade) activity, NAPA is considered to have more prominent Class III effects, prolonging the action potential duration without significantly affecting Vmax at therapeutic concentrations.[3] However, some studies suggest that NAPA also possesses Class IA properties, albeit weaker than the parent compound.[9] This highlights a crucial aspect of SAR: acetylation of the 4-amino group significantly alters the antiarrhythmic profile.
| Compound | Modification | Primary Antiarrhythmic Class | Relative Potency (vs. Procainamide) | Key Findings |
| Procainamide | Parent Compound | IA | 1 | Blocks both sodium and potassium channels. |
| N-acetylprocainamide (NAPA) | N-acetylation of the 4-amino group | Primarily III, some IA | ~70-92% (dose-dependent) | Less potent sodium channel blocker, more prominent potassium channel blockade.[4] |
Mechanism of Action: Sodium Channel Blockade
The interaction of 4-amino-N-[2-(dimethylamino)ethyl]benzamide derivatives with the voltage-gated sodium channel (Nav1.5 in the heart) is state-dependent, meaning they bind with different affinities to the resting, open, and inactivated states of the channel. This "use-dependent" block is a hallmark of many Class I antiarrhythmics and local anesthetics.
Signaling Pathway of Procainamide-induced Sodium Channel Blockade
Caption: State-dependent blockade of sodium channels by procainamide derivatives.
Local Anesthetic Activity: Reversible Nerve Blockade
The structural similarities between procainamide and classic local anesthetics like procaine are evident. Both possess an aromatic core, an intermediate ester or amide linkage, and a tertiary amine. This shared architecture underpins their ability to block nerve conduction by inhibiting voltage-gated sodium channels in neurons.
The structure-activity relationship for local anesthetic effects follows several key principles:
-
Lipophilicity: Increased lipophilicity of the aromatic ring generally enhances potency, as it facilitates penetration of the nerve sheath and membrane.
-
Amine Substituents: The nature of the substituents on the tertiary amine affects the pKa of the molecule, which in turn influences its ability to exist in both charged and uncharged forms – a crucial aspect for reaching the intracellular binding site on the sodium channel.
-
Intermediate Chain: The length and nature of the alkyl chain connecting the amide and the amine can impact potency and duration of action.
| Compound/Derivative Class | Modification | Impact on Local Anesthetic Potency |
| Procainamide | Parent Compound | Moderate |
| Increased Aromatic Lipophilicity | e.g., Alkyl or alkoxy substitution on the ring | Generally increases potency |
| Alteration of N-alkyl groups | e.g., Diethyl vs. Dimethyl | Can modulate potency and duration |
Gastroprokinetic Activity: Enhancing Gut Motility
A fascinating and distinct biological activity of certain 4-amino-N-[2-(dimethylamino)ethyl]benzamide derivatives is their ability to enhance gastrointestinal motility. This prokinetic effect is primarily mediated through agonism at serotonin 5-HT4 receptors and, in some cases, antagonism at dopamine D2 receptors in the gut.
The SAR for gastroprokinetic activity is highly dependent on the substitution pattern of the aromatic ring. For instance, the presence of a 4-amino and a 5-chloro substituent is a common feature in many potent prokinetic benzamides like metoclopramide and cisapride.
| Derivative Class | Aromatic Ring Substitution | Receptor Activity Profile | Impact on Gastroprokinetic Effect |
| Substituted Benzamides | 4-amino, 5-chloro, 2-methoxy | 5-HT4 agonist, D2 antagonist | Potent prokinetic activity |
| Procainamide | 4-amino | Weak to negligible | Not a primary activity |
Experimental Workflow for Evaluating Gastroprokinetic Activity
Caption: Workflow for the phenol red gastric emptying assay in rats.
Experimental Protocols
Evaluation of Antiarrhythmic Activity: Aconitine-Induced Arrhythmia Model in Rats
This in vivo model is a standard method for inducing and evaluating the efficacy of antiarrhythmic drugs.
Materials:
-
Male Wistar rats (200-250 g)
-
Aconitine solution (e.g., 10 µg/mL in saline)
-
Test compounds (4-amino-N-[2-(dimethylamino)ethyl]benzamide derivatives) and vehicle
-
Anesthetic (e.g., urethane)
-
ECG recording equipment
Procedure:
-
Anesthetize the rats and record a baseline ECG.
-
Administer the test compound or vehicle intravenously or intraperitoneally.
-
After a set period (e.g., 15-30 minutes), infuse aconitine solution at a constant rate (e.g., via the tail vein).
-
Continuously monitor the ECG for the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Record the dose of aconitine required to induce each type of arrhythmia.
-
The protective effect of the test compound is determined by the increase in the dose of aconitine required to induce arrhythmias compared to the vehicle control group.
Evaluation of Local Anesthetic Activity: Mouse Vocalization Test
This model assesses the analgesic effect of a local anesthetic by measuring the response to an electrical stimulus.[10]
Materials:
-
Male Swiss-Webster mice (25-30 g)
-
Test compounds and vehicle
-
Electrical stimulator with cutaneous electrodes
-
Sound-level meter or experienced observer to detect vocalization
Procedure:
-
Determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to a shaved area of the abdomen.
-
Inject the test compound or vehicle subcutaneously into the test area.
-
At set time intervals (e.g., 5, 15, 30, 60 minutes), apply the pre-determined threshold stimulus and record whether the mouse vocalizes.
-
The duration of local anesthesia is defined as the time until the vocalization response returns.
-
Dose-response curves can be generated to determine the ED50 of the compounds.
Evaluation of Gastroprokinetic Activity: Phenol Red Gastric Emptying Assay in Rats
This method quantifies the rate of gastric emptying of a liquid meal.[11][12]
Materials:
-
Male Wistar rats (fasted overnight)
-
Test compounds and vehicle
-
Phenol red solution (e.g., 0.5 mg/mL in 1.5% methylcellulose)
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Administer the test compound or vehicle orally or by another desired route.
-
After a specified time, administer a known volume of the phenol red meal via oral gavage.
-
At a pre-determined time after the meal (e.g., 20 minutes), euthanize the rats.
-
Clamp the pylorus and cardia of the stomach and carefully excise the stomach.
-
Homogenize the stomach and its contents in a known volume of 0.1 N NaOH.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
A standard curve of phenol red is used to determine the amount of marker remaining in the stomach.
-
Gastric emptying is calculated as: (1 - (Amount of phenol red in test stomach / Average amount of phenol red in 0-minute control stomachs)) x 100%.
Conclusion and Future Directions
The 4-amino-N-[2-(dimethylamino)ethyl]benzamide scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. The subtle interplay of electronic and steric factors, as well as lipophilicity and pKa, dictates the biological activity profile of its derivatives. While significant progress has been made in understanding the SAR for antiarrhythmic, local anesthetic, and gastroprokinetic effects, there remain ample opportunities for further exploration.
Future research should focus on the development of derivatives with enhanced selectivity for their respective targets to minimize off-target effects. For example, designing more specific 5-HT4 agonists without D2 antagonist properties could lead to safer and more effective prokinetic agents. Similarly, fine-tuning the sodium channel blocking properties could yield antiarrhythmics with a reduced proarrhythmic potential. The continued application of the robust experimental models described in this guide will be instrumental in advancing our understanding and unlocking the full therapeutic potential of this versatile chemical class.
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Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential. PubMed. [Link]
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A Comparative Guide to the Preclinical Validation of 4-amino-N-[2-(dimethylamino)ethyl]benzamide's Antiarrhythmic Effects
This guide provides a comprehensive framework for the preclinical validation of the antiarrhythmic properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a structural analog of the well-established Class IA antiarrhythmic drug, procainamide. Given the extensive clinical history and known electrophysiological profile of procainamide, this validation process is structured as a comparative analysis, benchmarking the novel compound against its parent molecule.[1][2][3] This approach allows researchers to identify potential enhancements in efficacy, pharmacokinetics, or safety profile.
The narrative explains the causality behind experimental choices, grounding protocols in established scientific principles to ensure a self-validating and robust evaluation.
Introduction: The Rationale for Procainamide Analogs
Cardiac arrhythmias, characterized by irregular heart rhythms, are a leading cause of cardiovascular morbidity and mortality.[4] The Vaughan Williams classification system categorizes antiarrhythmic drugs based on their primary mechanism of action; Class I agents function by blocking sodium (Na+) channels.[5][6][7]
Procainamide, or 4-amino-N-[2-(diethylamino )ethyl]benzamide, is a prototypical Class IA antiarrhythmic agent that has been in clinical use for decades.[8][9][10] Its primary mechanism involves blocking open sodium channels and inhibiting the delayed rectifier potassium (K+) current (IKr), which slows electrical conduction and prolongs the cardiac action potential, thereby suppressing arrhythmias.[1][11] However, its therapeutic utility is limited by a short half-life due to rapid metabolic N-acetylation and a risk of inducing a drug-related lupus-like syndrome.[9][12]
The subject of this guide, 4-amino-N-[2-(dimethylamino )ethyl]benzamide, represents a targeted modification of the procainamide structure.[13] The scientific rationale for developing such analogs is to improve upon the parent drug's limitations. For instance, structural modifications near the metabolically active 4-amino group could potentially hinder N-acetylation, leading to a longer plasma half-life and a more predictable pharmacokinetic profile.[12] This guide outlines the essential in vitro and in vivo experiments required to validate these potential advantages and comprehensively characterize its antiarrhythmic profile compared to procainamide.
Core Mechanism of Action: A Comparative Electrophysiological Framework
The foundational hypothesis is that 4-amino-N-[2-(dimethylamino)ethyl]benzamide will share the core Class IA mechanism of procainamide but may exhibit different potency or effects on specific ion channels. The primary targets are the voltage-gated sodium channel (Nav1.5) and potassium channels involved in repolarization.[1][11]
Procainamide binds to and blocks the fast sodium channels, which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[8][14] This action decreases the maximum rate of depolarization (Vmax). Additionally, it blocks IKr potassium channels, which prolongs the action potential duration (APD) and the effective refractory period (ERP).[1][11] This dual action is the hallmark of Class IA agents.
In Vitro Validation: Ion Channel to Tissue Level
In vitro experiments are essential to directly quantify the compound's effects on cardiac electrophysiology, free from systemic influences.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the compound's effect on specific ion channels expressed in cell lines (e.g., HEK293 cells stably expressing Nav1.5 or hERG channels) or isolated primary cardiomyocytes.[15]
Objective: To determine the concentration-dependent inhibition of key cardiac ion currents (INa, IKr, ICa,L) and compare the IC50 values against procainamide.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells expressing the channel of interest or enzymatically isolate ventricular myocytes from an appropriate animal model (e.g., rabbit, guinea pig).[16]
-
Recording: Achieve a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply specific voltage-clamp protocols to elicit and isolate the desired ionic current (e.g., a series of depolarizing steps to measure peak INa).
-
Baseline Measurement: Record stable baseline currents for 3-5 minutes.
-
Compound Application: Perfuse the cells with increasing concentrations of 4-amino-N-[2-(dimethylamino)ethyl]benzamide (e.g., 0.1 µM to 100 µM). Record the steady-state current at each concentration.
-
Positive Control: Repeat the experiment using procainamide as a positive control to establish a benchmark for potency.
-
Data Analysis: For each concentration, calculate the percentage of current inhibition relative to baseline. Fit the concentration-response data to a Hill equation to determine the IC50 (the concentration at which 50% of the current is inhibited).
Protocol: Action Potential Recording in Isolated Cardiac Tissue
This experiment assesses the integrated effect of the compound on the overall shape of the action potential in multicellular preparations, such as canine Purkinje fibers or rabbit papillary muscle.
Objective: To measure changes in Action Potential Duration (APD), Effective Refractory Period (ERP), and maximum upstroke velocity (Vmax).
Step-by-Step Methodology:
-
Tissue Dissection: Isolate cardiac Purkinje fibers or papillary muscle and mount them in a tissue bath perfused with oxygenated Tyrode's solution at 37°C.
-
Impaling: Impale a cell with a sharp glass microelectrode to record intracellular action potentials.
-
Pacing: Stimulate the tissue at a constant frequency (e.g., 1 Hz) to elicit regular action potentials.
-
Baseline Recording: After stabilization, record baseline action potential parameters, including APD at 90% repolarization (APD90) and Vmax. Determine the ERP by introducing premature stimuli.
-
Compound Perfusion: Perfuse the tissue with clinically relevant concentrations of the test compound and, in separate experiments, procainamide.
-
Data Measurement: After a new steady state is reached, re-measure all action potential parameters.
-
Analysis: Compare the percentage change in APD90, Vmax, and ERP from baseline for both the novel compound and procainamide.
Comparative Data Summary (In Vitro)
The data below is illustrative, based on known effects of Class IA agents, and serves as a template for presenting experimental results.
| Parameter | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | Procainamide (Reference) | Expected Outcome & Rationale |
| INa Block (IC50) | e.g., 45 µM | e.g., 60 µM | A lower IC50 would suggest higher potency in Na+ channel blockade. |
| IKr Block (IC50) | e.g., 30 µM | e.g., 40 µM | A lower IC50 indicates stronger potential to prolong APD. |
| Vmax Reduction | e.g., -35% at 10 µM | e.g., -25% at 10 µM | Confirms Na+ channel blockade and slowing of conduction. |
| APD90 Prolongation | e.g., +20% at 10 µM | e.g., +15% at 10 µM | Confirms Class IA/III activity; magnitude indicates repolarization effect. |
| ERP Prolongation | e.g., +25% at 10 µM | e.g., +18% at 10 µM | A key antiarrhythmic mechanism to prevent re-entrant arrhythmias. |
In Vivo Validation: Efficacy in Animal Models of Arrhythmia
In vivo studies are critical for evaluating a drug's antiarrhythmic efficacy and safety within a complex physiological system.[4] The choice of animal model is crucial and should reflect a specific type of clinical arrhythmia.[15]
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A Comparative Guide to the Cross-Reactivity Profile of 4-amino-N-[2-(dimethylamino)ethyl]benzamide (Procainamide)
Introduction: Beyond the Primary Target
4-amino-N-[2-(dimethylamino)ethyl]benzamide, widely known as procainamide, is a cornerstone therapeutic in the management of cardiac arrhythmias. Classified as a Class Ia antiarrhythmic agent, its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes, which slows the upstroke of the action potential, prolongs the QRS complex, and ultimately suppresses tachyarrhythmias[1][2][3]. However, the clinical utility of any therapeutic agent is not solely defined by its intended pharmacological effect. A comprehensive understanding of its potential for off-target interactions—or cross-reactivity—is paramount for predicting adverse effects, understanding drug-drug interactions, and ensuring patient safety.
This guide provides an in-depth comparative analysis of the cross-reactivity profile of procainamide. We will objectively compare its performance against relevant alternatives, including another Class Ia antiarrhythmic (quinidine), its primary active metabolite (N-acetylprocainamide or NAPA), and a structurally related local anesthetic (procaine). This analysis is supported by established experimental data and methodologies, providing researchers, scientists, and drug development professionals with a robust framework for evaluating the safety and specificity of this important compound.
Comparative Cross-Reactivity Analysis
The cross-reactivity of procainamide can be broadly categorized into three critical areas: off-target cardiac ion channel effects, metabolic enzyme interactions, and immunological hypersensitivity.
Cardiac Ion Channel Cross-Reactivity: The hERG Liability
A significant safety concern for many antiarrhythmic drugs is the unintended blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of the life-threatening arrhythmia, Torsades de Pointes[2][4].
Comparative Analysis:
Procainamide exhibits a considerably lower potency for hERG channel inhibition compared to its fellow Class Ia antiarrhythmic, quinidine. Experimental data from whole-cell patch-clamp assays on HEK 293 cells stably expressing the hERG channel show a significant disparity in their half-maximal inhibitory concentrations (IC50).
| Compound | hERG IC50 (µM) | Primary Class | Notes |
| Procainamide | ~139 | Ia Antiarrhythmic | Significantly lower potency for hERG block compared to quinidine.[5] |
| Quinidine | ~0.41 - 3.0 | Ia Antiarrhythmic | Potent hERG inhibitor, contributing to its higher proarrhythmic risk.[6][7][8] |
| N-acetylprocainamide (NAPA) | - | III Antiarrhythmic | Primarily a potassium channel blocker, but with different selectivity than quinidine.[9][10] |
| Procaine | - | Local Anesthetic | Not typically associated with significant hERG inhibition. |
Table 1: Comparative hERG Inhibition of Procainamide and Alternatives
The mechanism of hERG blockade also differs. Procainamide appears to inhibit the hERG channel primarily in its open or activated state[5]. In contrast, quinidine's interaction is also voltage- and time-dependent, with a very fast onset of block at positive membrane potentials[6]. This more potent and rapid blockade by quinidine likely contributes to its greater propensity for causing QT prolongation at therapeutic concentrations compared to procainamide[11].
N-acetylprocainamide (NAPA), the active metabolite of procainamide, is considered a Class III antiarrhythmic agent, meaning its primary action is to block potassium channels[9][10]. While it does affect cardiac repolarization, its overall electrophysiological profile and proarrhythmic potential differ from that of procainamide and quinidine.
Metabolic Cross-Reactivity: Cytochrome P450 Inhibition
Drug-drug interactions frequently arise from the inhibition of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. Inhibition of a specific CYP isoform by one drug can lead to elevated plasma concentrations of a co-administered drug that is a substrate for the same enzyme, potentially causing toxicity.
Comparative Analysis:
Procainamide is primarily metabolized in the liver, with a significant pathway being N-acetylation to NAPA. Another route involves oxidation by CYP enzymes, with CYP2D6 being a key player[1][12].
| Compound | Key CYP Interactions | Notes |
| Procainamide | Substrate of CYP2D6 | Potential for interactions with CYP2D6 inhibitors or in patients with genetic polymorphisms of this enzyme. |
| Quinidine | Potent Inhibitor of CYP2D6 | High potential for drug-drug interactions with other CYP2D6 substrates. IC50 is in the nanomolar range.[13] |
| N-acetylprocainamide (NAPA) | - | Less reliant on CYP-mediated metabolism compared to procainamide. |
| Procaine | Metabolized by plasma esterases | Does not significantly interact with the CYP450 system. |
Table 2: Comparative Cytochrome P450 Interactions
Quinidine is a well-known and potent inhibitor of CYP2D6, with a low IC50 value[13]. This presents a significant risk of drug-drug interactions when co-administered with drugs metabolized by this isoform. Procainamide, being a substrate of CYP2D6, has a lower intrinsic potential to act as an inhibitor. However, its metabolism can be affected by potent CYP2D6 inhibitors like quinidine. This highlights a critical consideration in clinical practice where the co-administration of these two drugs could lead to altered pharmacokinetics of procainamide.
Procaine, an ester-type local anesthetic, is rapidly hydrolyzed by plasma pseudocholinesterases and does not undergo significant hepatic CYP-mediated metabolism, thus having a very low potential for CYP-related drug interactions.
Immunological Cross-Reactivity: Hypersensitivity and Autoimmunity
Drug-induced hypersensitivity reactions are a significant clinical concern. These can range from mild skin rashes to severe systemic syndromes. Procainamide is notably associated with a high incidence of drug-induced lupus erythematosus (DILE), an autoimmune disorder[14].
Comparative Analysis:
The potential for immunological cross-reactivity is closely tied to the chemical structure of the drug and its metabolites.
| Compound | Immunological Profile | Notes |
| Procainamide | High incidence of drug-induced lupus (DILE). | The aromatic amine is metabolized to reactive species that can act as haptens.[1] |
| Quinidine | Also associated with DILE, though less frequently than procainamide.[14] | |
| N-acetylprocainamide (NAPA) | Not associated with DILE. | Acetylation of the aromatic amine reduces the formation of reactive metabolites. |
| Procaine | Ester-type local anesthetic; can cause allergic reactions via its PABA metabolite. | Low cross-reactivity with amide-type compounds like procainamide. |
Table 3: Comparative Immunological Profiles
The mechanism of procainamide-induced lupus is thought to involve the metabolic activation of its aromatic amine group to reactive metabolites, such as procainamide hydroxylamine[1]. These metabolites can bind to cellular macromolecules, including histone proteins, rendering them immunogenic and triggering an autoimmune response. The rate of procainamide metabolism is genetically determined by the N-acetyltransferase 2 (NAT2) enzyme. "Slow acetylators" have a higher risk of developing DILE because a larger proportion of the drug is shunted down the oxidative pathway, leading to the formation of reactive metabolites[14].
Crucially, the acetylation of procainamide to NAPA renders it non-lupinogenic. This structural modification blocks the metabolic pathway that leads to the formation of reactive, immunogenic species.
Procaine, being an ester, is metabolized to para-aminobenzoic acid (PABA), a known allergen for some individuals. However, there is generally no cross-reactivity between ester-type local anesthetics like procaine and amide-type compounds like procainamide.
Experimental Protocols
To ensure the scientific integrity of cross-reactivity studies, standardized and validated protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Manual Patch-Clamp Assay for hERG Channel Inhibition
This protocol is the "gold standard" for assessing a compound's potential to inhibit the hERG potassium channel[15][16].
Workflow Diagram:
hERG Manual Patch-Clamp Workflow
Step-by-Step Methodology:
-
Cell Culture: Maintain human embryonic kidney (HEK293) cells stably transfected with the hERG potassium channel gene in appropriate culture medium at 37°C and 5% CO2.
-
Cell Preparation: On the day of the experiment, detach cells from the culture flask and prepare a single-cell suspension in the external recording solution.
-
Pipette Preparation: Fabricate borosilicate glass microelectrodes with a resistance of 2-5 MΩ when filled with the internal pipette solution.
-
Electrophysiological Recording:
-
Transfer the cell suspension to the recording chamber on an inverted microscope.
-
Using a micromanipulator, bring the patch pipette into contact with a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-ohm" seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to the cell. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate the channels, and then repolarizing to -50 mV to measure the deactivating "tail" current, which is characteristic of hERG.
-
-
Compound Application:
-
Record a stable baseline current in the external solution.
-
Sequentially perfuse the recording chamber with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record the hERG current at each compound concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Cytochrome P450 (CYP) Inhibition Assay
This fluorometric assay provides a high-throughput method for assessing a compound's potential to inhibit major CYP isoforms. This example focuses on CYP2D6.
Workflow Diagram:
Lymphocyte Transformation Test Workflow
Step-by-Step Methodology:
-
PBMC Isolation:
-
Collect a peripheral blood sample from the subject in a heparinized tube.
-
Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with culture medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the PBMCs in complete culture medium and plate them in a 96-well plate.
-
Prepare dilutions of the test drug.
-
Add the drug dilutions to the appropriate wells. Include a positive control (a mitogen like phytohemagglutinin) and a negative control (culture medium alone).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 to 7 days.
-
-
Proliferation Measurement:
-
On the final day of culture, add a proliferation marker, such as ³H-thymidine, to each well.
-
Incubate for an additional 18-24 hours to allow for the incorporation of the marker into the DNA of dividing cells.
-
Harvest the cells and measure the amount of incorporated ³H-thymidine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) by dividing the counts per minute (CPM) of the drug-stimulated wells by the CPM of the negative control wells.
-
An SI value greater than a predefined cutoff (typically 2 or 3) is considered a positive result, indicating drug-specific lymphocyte proliferation.
-
Conclusion and Future Directions
The cross-reactivity profile of 4-amino-N-[2-(dimethylamino)ethyl]benzamide (procainamide) is a multifaceted issue that extends beyond its primary sodium channel-blocking activity. This guide has demonstrated that a comparative approach is essential for contextualizing its safety profile.
-
In the context of cardiac safety , procainamide is a significantly less potent hERG channel blocker than quinidine, suggesting a lower intrinsic risk of proarrhythmia.
-
From a metabolic perspective , its reliance on CYP2D6 for a part of its metabolism necessitates caution when co-administered with potent inhibitors of this enzyme, such as quinidine.
-
Immunologically , the risk of drug-induced lupus is a significant liability for procainamide, a risk not shared by its acetylated metabolite, NAPA, or its structural analog, procaine.
The experimental protocols detailed herein provide a framework for the rigorous, in-vitro evaluation of these cross-reactivity potentials. For drug development professionals, a thorough characterization of a new chemical entity's off-target interactions using these and similar assays is not merely a regulatory requirement but a fundamental component of a robust preclinical safety assessment. Future research should continue to explore the precise molecular mechanisms underlying these off-target effects to enable the design of safer and more specific therapeutic agents.
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CV Pharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). Retrieved from [Link]
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Nattel, S., & Quantz, M. (1995). Class I and Class III Antiarrhythmic Agents: Mechanisms of Action and the Problem of Proarrhythmic Activity. ResearchGate. Retrieved from [Link]
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Pichler, W. J. (2019). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. ResearchGate. Retrieved from [Link]
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"comparative analysis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its analogs"
An In-Depth Comparative Guide to 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its Analogs for Drug Development Professionals
Introduction: The Benzamide Scaffold in Modern Drug Discovery
The substituted benzamide framework, exemplified by 4-amino-N-[2-(dimethylamino)ethyl]benzamide, represents a cornerstone of modern medicinal chemistry.[1] Its structural simplicity, synthetic tractability, and ability to engage with a wide array of biological targets have established it as a "privileged scaffold" in drug discovery. Derivatives of this core structure are found in numerous clinically significant agents, particularly in the realm of neuropsychiatry where they often function as potent dopamine receptor antagonists.[2][3]
This guide provides a comprehensive comparative analysis of the parent compound, 4-amino-N-[2-(dimethylamino)ethyl]benzamide, and its key structural analogs. We will dissect the intricate structure-activity relationships (SAR) that govern their pharmacological profiles, moving from fundamental synthesis and physicochemical properties to detailed in vitro and in vivo functional assessments. The objective is to provide researchers, scientists, and drug development professionals with a robust, data-driven framework for the rational design and optimization of novel benzamide-based therapeutics.
Part 1: Synthesis of the Benzamide Core
The creation of the amide bond is a fundamental transformation in organic synthesis, and several reliable methods exist for producing benzamide analogs. The most common approach involves the nucleophilic acyl substitution reaction between a primary or secondary amine and a reactive carboxylic acid derivative, such as a benzoyl chloride.[4][5] This method is high-yielding and broadly applicable to a diverse range of substrates.
Experimental Protocol: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes a general procedure for coupling a substituted benzoyl chloride with an amine, a robust method for generating a library of benzamide analogs.[4]
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride significantly accelerates the rate of amide bond formation. The reaction is performed at a reduced temperature to control its exothermic nature, and a base is added to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.[6]
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Primary or Secondary Amine (e.g., N,N-dimethylethylenediamine) (1.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for managing the reaction's exothermicity.
-
Acyl Chloride Addition: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid chloride and neutralize HCl) and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzamide product.
-
Purification: Purify the crude product via column chromatography on silica gel or by recrystallization to obtain the final, high-purity compound.[7]
Figure 1: General workflow for the synthesis of substituted benzamides.
Part 2: Comparative Pharmacodynamic Profile at Dopamine Receptors
A primary therapeutic application for substituted benzamides is the modulation of dopamine receptors, specifically the D2 and D3 subtypes, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders.[3][8] Subtle structural modifications to the benzamide scaffold can dramatically alter binding affinity and functional activity at these receptors.
In Vitro Analysis: Receptor Binding and Functional Activity
The initial characterization of a compound's activity is performed in vitro to determine its affinity for the target (binding) and its ability to modulate receptor signaling (functional activity).
Rationale: This competitive binding assay quantifies the affinity of a test compound (the "competitor") for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand (the "radioligand"). The resulting inhibition constant (Ki) is an inverse measure of affinity; a lower Ki value signifies a higher binding affinity.[9]
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing either human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing quickly with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression analysis to fit the data to a sigmoidal curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
| Compound | Core Structure / Modification | D₂ Receptor Ki (nM) | D₃ Receptor Ki (nM) | D₃ vs D₂ Selectivity |
| Amisulpride | Methoxy & Ethylsulfone groups | 2.8 | 3.2 | ~1 |
| Analog A | 4-amino-N-[...]-benzamide | 15.0 | 1.2 | 12.5 |
| Analog B | 4-nitro-N-[...]-benzamide | 8.5 | 0.9 | 9.4 |
| Analog C | 4-cyano-N-[...]-benzamide | 7.1 | 8.9 | 0.8 |
Table 1: Comparative Dopamine Receptor Binding Affinities. Data is representative of typical substituted benzamides and illustrates structure-activity relationships.[12][13] The selectivity ratio is calculated as (Ki D₂ / Ki D₃). A higher value indicates greater selectivity for the D3 receptor.
In Vivo Analysis: Models of Antipsychotic Efficacy
Following promising in vitro results, compounds are advanced to in vivo animal models to assess their therapeutic potential and behavioral effects.
Rationale: The dopamine agonist apomorphine induces stereotypic (repetitive, compulsive) behaviors like sniffing, gnawing, and licking in rodents. This is a well-validated model where the ability of a test compound to block these behaviors is predictive of its antipsychotic (D2 receptor antagonist) activity.[14][15]
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley or Wistar rats to the laboratory environment and observation cages for at least 60 minutes before testing.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, IP; subcutaneous, SC; or oral, PO) at various doses.
-
Pretreatment Time: Allow for a sufficient pretreatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed to the brain.
-
Apomorphine Challenge: Administer a standard dose of apomorphine (e.g., 1.0 mg/kg, SC).
-
Behavioral Scoring: Immediately after the apomorphine challenge, observe each animal for a period of 30-60 minutes. Score the intensity of stereotyped behavior at regular intervals (e.g., every 5 minutes) using a standardized rating scale (e.g., 0 = asleep/inactive, 4 = continuous gnawing/licking).
-
Data Analysis: For each animal, calculate a total stereotypy score. Compare the scores of the drug-treated groups to the vehicle-treated group. Determine the ED50 value, which is the dose of the drug required to reduce the stereotypy score by 50%.
Figure 2: Experimental workflow for the apomorphine-induced stereotypy model.
Part 3: Structure-Activity Relationship (SAR) and Conclusion
The data presented reveals critical insights into the SAR of the 4-aminobenzamide scaffold.
-
Role of the 4-Position Substituent: The nature of the substituent at the 4-position of the aromatic ring is a key determinant of affinity and selectivity. Electron-donating groups like amino (Analog A) can confer high selectivity for the D3 receptor over the D2 receptor. In contrast, electron-withdrawing groups like cyano (Analog C) may reduce or reverse this selectivity.[14]
-
The Ethylamino Linker: The N-[2-(dimethylamino)ethyl] side chain plays a crucial role in anchoring the ligand within the receptor binding pocket. Modifications to this chain, such as altering the alkyl groups on the terminal nitrogen or changing the linker length, can significantly impact potency.[2]
-
From Binding to Efficacy: A strong correlation is often observed between in vitro D2 receptor binding affinity and in vivo efficacy in models like apomorphine-induced stereotypy. Compounds with higher affinity (lower Ki) generally demonstrate greater potency in vivo (lower ED50).
Conclusion: The 4-amino-N-[2-(dimethylamino)ethyl]benzamide scaffold is a highly versatile and pharmacologically significant platform. Through systematic structural modifications, it is possible to fine-tune the affinity and selectivity of its analogs, particularly for the dopamine D2 and D3 receptors. The comparative analysis demonstrates that a rational, data-driven approach, combining robust synthesis with detailed in vitro and in vivo pharmacological profiling, is essential for optimizing these compounds into next-generation therapeutics. The protocols and SAR insights provided in this guide offer a foundational framework for researchers aiming to exploit the full potential of this remarkable chemical scaffold.
References
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Haskins, J. T., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Available at: [Link][14]
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Geden, J., et al. (1990). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link][2]
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Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents. Available at: [Link][15]
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A Comparative Guide to the In Vivo and In Vitro Efficacy of 4-amino-N-[2-(dimethylamino)ethyl]benzamide (Procainamide)
This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, a compound widely known in the scientific and clinical community as Procainamide. Primarily recognized for its antiarrhythmic properties, this document will delve into its established efficacy in cardiac applications, as well as explore its emerging potential in other therapeutic areas. We will examine supporting experimental data, detail relevant protocols, and provide insights into the causal relationships behind experimental choices, adhering to the principles of scientific integrity and expertise.
Introduction to 4-amino-N-[2-(dimethylamino)ethyl]benzamide (Procainamide)
4-amino-N-[2-(dimethylamino)ethyl]benzamide, or Procainamide, is a well-established pharmaceutical agent classified as a Class IA antiarrhythmic.[1][2][3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[2][3][4] This action decreases the maximum upstroke velocity of the cardiac action potential, slows conduction velocity, and prolongs the refractory period, thereby suppressing abnormal heart rhythms.[1][2][5] Beyond its primary target, procainamide has also been shown to inhibit the IKr rectifier K+ current, contributing to the prolongation of the action potential.[2] While its principal application is in cardiology, recent research has uncovered potential efficacy in oncology, stemming from its ability to inhibit DNA methylation.[6]
This guide will dissect the efficacy of procainamide through two distinct lenses: the controlled, isolated environment of in vitro assays and the complex, systemic setting of in vivo studies.
In Vitro Efficacy of Procainamide
In vitro studies are fundamental for elucidating the direct cellular and molecular mechanisms of a compound. For procainamide, these assays have been crucial in characterizing its electrophysiological effects on cardiac cells and, more recently, its epigenetic activity in cancer cell lines.
Antiarrhythmic Effects: Electrophysiological Studies
The foundational evidence for procainamide's antiarrhythmic action comes from in vitro electrophysiological studies on isolated cardiac tissues and cells.
Key Experimental Data:
| Parameter | Cell/Tissue Type | Concentration | Effect | Reference |
| Maximum Upstroke Velocity (Vmax) | Guinea Pig Papillary Muscle | 3.5 mM | Significant decrease | [7] |
| Maximum Upstroke Velocity (Vmax) | Guinea Pig Papillary Muscle | 7.0 mM | Significant decrease | [7] |
| Half-Decay Time (HDT) of Action Potential | Guinea Pig Papillary Muscle | 7.0 mM | Significant increase | [7] |
Experimental Protocol: Intracellular Recording of Action Potentials in Guinea Pig Papillary Muscle
This protocol is a classic method to assess the direct effects of a drug on the electrophysiological properties of cardiac tissue.
-
Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised and placed in oxygenated Tyrode's solution. The right papillary muscle is carefully dissected.
-
Experimental Setup: The muscle is mounted in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C. One end is fixed, and the other is attached to a force transducer to monitor contractility.
-
Electrophysiological Recording: A sharp glass microelectrode filled with 3 M KCl is inserted into a cardiomyocyte to record the intracellular action potential.
-
Stimulation: The muscle is stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Data Acquisition: Baseline action potentials are recorded. Key parameters include resting membrane potential (RMP), action potential amplitude (APA), maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50, APD90).
-
Drug Application: Procainamide is added to the perfusate at desired concentrations (e.g., 0.8, 3.5, and 7.0 mM).[7]
-
Data Analysis: Changes in the action potential parameters are measured and compared to baseline to determine the drug's effect.
Causality Behind Experimental Choices: The guinea pig papillary muscle is an excellent model because its action potential morphology is similar to that of the human ventricle.[7] Measuring Vmax provides a direct indication of sodium channel blockade, while changes in APD reflect effects on repolarizing potassium currents.
Anticancer Effects: Epigenetic Modulation in Lung Cancer Cells
Emerging evidence suggests that procainamide may have anticancer properties by inhibiting DNA methylation.[6]
Key Experimental Data:
| Cell Line | Assay | Treatment | Outcome | Reference |
| H460 (Lung Cancer) | Methylation-Specific PCR | Procainamide | Promoter demethylation of WIF-1 | [6] |
| A549 (Lung Cancer) | Western Blot | Procainamide | Downregulation of cytosolic β-catenin | [6] |
| H460 and A549 | TCF Reporter Assay | Procainamide | Inhibition of Wnt canonical pathway activity | [6] |
Experimental Protocol: Analysis of Wnt Pathway Inhibition in Lung Cancer Cell Lines
This workflow outlines the key steps to investigate the epigenetic and signaling effects of procainamide on cancer cells.
-
Cell Culture: Human lung cancer cell lines (e.g., H460, A549) are cultured in appropriate media.
-
Drug Treatment: Cells are treated with varying concentrations of procainamide for a specified duration (e.g., 24-72 hours).
-
DNA Methylation Analysis:
-
Genomic DNA is extracted from treated and untreated cells.
-
DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Methylation-specific PCR (MSP) is performed using primers specific for the methylated and unmethylated sequences of the WIF-1 promoter.
-
-
Western Blot Analysis:
-
Protein lysates are collected from treated and untreated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against β-catenin and a loading control (e.g., β-actin).
-
-
TCF Reporter Assay:
-
Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a control plasmid.
-
Transfected cells are treated with procainamide.
-
Luciferase activity is measured to quantify Wnt pathway activation.
-
Causality Behind Experimental Choices: The Wnt signaling pathway is frequently dysregulated in cancer. WIF-1 is a known inhibitor of this pathway, and its silencing by promoter hypermethylation is a common oncogenic event.[6] Therefore, assessing the demethylation of the WIF-1 promoter and the subsequent downstream effects on β-catenin and TCF reporter activity provides a robust measure of procainamide's potential as an epigenetic anticancer agent.
In Vivo Efficacy of Procainamide
In vivo studies are essential for evaluating a drug's efficacy and safety in a whole, living organism, accounting for pharmacokinetics (absorption, distribution, metabolism, and excretion) and systemic effects.
Antiarrhythmic Efficacy in Animal Models and Clinical Trials
Procainamide's antiarrhythmic efficacy has been extensively validated in various animal models and human clinical trials.
Key Experimental Data:
| Model/Study | Arrhythmia Type | Dosage | Efficacy Outcome | Reference |
| PROCAMIO Clinical Trial (Human) | Hemodynamically stable wide complex tachycardia | 10 mg/kg IV over 20 minutes | Tachycardia termination in 67% of patients (vs. 38% for amiodarone) | [8] |
| Post-Coronary Artery Bypass Surgery (Human) | Ventricular Tachycardia | Oral, dose-adjusted | 2% incidence (vs. 20% in placebo group) | [9] |
| Patients with frequent PVCs undergoing CMR (Human) | Premature Ventricular Contractions (PVCs) | 567 ± 197 mg IV over 11 ± 4 min | Complete suppression in 40% of patients | [10] |
| Barium Chloride-Induced Arrhythmia (Mouse) | Ventricular Arrhythmia | N/A (Used as a model to test other drugs) | Model validation for screening antiarrhythmic compounds | [11] |
Experimental Protocol: Induction and Treatment of Arrhythmia in a Mouse Model
Animal models are critical for preclinical evaluation of antiarrhythmic drugs.
-
Animal Selection: Male C57BL/6 mice are commonly used.[12]
-
Anesthesia: Mice are anesthetized (e.g., with ketamine/xylazine).
-
ECG Monitoring: Subcutaneous electrodes are placed to record a continuous electrocardiogram (ECG).
-
Arrhythmia Induction: An arrhythmogenic agent, such as barium chloride, is administered intraperitoneally to induce ventricular arrhythmias.[11]
-
Drug Administration: Once a stable arrhythmia is established, procainamide is administered intravenously at a predetermined dose.
-
Data Analysis: The ECG is analyzed for the termination of the arrhythmia and the restoration of a normal sinus rhythm. The duration of the arrhythmia and the time to conversion are key efficacy endpoints.
Causality Behind Experimental Choices: Drug-induced arrhythmia models, such as the one using barium chloride, provide a reproducible method for screening the efficacy of antiarrhythmic compounds.[11][12] Mice are often used in early preclinical studies due to their genetic tractability and the availability of various transgenic models of cardiac diseases.[13][14]
Comparative Analysis: In Vitro vs. In Vivo
| Feature | In Vitro Efficacy | In Vivo Efficacy |
| Primary Focus | Direct cellular and molecular mechanism of action. | Systemic effects, therapeutic efficacy, and safety in a whole organism. |
| Key Findings (Antiarrhythmic) | Direct blockade of sodium channels, prolongation of action potential duration. | Termination of various ventricular and supraventricular arrhythmias. |
| Key Findings (Anticancer) | Demethylation of tumor suppressor gene promoters (WIF-1), inhibition of the Wnt signaling pathway. | Data is currently limited; further preclinical and clinical studies are needed. |
| Advantages | High-throughput screening, precise control over experimental conditions, detailed mechanistic insights. | Accounts for pharmacokinetics and pharmacodynamics, higher clinical relevance. |
| Limitations | May not fully recapitulate the complexity of a whole organism, potential for false positives/negatives. | More complex, expensive, and time-consuming; ethical considerations. |
Visualizing the Science: Diagrams
Caption: High-level workflow comparing in vitro and in vivo efficacy studies.
Caption: Dual mechanisms of action for procainamide.
Conclusion
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A Comparative Benchmarking Guide: 4-amino-N-[2-(dimethylamino)ethyl]benzamide versus Procainamide in Cardiac Ion Channel Modulation
Introduction: The Critical Role of Ion Channel Modulation in Cardiovascular Therapeutics
Voltage-gated ion channels are fundamental to the generation and propagation of the cardiac action potential, the coordinated electrical signal that governs the rhythmic contraction of the heart.[1] Dysregulation of these channels can lead to cardiac arrhythmias, which are a significant cause of morbidity and mortality.[2][3] Consequently, ion channels, particularly sodium (Nav) and potassium (Kv) channels, are critical targets for antiarrhythmic drugs.[4][5]
Class I antiarrhythmic agents exert their effects by blocking sodium channels, thereby slowing the conduction of the electrical impulse through the heart.[1][6][7] Class III agents primarily block potassium channels, which prolongs the repolarization phase of the action potential.[8][9][10][11] The ideal antiarrhythmic agent would exhibit a well-defined and selective mechanism of action to maximize efficacy while minimizing off-target effects and proarrhythmic risk.
This guide provides a comprehensive benchmarking analysis of a novel compound, 4-amino-N-[2-(dimethylamino)ethyl]benzamide, against the well-established Class IA antiarrhythmic drug, Procainamide. Procainamide is known to block both sodium and potassium channels and serves as a crucial reference compound for this investigation.[12][13][14][15] Given the structural similarity between 4-amino-N-[2-(dimethylamino)ethyl]benzamide and Procainamide, we hypothesize that the former will also exhibit ion channel modulatory activity. This guide will delineate the experimental framework for a head-to-head comparison of their potency, selectivity, and potential cardiac liability.
Compound Profiles
-
Standard Compound: Procainamide
-
IUPAC Name: 4-amino-N-[2-(diethylamino)ethyl]benzamide
-
Mechanism of Action: A Class IA antiarrhythmic agent that blocks voltage-gated sodium channels, slowing the upstroke of the action potential (Phase 0) and thus reducing conduction velocity.[1][13][16] It also inhibits the IKr rectifier K+ current, which contributes to prolonging the action potential duration (Phase 3).[12] This dual action is characteristic of its therapeutic and potential proarrhythmic effects.[12][14]
-
-
Test Compound: 4-amino-N-[2-(dimethylamino)ethyl]benzamide
-
IUPAC Name: 4-amino-N-[2-(dimethylamino)ethyl]benzamide[17]
-
Predicted Mechanism of Action: Based on its structural analogy to Procainamide, it is hypothesized to function as a blocker of voltage-gated sodium and/or potassium channels. The primary structural difference is the substitution of two methyl groups for the two ethyl groups on the terminal amine, which may influence its potency, selectivity, and metabolic stability.
-
Experimental Design: A Head-to-Head Electrophysiological Assessment
To objectively compare the pharmacological profiles of 4-amino-N-[2-(dimethylamino)ethyl]benzamide and Procainamide, a series of in vitro electrophysiology experiments are proposed. The gold-standard whole-cell patch-clamp technique will be employed to directly measure the inhibitory effects of each compound on key cardiac ion channels expressed in stable cell lines.[5][18]
Core Experimental Workflow
The following diagram outlines the general workflow for assessing compound activity on a specific ion channel target.
Caption: General workflow for patch-clamp analysis.
Protocol 1: Assessing Sodium Channel (Nav1.5) Blockade
Rationale: The cardiac sodium channel Nav1.5 is responsible for the rapid depolarization phase of the action potential and is the primary target for Class I antiarrhythmics.[19] Assessing the potency and state-dependence of Nav1.5 block is crucial for characterizing the potential Class I activity of 4-amino-N-[2-(dimethylamino)ethyl]benzamide. An automated patch-clamp system can be utilized for higher throughput screening.[20][21]
Step-by-Step Methodology
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the human Nav1.5 channel. Culture cells to 70-90% confluency before harvesting for experiments.
-
Electrophysiology Setup:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH.
-
Establish whole-cell configuration.
-
-
Voltage Protocol: To assess state-dependent block, a voltage protocol that probes the channel in its resting, open, and inactivated states is required.[21][22][23]
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure channels are in the resting state.
-
Apply a brief depolarizing pulse to 0 mV to open the channels and measure peak current (resting-state block).
-
Apply a longer depolarizing pre-pulse to -20 mV to accumulate channels in the inactivated state, followed by a test pulse to 0 mV to measure the remaining current (inactivated-state block).
-
-
Compound Application: Apply vehicle control followed by cumulative, increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30, 100 µM). Allow the effect to reach a steady state at each concentration.
-
Data Analysis: Measure the percentage of current inhibition at each concentration relative to the baseline current. Fit the concentration-response data to the Hill equation to determine the IC50 value.
Caption: Voltage protocol for NaV1.5 state-dependence.
Protocol 2: Assessing Potassium Channel (hERG/Kv11.1) Blockade
Rationale: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization.[24][25] Inhibition of the hERG channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which is a major risk factor for the life-threatening arrhythmia Torsades de Pointes (TdP).[4][25] Therefore, assessing hERG liability early in drug development is a regulatory requirement and critical for safety.[26][27][28]
Step-by-Step Methodology
-
Cell Preparation: Use a cell line (e.g., CHO or HEK293) stably expressing the human hERG channel.
-
Electrophysiology Setup:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
-
Establish whole-cell configuration.
-
-
Voltage Protocol: A specific "tail pulse" protocol is used to measure hERG current.[28]
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +40 mV for 1-2 seconds to open and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV. During this step, channels recover from inactivation and briefly open before closing, generating a large outward "tail" current which is measured.
-
-
Compound Application: Apply vehicle control and then cumulative concentrations of the test compound. E-4031 or dofetilide can be used as a positive control.[24][28]
-
Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition and determine the IC50 value using the Hill equation.
Comparative Data Summary
The following tables present hypothetical, yet plausible, data from the described experiments, illustrating how the performance of 4-amino-N-[2-(dimethylamino)ethyl]benzamide would be benchmarked against Procainamide.
Table 1: Potency at Cardiac Ion Channels (IC50 Values)
| Compound | Nav1.5 (Resting State) | Nav1.5 (Inactivated State) | hERG (Kv11.1) |
| Procainamide | 150 µM | 35 µM | 95 µM |
| 4-amino-N-[2-(dimethylamino)ethyl]benzamide | 120 µM | 25 µM | 250 µM |
Table 2: Selectivity and Safety Ratios
| Compound | Nav1.5 Selectivity Ratio (IC50 Resting / IC50 Inactivated) | Cardiac Safety Index (IC50 hERG / IC50 Nav1.5 Inactivated) |
| Procainamide | 4.3 | 2.7 |
| 4-amino-N-[2-(dimethylamino)ethyl]benzamide | 4.8 | 10.0 |
Interpretation and Discussion
-
Potency and Mechanism: Both compounds demonstrate state-dependent blockade of the Nav1.5 channel, showing higher potency against the inactivated state. This is a characteristic feature of many Class I antiarrhythmics, as it allows for preferential targeting of rapidly firing or depolarized cardiac tissue.[1] 4-amino-N-[2-(dimethylamino)ethyl]benzamide appears slightly more potent than Procainamide at the Nav1.5 channel in both its resting and inactivated states.
-
Selectivity and Safety Profile: A key differentiator emerges in their activity on the hERG channel. While Procainamide shows significant hERG inhibition with an IC50 of 95 µM, 4-amino-N-[2-(dimethylamino)ethyl]benzamide is considerably weaker, with a hypothetical IC50 of 250 µM.
-
Therapeutic Potential: The higher Cardiac Safety Index for 4-amino-N-[2-(dimethylamino)ethyl]benzamide (10.0 vs. 2.7 for Procainamide) is a significant finding. This index provides a preliminary assessment of the separation between the desired therapeutic effect (Nav1.5 block) and the primary liability (hERG block). A larger index suggests a wider therapeutic window and potentially lower proarrhythmic risk. The structural modification from a diethylamino to a dimethylamino group may be responsible for this improved selectivity profile.
Conclusion
This benchmarking guide outlines a rigorous, scientifically grounded approach to comparing the novel compound 4-amino-N-[2-(dimethylamino)ethyl]benzamide with the established drug Procainamide. By employing gold-standard electrophysiological techniques and well-defined protocols, it is possible to elucidate the compound's mechanism of action, potency, and, crucially, its cardiac safety profile. The hypothetical data presented suggests that 4-amino-N-[2-(dimethylamino)ethyl]benzamide may retain the desirable Nav1.5 blocking properties of Procainamide while exhibiting a significantly improved safety margin with respect to hERG channel inhibition. These findings would warrant further investigation into its potential as a next-generation antiarrhythmic agent.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-amino-N-[2-(dimethylamino)ethyl]benzamide Analogs
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-amino-N-[2-(dimethylamino)ethyl]benzamide analogs, a scaffold of significant interest in medicinal chemistry. Drawing from established principles and experimental data from related compounds, particularly the well-studied antiarrhythmic agent procainamide, this document offers a predictive framework for designing novel analogs with tailored biological activities. We will delve into the critical structural motifs, explore the impact of chemical modifications, and provide detailed experimental protocols for their synthesis and evaluation.
Introduction: The 4-amino-N-[2-(dialkylamino)ethyl]benzamide Scaffold
The core structure, 4-amino-N-[2-(dimethylamino)ethyl]benzamide, is a versatile pharmacophore. Its historical significance is anchored by its close structural analogy to procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), a Class IA antiarrhythmic agent known for its sodium channel blocking activity[1]. The scaffold can be dissected into three key regions, each amenable to modification to modulate pharmacokinetic and pharmacodynamic properties:
-
The 4-Aminobenzoyl Core: The aromatic ring and its amino substituent are crucial for interaction with biological targets.
-
The Ethylenediamine Linker: This bridge connects the aromatic core to the basic amino group, and its length and flexibility are important for optimal positioning within a binding site.
-
The Terminal Dialkylamino Group: This basic moiety is critical for the molecule's physicochemical properties, including solubility and ionization state, which in turn affect target engagement and cellular uptake.
Derivatives of this scaffold have been investigated for a range of therapeutic applications, including antiarrhythmic, antimicrobial, and even anticancer activities[2][3]. Understanding the SAR is paramount for optimizing potency, selectivity, and minimizing off-target effects.
Deciphering the Structure-Activity Relationship
The biological activity of 4-amino-N-[2-(dimethylamino)ethyl]benzamide analogs is intricately linked to their three-dimensional structure and physicochemical properties. The following sections dissect the SAR based on modifications to each key region of the scaffold.
The Aromatic Core: Substitutions on the Benzamide Ring
Modifications to the 4-aminobenzoyl moiety can significantly impact binding affinity and selectivity.
-
The 4-Amino Group: The primary amino group at the para-position is a critical determinant of activity, particularly for antiarrhythmic effects. N-acetylation of this group in procainamide, its primary metabolite, leads to a compound (N-acetylprocainamide or NAPA) with a different electrophysiological profile, primarily exhibiting Class III antiarrhythmic activity (potassium channel blockade) rather than the Class IA (sodium channel blockade) of the parent drug[4][5]. This highlights the importance of this free amino group for sodium channel interaction.
-
Ring Substituents: The introduction of substituents on the aromatic ring can modulate the electronic and steric properties of the molecule. For instance, the addition of methyl groups ortho to the 4-amino group in procainamide analogs has been shown to sterically hinder N-acetylation, thereby increasing the plasma half-life and altering the electrophysiological properties[6]. Electron-donating or withdrawing groups can influence the pKa of the 4-amino group and the overall electron density of the ring, which can affect target interactions.
The Ethylenediamine Linker: The Bridge to Activity
The nature of the linker between the benzamide and the terminal amine is crucial for correctly orienting the pharmacophoric groups.
-
Chain Length: The two-carbon (ethylene) bridge appears to be optimal for the antiarrhythmic activity of procainamide-like compounds. Shortening or lengthening this chain generally leads to a decrease in potency, suggesting a specific spatial relationship is required between the aromatic ring and the terminal basic nitrogen for effective binding to the sodium channel.
-
Chain Rigidity: Introducing conformational constraints, such as incorporating the chain into a ring system, could enhance binding affinity by reducing the entropic penalty upon binding. However, this could also lead to a loss of necessary flexibility to adopt the optimal binding conformation.
The Terminal Amine: Impact of N-Alkyl Substitution
The tertiary amino group at the terminus of the side chain is a key contributor to the molecule's basicity and, consequently, its ionization at physiological pH. This positive charge is often crucial for interaction with negatively charged residues in the binding sites of targets like ion channels.
-
Nature of the Alkyl Groups: The size and lipophilicity of the N-alkyl substituents significantly influence both potency and pharmacokinetics. In the case of procainamide, the N,N-diethyl substitution is well-established. The corresponding N,N-dimethyl compound, the topic of this guide, is also biologically active. Systematic variation of these alkyl groups can fine-tune the compound's lipophilicity, which has been shown to correlate with antiarrhythmic potency[7]. Increasing lipophilicity can enhance membrane permeability and target engagement, but excessive lipophilicity can lead to non-specific binding and increased toxicity.
-
Basicity (pKa): The pKa of the terminal amine is a critical parameter. A higher pKa results in a greater proportion of the molecule being protonated at physiological pH, which can be favorable for electrostatic interactions with the target. Quantitative structure-activity relationship (QSAR) studies on related antiarrhythmic agents have suggested that a higher pKa can improve the therapeutic index[7].
Comparative Performance: A Data-Driven Analysis
To illustrate the SAR principles, the following table summarizes hypothetical comparative data for a series of 4-amino-N-[2-(dialkylamino)ethyl]benzamide analogs. The data is based on established trends for procainamide and related compounds.
| Analog | R1, R2 | Aromatic Substitution | LogP (calculated) | pKa (calculated) | Antiarrhythmic Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
| 1 (Parent) | CH3, CH3 | None | 1.8 | 9.2 | 50 | 128 |
| 2 (Procainamide) | CH2CH3, CH2CH3 | None | 2.3 | 9.3 | 35 | 64 |
| 3 | H, H | None | 0.9 | 8.9 | >200 | >256 |
| 4 | CH3, CH3 | 2-Methyl | 2.2 | 9.2 | 45 | 128 |
| 5 | CH3, CH3 | 3-Chloro | 2.5 | 8.8 | 60 | 64 |
| 6 | CH3, CH3 | 4-Acetyl | 1.5 | 8.5 | 150 | >256 |
Interpretation of the Data:
-
Effect of N-Alkyl Groups (Analogs 1, 2, and 3): The data illustrates the importance of the tertiary amine. The primary amine analog (3) is significantly less active. Increasing the alkyl chain length from methyl (1) to ethyl (2) increases lipophilicity (LogP) and slightly improves antiarrhythmic and antimicrobial activity.
-
Effect of Aromatic Substitution (Analogs 1, 4, 5, and 6): A small, lipophilic substituent ortho to the 4-amino group (4) has a minimal effect on activity. An electron-withdrawing group at the meta-position (5) slightly decreases antiarrhythmic potency but improves antimicrobial activity. N-acetylation at the 4-position (simulated by analog 6) drastically reduces antiarrhythmic activity, consistent with the known pharmacology of N-acetylprocainamide.
Experimental Protocols: Synthesis and Biological Evaluation
To enable researchers to explore the SAR of this scaffold, detailed experimental methodologies are provided below.
General Synthesis of 4-amino-N-[2-(dialkylamino)ethyl]benzamide Analogs
A common synthetic route involves the amidation of a protected 4-aminobenzoic acid with the appropriate N,N-dialkylethylenediamine, followed by deprotection. A one-step "green" synthesis has also been reported for the parent compound[2].
DOT Diagram: Synthetic Workflow
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, emphasizing the rationale behind each critical step.
Compound Identification and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's identity and associated hazards is paramount. This knowledge forms the basis of our risk assessment and dictates the necessary handling precautions.
Table 1: Compound Profile and Key Identifiers
| Property | Identifier | Source |
|---|---|---|
| Chemical Name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | PubChem[1] |
| CAS Number | 6375-47-9 | FUJIFILM Wako Chemicals[2] |
| Molecular Formula | C₁₁H₁₇N₃O | PubChem[1] |
| Synonyms | 3-Amino-4-methoxyacetanilide, p-Amino-N-(2-(dimethylamino)ethyl)benzamide | Pfaltz & Bauer, PubChem[1][3] |
The primary hazards, as identified in Safety Data Sheets (SDS), necessitate a cautious approach. This compound is classified with significant health risks that directly influence disposal requirements.
Summary of Hazards:
The suspicion of mutagenicity (H341) is a critical determinant for the disposal pathway.[2] Such compounds require disposal methods that ensure complete destruction, preventing their release into the environment. Under no circumstances should this chemical or its containers be disposed of down the drain or in general waste streams. [6]
The "Cradle-to-Grave" Principle of Chemical Waste Management
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[7][8][9][10][11] RCRA establishes a "cradle-to-grave" framework, which mandates that hazardous waste is tracked from the point of generation to its final, environmentally sound disposal.[7][8][10][11] As a generator of this waste, your laboratory is the starting point of this chain and is legally responsible for its proper management until it is accepted by a licensed disposal facility.
Disposal Decision Framework
The correct disposal pathway depends on the form of the waste. This decision tree illustrates the process for segregating and managing different waste streams containing 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
Caption: Disposal decision workflow for 4-amino-N-[2-(dimethylamino)ethyl]benzamide waste.
Step-by-Step Disposal Protocols
Crucial Note: These protocols are guidelines. Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) procedures, as they are tailored to local and state regulations.
Protocol A: Disposal of Pure Compound and Contaminated Solids
This protocol applies to unused or expired solid 4-amino-N-[2-(dimethylamino)ethyl]benzamide and disposable solid materials contaminated with it (e.g., gloves, weighing paper, pipette tips, bench protectors).
-
Personal Protective Equipment (PPE): Before handling the waste, wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[4]
-
Waste Segregation: Designate a specific, sealable container for this waste stream. Do not mix with other chemical wastes unless explicitly permitted by your EHS department. The container must be made of a compatible material (e.g., high-density polyethylene, glass).
-
Containment:
-
Pure Compound: Carefully transfer the solid into the designated hazardous waste container.[4] Avoid creating dust.[4] If possible, conduct this transfer in a chemical fume hood.
-
Contaminated Solids: Place all contaminated items into the same designated container or a clearly marked, heavy-duty waste bag.
-
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-amino-N-[2-(dimethylamino)ethyl]benzamide"
-
The associated hazards (e.g., "Toxic," "Irritant," "Mutagenic Hazard")
-
-
Storage: Keep the waste container closed except when adding waste.[4] Store it in a designated satellite accumulation area within the laboratory that is secure and away from incompatible materials like strong oxidizing agents.[2]
-
Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste contractor. The likely ultimate disposal method for a compound with suspected mutagenicity is high-temperature incineration.
Protocol B: Disposal of Contaminated Labware and Sharps
This protocol applies to non-disposable items like glassware and any contaminated sharps.
-
Decontamination of Glassware:
-
Rinse the glassware three times with a suitable solvent (e.g., ethanol, acetone) in a fume hood.
-
Collect the rinsate in a designated hazardous waste container for liquid organic waste, labeled with the full name of the chemical and the solvent used.
-
After triple-rinsing, the glassware can typically be washed through normal laboratory procedures.[12]
-
-
Contaminated Sharps:
-
Immediately place all contaminated sharps (needles, scalpels, glass pipettes) into a designated, puncture-resistant sharps container specifically for chemically contaminated sharps.
-
Do not overfill the container.
-
Label the container clearly as "Hazardous Chemical Sharps Waste" and list "4-amino-N-[2-(dimethylamino)ethyl]benzamide" as the contaminant.
-
Arrange for pickup and disposal via your EHS department.
-
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading. For a solid, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3] Do not use combustible materials like paper towels for large spills.
-
Personal Protection: Don appropriate PPE, including a respirator if dust is present, chemical-resistant gloves, and safety goggles.[3]
-
Clean-up:
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
By adhering to these structured protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment.
References
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Mastering the Safe Handling of 4-amino-N-[2-(dimethylamino)ethyl]benzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-amino-N-[2-(dimethylamino)ethyl]benzamide (CAS 188758-93-2), a compound often utilized in pharmaceutical synthesis and research. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and precision in your laboratory.
While specific toxicological data for 4-amino-N-[2-(dimethylamino)ethyl]benzamide is not extensively available, its structure as an aromatic amine and benzamide derivative necessitates a cautious and well-documented approach to its handling and disposal.[1] Aromatic amines as a class of compounds are known for potential health hazards, including skin and eye irritation, and in some cases, more severe long-term effects.[2] Therefore, the following protocols are grounded in the principles of chemical safety for analogous compounds and are designed to be a self-validating system of protection.
I. Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment is the cornerstone of safe laboratory practice. Given the nature of this compound, the primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The personal protective equipment outlined below is your first and most critical line of defense.
Core PPE Requirements
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from airborne powder and accidental splashes of any solutions containing the compound. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. | Prevents direct skin contact. It is crucial to inspect gloves before each use and to employ proper removal techniques to avoid contaminating your skin.[3] |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | N95 or higher rated respirator. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[4] |
Expert Insight: The choice of nitrile or neoprene gloves is based on their general resistance to a wide range of chemicals. However, for prolonged or high-exposure tasks, it is always best practice to consult a glove compatibility chart from the manufacturer. A study on aromatic amine permeation through protective gloves highlighted that breakthrough times can vary significantly between different glove materials.[5][6]
II. Operational Plan: From Receipt to Decontamination
A systematic workflow is essential for minimizing exposure and ensuring the integrity of your experiment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure your workspace, preferably a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition. An emergency eye wash station and safety shower should be accessible.[4]
-
Weighing and Aliquoting: Whenever possible, handle the solid compound within a certified chemical fume hood to minimize inhalation exposure. Use a scoop or spatula to transfer the powder, avoiding actions that could generate dust. If a fume hood is not available, a balance enclosure or similar ventilated space should be used in conjunction with a respirator.
-
In-Experiment Use: Keep containers of the chemical closed when not in use. If heating the compound, use a controlled heating source such as a heating mantle or a water bath.
-
Post-Handling and Decontamination: Thoroughly clean the work area and any equipment used. Decontaminate reusable equipment according to your laboratory's standard operating procedures.
-
Personal Decontamination: After handling the compound and before leaving the laboratory, remove your PPE in the correct order to prevent cross-contamination. Always wash your hands thoroughly with soap and water after removing your gloves.
Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of 4-amino-N-[2-(dimethylamino)ethyl]benzamide.
III. Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of 4-amino-N-[2-(dimethylamino)ethyl]benzamide and any contaminated materials is a critical component of its life cycle management in the laboratory. Aromatic amine waste should be treated as hazardous.[2]
Waste Segregation and Disposal Protocol:
-
Waste Identification: All materials that have come into contact with 4-amino-N-[2-(dimethylamino)ethyl]benzamide, including gloves, weighing papers, pipette tips, and contaminated solutions, must be considered hazardous waste.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect in a leak-proof container with a secure cap. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Waste 4-amino-N-[2-(dimethylamino)ethyl]benzamide," and any other identifiers required by your institution.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7] Various methods, including incineration and advanced oxidation processes, may be used for the final treatment of aromatic amine waste.[2][8]
By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your organization.
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Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
